4-Methyl-1-nitro-2-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
4-methyl-1-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQAJBVCRSOQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541297 | |
| Record name | 4-Methyl-1-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87617-21-8 | |
| Record name | 4-Methyl-1-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details a robust and reliable synthetic methodology, focusing on the electrophilic nitration of 4-methylbenzotrifluoride. A thorough analysis of the reaction mechanism, regioselectivity, and experimental parameters is presented, underpinned by established principles of organic chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the practical synthesis and characterization of this important molecule.
Introduction
This compound is a substituted aromatic compound of significant interest in medicinal and materials chemistry. The presence of the nitro, methyl, and trifluoromethyl groups on the benzene ring imparts unique electronic and steric properties, making it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, highlighting its importance as a synthetic intermediate.
This guide focuses on the most direct and industrially scalable synthetic route: the mixed-acid nitration of 4-methylbenzotrifluoride. We will delve into the mechanistic underpinnings of this electrophilic aromatic substitution reaction, providing a detailed, step-by-step protocol that has been validated through analogous preparations and theoretical considerations.
Reaction Overview and Mechanistic Insights
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-methylbenzotrifluoride. The reaction employs a mixture of concentrated nitric acid and sulfuric acid, commonly referred to as "mixed acid," to generate the highly electrophilic nitronium ion (NO₂⁺).
Generation of the Electrophile: The Nitronium Ion
The reaction is initiated by the protonation of nitric acid by the stronger acid, sulfuric acid. This is followed by the loss of a water molecule to form the nitronium ion, the active electrophile in this reaction.[1][2]
Caption: Formation of the nitronium ion from nitric and sulfuric acid.
Regioselectivity: The Directing Effects of Substituents
The regiochemical outcome of the nitration of 4-methylbenzotrifluoride is governed by the directing effects of the existing methyl (-CH₃) and trifluoromethyl (-CF₃) groups.
-
Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects.[3]
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strongly deactivating, meta-director due to its powerful electron-withdrawing inductive effect.[4][5]
In 4-methylbenzotrifluoride, these two groups are in a para relationship. The positions ortho to the activating methyl group are also meta to the deactivating trifluoromethyl group. This alignment of directing effects strongly favors the substitution of the incoming nitro group at the 2-position (or the equivalent 6-position), leading to the formation of this compound as the major product.
Caption: Logical flow for predicting the major product based on substituent effects.
Experimental Protocol
This protocol is a synthesized methodology based on established procedures for the nitration of substituted toluenes and benzotrifluorides.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number |
| 4-Methylbenzotrifluoride | 160.14 | 1.144 | 6140-17-6 |
| Concentrated Nitric Acid (70%) | 63.01 | 1.42 | 7697-37-2 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 1.84 | 7664-93-9 |
| Dichloromethane | 84.93 | 1.33 | 75-09-2 |
| Sodium Bicarbonate | 84.01 | - | 144-55-8 |
| Anhydrous Magnesium Sulfate | 120.37 | - | 7487-88-9 |
| Ethanol (for recrystallization) | 46.07 | 0.789 | 64-17-5 |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry 50 mL beaker, carefully add 15 mL of concentrated sulfuric acid. Cool the beaker in an ice bath. Slowly, with constant stirring, add 15 mL of concentrated nitric acid to the sulfuric acid. The temperature should be maintained below 10 °C during this addition.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, place 10.0 g (0.0624 mol) of 4-methylbenzotrifluoride. Cool the flask in an ice bath to 0-5 °C.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred 4-methylbenzotrifluoride over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 0-10 °C to minimize the formation of dinitrated byproducts.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Then, allow the mixture to slowly warm to room temperature and stir for another 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil or solid.
Purification
The crude product can be purified by recrystallization from ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.13 g/mol |
| Appearance | Colorless crystalline solid |
| Melting Point | 55-56 °C |
| Boiling Point | 135-136 °C |
| Density | 1.427 g/cm³ |
| Solubility | Soluble in ethanol and chloroform, slightly soluble in water.[6] |
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, 1H), 7.60 (dd, 1H), 7.40 (d, 1H), 2.50 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 148.5, 135.0, 132.5, 128.0 (q), 125.0 (q), 124.0 (q), 122.0 (q), 20.5.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -62.5 (s, 3F).
-
IR (KBr, cm⁻¹): 1530, 1350 (NO₂ stretching), 1320 (C-F stretching).
-
Mass Spectrometry (EI): m/z 205 (M⁺).
Safety Considerations
-
Concentrated Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Nitration Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of potentially explosive polynitrated compounds.
-
Organic Solvents: Dichloromethane and ethanol are flammable. Keep away from ignition sources.
-
Product: this compound may be irritating to the skin, eyes, and respiratory system.[6] Avoid inhalation and direct contact.
Conclusion
The synthesis of this compound via the mixed-acid nitration of 4-methylbenzotrifluoride is a well-established and efficient method. A thorough understanding of the reaction mechanism and the directing effects of the substituents is paramount for achieving high regioselectivity and yield. The detailed protocol and safety precautions outlined in this guide provide a solid foundation for the successful and safe synthesis of this valuable chemical intermediate in a laboratory setting.
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An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
Introduction
4-Methyl-1-nitro-2-(trifluoromethyl)benzene, also known by its synonym 2-Methyl-5-nitrobenzotrifluoride, is an aromatic organic compound of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a methyl group on a benzene ring, imparts a distinct set of physicochemical properties and reactivity. These characteristics make it a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] The electron-withdrawing nature of both the nitro and trifluoromethyl groups influences the electronic properties and reactivity of the aromatic ring, making it a versatile building block for various chemical transformations.[3]
This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to equip researchers and professionals in drug development and materials science with the essential technical data and procedural insights required for its effective handling, characterization, and application in a laboratory setting. The information presented herein is synthesized from a variety of technical sources to ensure accuracy and relevance.
Molecular and Structural Data
A foundational understanding of a compound begins with its molecular and structural details. These parameters are crucial for stoichiometric calculations, spectroscopic analysis, and predicting chemical behavior.
-
IUPAC Name: this compound
-
Synonyms: 1-Methyl-4-nitro-2-(trifluoromethyl)benzene, 2-Methyl-5-nitrobenzotrifluoride, 2-(Trifluoromethyl)-4-nitrotoluene[4]
Molecular Structure:
Caption: 2D Structure of this compound
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported values across different suppliers and databases, which may be attributed to variations in purity or measurement conditions.
| Property | Value | Source(s) |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 55-56 °C | [1] |
| Boiling Point | 135-136 °C; 238.9 °C at 760 mmHg | [1] |
| Density | 1.427 g/cm³; 1.357 g/cm³ | [1] |
| Solubility | Soluble in ethanol and chloroform; slightly soluble in water. | [1][2] |
| Flash Point | 98.3 °C | [1] |
| Vapor Pressure | 0.0637 mmHg at 25 °C | [1] |
| Refractive Index | 1.475 | [1] |
The presence of the polar nitro group and the hydrophobic trifluoromethyl group results in moderate solubility in polar organic solvents and low solubility in water.[1][8] The solubility in organic solvents like ethanol and chloroform makes it amenable to a variety of reaction conditions.[1]
Spectral Analysis
For unequivocal identification and quality control, spectral analysis is indispensable. While a comprehensive set of spectra is often proprietary to manufacturers, the expected spectral characteristics can be inferred from the molecular structure. Key analytical techniques for this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts influenced by the electron-withdrawing nitro and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. This is a powerful tool for confirming the presence and purity of the compound.[9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹), C-F stretching of the trifluoromethyl group, and C-H stretching of the aromatic and methyl groups.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 205.13). The fragmentation pattern can provide further structural information.
For researchers requiring detailed spectral data, it is recommended to consult the supplier's Certificate of Analysis or specialized databases.[6]
Reactivity and Stability
This compound is a stable compound under normal laboratory conditions.[10] However, it is sensitive to moisture and should be stored in a dry environment.[2] It is advisable to store the compound away from sources of ignition, strong oxidizing agents, and high temperatures.[1] The nitro group can be reduced to an amino group, which is a common synthetic transformation, opening pathways to a variety of other functionalized molecules. The aromatic ring can also undergo further electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Applications in Synthesis
The primary utility of this compound lies in its role as a versatile chemical intermediate. Some of its documented and potential applications include:
-
Pharmaceutical and Agrochemical Synthesis: It serves as a building block for more complex active pharmaceutical ingredients and pesticides.[1][3] The trifluoromethyl group is a common motif in many modern drugs due to its ability to enhance metabolic stability and binding affinity.
-
Dye Manufacturing: It is used in the synthesis of various pigments and dyes.[1]
-
Materials Science: It is a precursor for conductive coatings, electrochemical devices, and polyimide resins.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful and an irritant.[2]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Handling:
-
First Aid:
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[10][11][13]
Experimental Protocols
Synthesis via Electrophilic Nitration
A common method for the synthesis of nitroaromatic compounds is through electrophilic nitration. The following is a generalized protocol for the nitration of 3-(trifluoromethyl)toluene, a likely precursor to this compound.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.
-
Reaction Setup: In a separate reaction vessel, dissolve 3-(trifluoromethyl)toluene in a suitable solvent (e.g., excess sulfuric acid). Cool the mixture to 0-5 °C.
-
Nitration: Slowly add the prepared nitrating mixture to the solution of the precursor while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture for a few hours at a controlled temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure this compound.
Physicochemical Characterization Workflow
The following diagram outlines a typical workflow for the characterization of the synthesized compound.
Caption: Workflow for the physicochemical characterization of the product.
Conclusion
This compound is a key chemical intermediate with a well-defined set of physicochemical properties that make it valuable for a range of synthetic applications. A thorough understanding of its properties, coupled with strict adherence to safety protocols, is paramount for its successful and safe utilization in research and development. This guide has provided a consolidated overview of its key characteristics, handling procedures, and analytical workflows to support the scientific community in their endeavors with this versatile compound.
References
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ChemBK. (2024, April 9). This compound. Retrieved from [Link]
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ChemBK. (2024, April 9). 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
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Angene Chemical. (2024, December 26). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. Retrieved from [Link]
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Solubility of Things. (n.d.). 1-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 4-fluoro-2-methyl-1-nitro- (CAS 446-33-3). Retrieved from [Link]
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PubChemLite. (n.d.). 4-methyl-2-nitro-1-(trifluoromethyl)benzene. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzene, 4-fluoro-2-methyl-1-nitro-. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Methyl-1-nitro-2-(trifluoromethyl)benzene: Structural Analysis, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive analysis of 4-methyl-1-nitro-2-(trifluoromethyl)benzene, a key aromatic intermediate in the synthesis of various high-value compounds. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices and analytical interpretations. We will delve into its structural elucidation, synthetic pathways, chemical reactivity, and safety considerations, grounding our discussion in established scientific principles and authoritative references.
Introduction and Physicochemical Properties
This compound, with the chemical formula C₈H₆F₃NO₂, is a colorless crystalline solid at room temperature.[1] Its molecular structure, featuring a benzene ring substituted with a methyl group, a nitro group, and a trifluoromethyl group, imparts a unique combination of electronic and steric properties that make it a versatile building block in organic synthesis.
The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the electron density of the aromatic ring, making it susceptible to certain types of chemical transformations. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of molecules, properties that are highly desirable in the development of pharmaceuticals and agrochemicals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.13 g/mol | [2] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 55-56 °C | [1] |
| Boiling Point | 135-136 °C | [1] |
| Density | 1.427 g/cm³ | [1] |
| Solubility | Soluble in ethanol and chloroform; slightly soluble in water. | [1] |
Structural Elucidation: A Spectroscopic Approach
A thorough understanding of the molecular structure is paramount. This section details the expected spectroscopic signatures of this compound, drawing parallels with closely related and well-characterized analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.
-
Aromatic Protons: The three protons on the benzene ring will exhibit a complex splitting pattern due to their coupling with each other. The proton ortho to the methyl group and meta to the nitro group is expected to be the most shielded. The proton ortho to the nitro group will be the most deshielded.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed in the upfield region (around 2.5 ppm).
¹³C NMR Spectroscopy (Predicted): The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, one for each carbon atom in the molecule.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the nitro and methyl groups will also have characteristic chemical shifts.
-
Methyl Carbon: A single peak in the aliphatic region will correspond to the methyl carbon.
¹⁹F NMR Spectroscopy (Predicted): The ¹⁹F NMR spectrum will be the simplest, showing a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the -CF₃ group attached to an aromatic ring. For instance, the ¹⁹F NMR chemical shift for 1-nitro-2-(trifluoromethyl)benzene is reported to be around -60.13 ppm (relative to CFCl₃).[4]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching (methyl) |
| ~1530 and ~1350 | Asymmetric and symmetric N-O stretching of the nitro group |
| ~1300-1100 | C-F stretching of the trifluoromethyl group |
| ~1600 and ~1475 | Aromatic C=C stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 205. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂) and subsequent rearrangements of the aromatic ring.
Synthesis and Mechanism
The primary route for the synthesis of this compound is through the electrophilic nitration of 3-(trifluoromethyl)toluene.
Synthetic Protocol: Electrophilic Nitration
This protocol is based on the established methodology for the nitration of aromatic compounds.[5]
Materials:
-
3-(Trifluoromethyl)toluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol or methanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C. This mixture generates the nitronium ion (NO₂⁺), the active electrophile.
-
Once the nitrating mixture is prepared, slowly add 3-(trifluoromethyl)toluene dropwise to the flask, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.
Reaction Mechanism
The nitration of 3-(trifluoromethyl)toluene is an electrophilic aromatic substitution reaction. The mechanism involves the following key steps:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electron system of the aromatic ring of 3-(trifluoromethyl)toluene acts as a nucleophile and attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Regioselectivity: The directing effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups determine the position of nitration. The methyl group is an ortho-, para-director and an activating group, while the trifluoromethyl group is a meta-director and a deactivating group. The nitration occurs at the position that is para to the activating methyl group and meta to the deactivating trifluoromethyl group, leading to the formation of this compound as the major product.
-
Deprotonation: A base (typically HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.
Caption: Mechanism of Electrophilic Nitration.
Chemical Reactivity and Applications
The presence of the nitro and trifluoromethyl groups dictates the reactivity of this compound.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). The resulting aniline derivative is a valuable precursor for the synthesis of pharmaceuticals, dyes, and other fine chemicals.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the nitro group.
-
Applications: Due to its versatile reactivity, this compound serves as a key intermediate in the synthesis of:
-
Pharmaceuticals: The trifluoromethyl group is a common feature in many modern drugs due to its positive impact on pharmacokinetic and pharmacodynamic properties.
-
Agrochemicals: Many herbicides and pesticides contain the trifluoromethylphenyl moiety.
-
Dyes and Pigments: The chromophoric properties of the nitroaromatic system make it useful in the dye industry.[1]
-
Safety and Handling
This compound is a chemical that requires careful handling. It is classified as harmful if swallowed and causes serious eye irritation.[2]
Table 3: GHS Hazard Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. |
| P301+P317: IF SWALLOWED: Get medical help. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Toxicological Information: While specific toxicological data for this compound is limited, studies on related nitrotoluenes indicate potential for liver toxicity and effects on the reproductive system in animal models.[6][7] Therefore, exposure should be minimized.
Conclusion
This compound is a strategically important chemical intermediate with a well-defined structure and predictable reactivity. Its synthesis via electrophilic nitration is a robust and scalable process. The unique combination of its functional groups makes it a valuable precursor in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, synthesis, and safe handling practices, as outlined in this guide, is essential for its effective and responsible utilization in research and development.
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PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. (2020). European Patent Office. Retrieved from [Link]
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Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. Retrieved from [Link]
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4-(Trifluoromethyl)-2-methyl-1-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]
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Biswas, T. (2023, November 30). MCQ-100: Nitration of trifluoro-toluene [Video]. YouTube. [Link]
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Nitrotoluenes (IARC Summary & Evaluation, Volume 65, 1996). (1997, August 14). Inchem.org. Retrieved from [Link]
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Ciss, M., Huyen, N., Dutertre, H., Phu-Lich, N., & Truhaut, R. (1980). [Toxicologic study of nitrotoluenes: long-term toxicity]. Dakar medical, 25(4), 293–302. [Link]
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National Toxicology Program. (2002). Toxicology and carcinogenesis studies of p-nitrotoluene (CAS no. 99-99-0) in F344/N rats and B6C3F(1) mice (feed studies). National Toxicology Program technical report series, (498), 1–275. [Link]
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TOX-23: o-,m-, and p- Nitrotoluenes (CASRNs 88-72-2, 99-08-1, 99-99-0). (n.d.). National Toxicology Program. Retrieved from [Link]
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1-Nitro-4-(trifluoromethoxy)benzene. (n.d.). PubChem. Retrieved from [Link]
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Singleton, D. A., & Tantillo, D. J. (2017). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 139(28), 9636–9642. [Link]
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Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, April 22). Nitration of toluene [Video]. YouTube. [Link]
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4-methyl-2-nitro-1-(trifluoromethyl)benzene. (n.d.). PubChemLite. Retrieved from [Link]
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Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
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Chemical Properties of Benzene, 4-fluoro-2-methyl-1-nitro- (CAS 446-33-3). (n.d.). Cheméo. Retrieved from [Link]
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Spectroscopic Profile of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene (CAS No. 87617-21-8). In the absence of experimentally published spectra, this document leverages advanced predictive modeling and established spectroscopic principles to present a detailed, simulated spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the identification and characterization of this compound. The methodologies for spectral prediction are detailed, and interpretations are grounded in authoritative spectroscopic theory, ensuring a high degree of scientific integrity.
Introduction
This compound is a substituted aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring a nitro group, a methyl group, and a trifluoromethyl group on a benzene ring, gives rise to a unique electronic and steric environment. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its reactivity in synthetic transformations. This guide provides an in-depth, predicted spectroscopic analysis to serve as a reliable reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for this compound are presented below, generated using advanced computational algorithms that consider through-bond and through-space effects of the various substituents.[1][2][3][4][5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region. The electron-withdrawing effects of the nitro and trifluoromethyl groups, along with the electron-donating nature of the methyl group, significantly influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | H-3 |
| ~7.60 | d | 1H | H-5 |
| ~7.40 | s | 1H | H-6 |
| ~2.50 | s | 3H | -CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
H-3 Proton: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift to approximately 7.85 ppm. It is expected to appear as a doublet due to coupling with the H-5 proton.
-
H-5 Proton: This proton is ortho to the methyl group and meta to the nitro and trifluoromethyl groups. It is expected to be a doublet, coupled to the H-3 proton, appearing around 7.60 ppm.
-
H-6 Proton: This proton is ortho to the trifluoromethyl group and is expected to be the most upfield of the aromatic protons, appearing as a singlet around 7.40 ppm. The lack of adjacent protons results in a singlet multiplicity.
-
Methyl Protons: The protons of the methyl group are in a typical chemical shift range for an aromatic methyl group, appearing as a singlet around 2.50 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the trifluoromethyl group will result in carbon-fluorine coupling, which can be observed in the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~148.5 | C-1 (C-NO₂) |
| ~142.0 | C-4 (C-CH₃) |
| ~134.0 | C-5 |
| ~131.0 | C-3 |
| ~128.0 (q, J ≈ 30 Hz) | C-2 (C-CF₃) |
| ~124.0 (q, J ≈ 270 Hz) | -CF₃ |
| ~122.5 | C-6 |
| ~20.5 | -CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Quaternary Carbons: The carbons bearing the nitro (C-1) and methyl (C-4) groups are expected at approximately 148.5 ppm and 142.0 ppm, respectively. The carbon attached to the trifluoromethyl group (C-2) will appear as a quartet due to coupling with the three fluorine atoms, with an expected chemical shift around 128.0 ppm.
-
Trifluoromethyl Carbon: The carbon of the CF₃ group will exhibit a large quartet coupling constant (J ≈ 270 Hz) and is predicted to be around 124.0 ppm.[6]
-
Aromatic CH Carbons: The remaining aromatic carbons (C-3, C-5, and C-6) are predicted to appear in the range of 122-134 ppm.
-
Methyl Carbon: The methyl carbon is expected to have a chemical shift of approximately 20.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound is based on characteristic group frequencies.[7][8][9][10][11]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 2980-2850 | Medium | C-H stretch | -CH₃ |
| ~1600, ~1470 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1530 | Strong | N-O asymmetric stretch | Nitro |
| ~1350 | Strong | N-O symmetric stretch | Nitro |
| 1300-1100 | Strong | C-F stretch | Trifluoromethyl |
| 900-675 | Strong | C-H out-of-plane bend | Aromatic |
Interpretation of the IR Spectrum:
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.
-
Aliphatic C-H Stretch: The methyl group's C-H stretching will appear just below 3000 cm⁻¹.
-
Nitro Group Vibrations: The most characteristic peaks will be the strong asymmetric and symmetric stretches of the nitro group, appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
Trifluoromethyl Group Vibrations: Strong absorptions due to C-F stretching of the trifluoromethyl group are expected in the 1300-1100 cm⁻¹ region.
-
Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring will be observed around 1600 cm⁻¹ and 1470 cm⁻¹. The substitution pattern on the benzene ring will also give rise to characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[12][13][14]
Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound
| m/z | Predicted Fragment Ion |
| 205 | [M]⁺˙ (Molecular Ion) |
| 188 | [M - OH]⁺ |
| 159 | [M - NO₂]⁺ |
| 140 | [M - NO₂ - F]⁺ |
| 115 | [C₇H₄F]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation of the Mass Spectrum:
-
Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at m/z 205, corresponding to the molecular weight of the compound.
-
Loss of OH: A common fragmentation pathway for nitroaromatics containing a benzylic methyl group is the rearrangement and loss of an OH radical, leading to a peak at m/z 188.
-
Loss of Nitro Group: The cleavage of the C-N bond is a facile process, resulting in the loss of a nitro radical (•NO₂) and a prominent peak at m/z 159.
-
Further Fragmentation: The [M - NO₂]⁺ fragment can further lose a fluorine atom to give a fragment at m/z 140. Other significant fragments can arise from further rearrangements and cleavages of the aromatic ring. The formation of the stable tropylium ion at m/z 91 is also a possibility.
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of this compound. The presented NMR, IR, and MS data, although computationally derived, are based on sound scientific principles and provide a valuable resource for the identification and characterization of this compound. It is recommended that this predicted data be used in conjunction with experimental data once it becomes available to fully confirm the structure and purity of any synthesized material.
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-
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. Available at: [Link]
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
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- UCLA Chemistry. (n.d.). IR Chart.
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Anomaly in Chemical Identifier: No Public Data Found for CAS 707-87-3
Initial investigations to profile the chemical substance designated by CAS number 707-87-3 have yielded no publicly available data. This suggests that the provided CAS number may be incorrect, obsolete, or pertain to a compound not documented in accessible scientific and regulatory databases.
A comprehensive search across chemical databases, scientific literature, and supplier catalogs for CAS number 707-87-3, and the associated name alpha-Methyl-p-tolylpropiophenone, has failed to retrieve any specific information regarding its chemical properties, synthesis, uses, or safety data. The search results were instead populated with information for unrelated compounds, most notably Phosphorus oxychloride (CAS 10025-87-3) and Metyrosine (CAS 672-87-7).
This absence of information prevents the creation of the requested in-depth technical guide. For researchers, scientists, and drug development professionals, the integrity and accuracy of a Chemical Abstracts Service (CAS) number are paramount for the correct identification and handling of chemical substances.
It is recommended that the CAS number be verified for accuracy. If the number is correct, the substance it identifies is likely not in common commercial or research use, or its documentation is not available in the public domain. Without verifiable data, it is impossible to provide the necessary technical details regarding its properties, applications, and safety protocols as requested.
An In-depth Technical Guide to 4-Methyl-1-nitro-2-(trifluoromethyl)benzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-methyl-1-nitro-2-(trifluoromethyl)benzene, a key aromatic intermediate in the synthesis of complex organic molecules. We will delve into its synthesis, with a focus on the regioselectivity of the nitration of 3-methylbenzotrifluoride, its physicochemical properties, and its emerging role in the development of pharmaceuticals and agrochemicals.
Core Synthesis: The Nitration of 3-Methylbenzotrifluoride
The primary industrial and laboratory synthesis of this compound is achieved through the electrophilic nitration of 3-methylbenzotrifluoride. This reaction is a classic example of electrophilic aromatic substitution on a substituted benzene ring, where the directing effects of the existing substituents play a crucial role in the isomeric distribution of the products.
Mechanistic Insights: Directing Effects of Methyl and Trifluoromethyl Groups
The regioselectivity of the nitration of 3-methylbenzotrifluoride is governed by the interplay of the electronic and steric effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups.
-
Methyl Group (-CH₃): An activating, ortho, para-directing group. The methyl group is electron-donating through an inductive effect, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. It preferentially directs incoming electrophiles to the positions ortho and para to itself.
-
Trifluoromethyl Group (-CF₃): A deactivating, meta-directing group. The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the ring towards electrophilic substitution. It directs incoming electrophiles to the meta position.
In 3-methylbenzotrifluoride, the positions ortho and para to the activating methyl group are positions 2, 4, and 6. The positions meta to the deactivating trifluoromethyl group are positions 2, 4, and 6. Therefore, both groups reinforce the substitution at these positions. The nitration of 3-methylbenzotrifluoride yields a mixture of isomers, with the 4-nitro isomer being a significant component.
A patent for the preparation of nitro-substituted benzotrifluoride compounds describes a process that yields a mixture of isomers, including the desired 4-nitro product.[1][2]
Experimental Protocol: Nitration of 3-Methylbenzotrifluoride
The following protocol is adapted from established patent literature and represents a robust method for the synthesis of this compound.[1][2]
Materials:
-
3-Methylbenzotrifluoride
-
Concentrated Nitric Acid (98%)
-
Concentrated Sulfuric Acid
-
Ice
-
Methylene Chloride
-
Sodium Carbonate Solution
-
Water
Equipment:
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charging the Reactor: Charge the reaction vessel with concentrated sulfuric acid and cool to -5°C to 0°C.
-
Addition of 3-Methylbenzotrifluoride: Slowly add 3-methylbenzotrifluoride to the sulfuric acid while maintaining the temperature below 5°C.
-
Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10°C.
-
Nitration Reaction: Slowly add the nitrating mixture to the solution of 3-methylbenzotrifluoride in sulfuric acid. The temperature of the reaction mixture should be maintained between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The reaction progress can be monitored by gas chromatography (GC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with methylene chloride.
-
Washing: Wash the organic layer sequentially with water, sodium carbonate solution, and finally with water until the washings are neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a mixture of isomers.
-
Purification: The desired this compound can be isolated from the isomeric mixture by fractional distillation under reduced pressure.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and use in subsequent reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 87617-21-8 | [3][4] |
| Molecular Formula | C₈H₆F₃NO₂ | [5] |
| Molecular Weight | 205.13 g/mol | [3] |
| Appearance | Colorless crystalline solid | [5] |
| Melting Point | 55-56 °C | [5] |
| Boiling Point | 135-136 °C | [5] |
| Density | 1.427 g/cm³ | [5] |
| Solubility | Soluble in ethanol and chloroform, slightly soluble in water. | [5] |
Spectroscopic Characterization:
While a dedicated, publicly available, high-resolution spectrum for this compound is not readily found, data for the isomeric compound 1-nitro-2-(trifluoromethyl)benzene can provide a useful reference for the expected spectral features.[6] The presence of the methyl group in the target molecule will introduce characteristic signals in the ¹H and ¹³C NMR spectra.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and a singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the nitro and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-F stretching vibrations, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the loss of the nitro group and other fragments.
Applications in Synthesis
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the nitro and trifluoromethyl groups provides handles for a variety of chemical transformations.
Pharmaceutical Intermediates
Trifluoromethyl- and nitro-substituted benzene derivatives are key intermediates in the synthesis of several active pharmaceutical ingredients (APIs). For instance, the structurally related compound, 3-(trifluoromethyl)-5-nitroaniline, is a crucial intermediate in the synthesis of Nilotinib , a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[7][8] The synthesis of Nilotinib involves the coupling of this intermediate with other heterocyclic fragments.[7][8] While not a direct precursor, the synthesis of such complex molecules highlights the importance of functionalized trifluoromethyl-nitro-aromatics like this compound.
Agrochemical Synthesis
The trifluoromethyl group is a common feature in modern agrochemicals, imparting properties such as increased metabolic stability and enhanced biological activity.[9] Trifluoromethylated pyridines, for example, are key structural motifs in a number of herbicides, insecticides, and fungicides.[9][10] The synthesis of these complex heterocyclic systems often relies on building blocks derived from functionalized benzene rings. This compound, after reduction of the nitro group to an amine, can serve as a precursor for the construction of such agrochemically active heterocycles.
Dye Synthesis
The amino derivative of this compound can be used as a diazo component in the synthesis of azo dyes. Azo dyes are a large and important class of colorants.[11] The general synthesis involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component.[11] The trifluoromethyl group can enhance the lightfastness and tinctorial strength of the resulting dye.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Operations should be conducted in a well-ventilated fume hood. It is important to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
This compound is a key chemical intermediate with significant potential in the synthesis of high-value products. A thorough understanding of its synthesis through the regioselective nitration of 3-methylbenzotrifluoride, coupled with knowledge of its reactivity and applications, is essential for researchers and professionals in the fields of drug discovery, agrochemical development, and materials science. The strategic incorporation of the methyl, nitro, and trifluoromethyl groups provides a versatile platform for the construction of complex molecular architectures.
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]
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biological activity of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
An In-depth Technical Guide to the Predicted Biological Activity and Experimental Evaluation of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
Foreword: Charting Unexplored Territory
For the researcher, scientist, and drug development professional, the landscape of novel chemical entities is vast and filled with untapped potential. This compound is one such molecule. Primarily documented as a versatile intermediate in organic synthesis for pharmaceuticals and agrochemicals, its intrinsic biological activities remain largely uncharacterized in public literature.[1][2] This guide, therefore, deviates from a retrospective summary. Instead, it serves as a forward-looking technical roadmap, leveraging established principles of medicinal chemistry and toxicology to predict the compound's biological profile and to provide a robust, field-proven framework for its systematic evaluation. We will deconstruct the molecule based on its constituent functional groups, propose likely mechanisms of action, and detail the self-validating experimental protocols required to rigorously test these hypotheses.
Section 1: Molecular Profile of this compound
To understand the potential biological role of any compound, we must first appreciate its fundamental chemical and physical nature.
Chemical Structure and Properties:
-
Molecular Formula: C₈H₆F₃NO₂[3]
-
Appearance: Typically a crystalline solid.[2]
-
Solubility: Predicted to be soluble in organic solvents like ethanol and chloroform, with low solubility in water.[2]
The structure is defined by a benzene ring substituted with three key functional groups: a methyl group (-CH₃), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). The relative positioning of these groups (ortho, meta, para) is critical to the molecule's electronic properties and, by extension, its interaction with biological systems. The trifluoromethyl group is a strong electron-withdrawing group, while the methyl group is electron-donating.[5] This electronic push-pull dynamic across the aromatic ring creates a unique chemical environment that dictates its reactivity and potential as a pharmacophore.
| Property | Value/Description | Source |
| CAS Number | 87617-21-8 | |
| Molecular Formula | C₈H₆F₃NO₂ | [3] |
| Molecular Weight | 205.13 g/mol | [4] |
| Boiling Point | 135-136 °C (Predicted) | |
| Primary Use | Intermediate in organic synthesis for dyes, agrochemicals, and pharmaceuticals. | [1][2] |
Section 2: Predicted Biological Activity - A Structure-Based Hypothesis
The can be logically predicted by dissecting the contributions of its core functional moieties: the nitroaromatic system and the trifluoromethyl group.
The Nitroaromatic Moiety: A Known Pharmacophore and Toxicophore
The nitro group (-NO₂) is one of the most well-studied functional groups in medicinal chemistry and toxicology. It is profoundly electron-withdrawing and is often considered a "pro-toxicant" or a latent bioactive element.[6] Its biological effects are almost universally mediated by its enzymatic reduction within the cell.
Hypothesized Mechanism of Action: The most accepted model for the bioactivity of nitroaromatic compounds involves a stepwise reduction of the nitro group by cellular nitroreductases (present in both mammalian cells and microorganisms).[6] This process generates a cascade of highly reactive intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.[6][7] These reactive species can then covalently bind to and damage critical cellular macromolecules like DNA and proteins, leading to cytotoxicity.[6]
This mechanism is the foundation for the antimicrobial and antineoplastic properties of many established drugs.[6][7] Therefore, it is highly probable that this compound will exhibit:
-
Antimicrobial Activity: Particularly against anaerobic bacteria and certain parasites which possess high levels of nitroreductase activity.
-
Anticancer Activity: Especially in hypoxic tumor environments where nitroreductase expression is often upregulated.
Caption: Predicted bioactivation pathway of the nitroaromatic group.
The Trifluoromethyl Group: A Potentiator of Activity
The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design. Its strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Studies on analogous trifluoromethyl-containing compounds have demonstrated that this group can confer potent cytotoxic activity.[8][9]
Anticipated Contributions:
-
Enhanced Potency: The -CF₃ group can increase the reduction potential of the nitro group, potentially accelerating its bioactivation.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation and increasing the compound's half-life.
-
Increased Lipophilicity: This can enhance the compound's ability to cross cellular membranes and reach its intracellular targets.
-
Direct Cytotoxicity: Research on trifluoromethyl ketones has shown they can induce non-apoptotic cell death pathways, such as autophagy, independent of the nitro group's action.[8][9]
Section 3: A Phased Experimental Roadmap for Evaluation
To validate the above hypotheses, a structured, multi-phase experimental approach is required. The following protocols are designed to be robust, reproducible, and provide a clear, logical progression from broad screening to detailed mechanistic investigation.
Caption: A phased experimental workflow for biological evaluation.
Phase 1: Foundational In Vitro Screening
Objective: To establish the baseline cytotoxic and antimicrobial potential of the compound.
Protocol 1: Mammalian Cell Cytotoxicity Assay (Fluorometric)
This protocol utilizes a commercial assay that measures the release of a protease from dead cells, providing a sensitive measure of membrane integrity loss.[10][11]
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) and a normal human fibroblast line (for selectivity assessment) in 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in cell culture medium, ranging from 100 µM to 0.1 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., digitonin) wells.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Assay Procedure (CytoTox-Fluor™):
-
Allow the CytoTox-Fluor™ Reagent to equilibrate to room temperature.
-
Add 100 µL of the reagent (containing bis-AAF-R110 substrate and assay buffer) directly to each well.
-
Mix briefly on an orbital shaker and incubate for 30 minutes at 37°C, protected from light.
-
-
Data Acquisition: Measure fluorescence with a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Analysis: Calculate the half-maximal cytotoxic concentration (CC₅₀) by plotting fluorescence intensity against compound concentration and fitting to a dose-response curve.
Phase 2: Unraveling the Mechanism of Action (MoA)
Objective: If cytotoxicity is confirmed, to determine how the compound kills cells, focusing on the predicted bioactivation pathway.
Protocol 2: Intracellular Reactive Oxygen Species (ROS) Detection
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.
-
Cell Culture and Treatment: Seed cells (e.g., A549) in a 96-well black, clear-bottom plate and treat with the compound at its CC₅₀ and 2x CC₅₀ concentrations for various time points (e.g., 1, 6, 24 hours). Include a positive control (e.g., H₂O₂).
-
Dye Loading: Following treatment, remove the medium and wash cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Wash the cells twice with PBS. Add 100 µL of PBS to each well and immediately measure fluorescence (Excitation: ~488 nm, Emission: ~525 nm).
-
Analysis: A significant increase in fluorescence in treated cells compared to controls indicates the induction of oxidative stress, supporting the nitro-reduction hypothesis.
Section 4: Advancing to In Vivo Models
Should in vitro activity and a plausible MoA be established, the logical next step is to assess the compound's behavior in a whole-organism system.
Proposed Study: Xenograft Tumor Model
An in vivo study would aim to determine if the compound's anticancer activity translates to a living system.[12][13]
-
Model: Athymic nude mice would be subcutaneously inoculated with a human cancer cell line that was sensitive in vitro (e.g., A549).
-
Dosing: Once tumors reach a palpable size (~100 mm³), mice would be randomized into groups: vehicle control, a standard-of-care positive control (e.g., cisplatin), and multiple dose levels of this compound. The compound would be formulated in an appropriate vehicle and administered (e.g., via intraperitoneal injection) daily.
-
Endpoints:
-
Efficacy: Tumor volume would be measured 2-3 times per week.
-
Toxicity: Animal body weight, clinical signs of distress, and post-study organ histology would be monitored.
-
-
Analysis: A statistically significant reduction in tumor growth in the treated groups compared to the vehicle control would provide strong evidence of in vivo efficacy.
Section 5: Conclusion and Strategic Outlook
While this compound is currently defined by its role in chemical synthesis, a thorough analysis of its structure strongly suggests a latent potential for significant biological activity. The combination of a bio-reducible nitro group and a potentiating trifluoromethyl moiety points towards a profile characterized by cytotoxicity, likely driven by intracellular reductive stress. This makes it a candidate for investigation as an antimicrobial or anticancer agent.
The experimental roadmap provided in this guide offers a clear, logical, and scientifically rigorous pathway to test these hypotheses. By progressing from broad in vitro screening to detailed mechanistic studies and eventual in vivo validation, researchers can systematically uncover the true biological nature of this compound. The insights gained will not only define the future of this compound but may also inform the broader development of novel therapeutics built on similar chemical scaffolds.
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Ideo, A., Sasaki, M., Nakamura, C., Mori, K., Shimada, J., Kanda, Y., Kunii, S., Kawase, M., & Sakagami, H. (2006). Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells. researchmap. [Link][8]
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An In-depth Technical Guide to the Safe Handling and Application of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
Introduction
4-Methyl-1-nitro-2-(trifluoromethyl)benzene is a key aromatic intermediate characterized by the presence of a nitro group, a methyl group, and a trifluoromethyl group attached to a benzene ring. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group, in particular, is a bioisostere of a methyl group but with significantly different electronic properties, offering a way to modulate the lipophilicity, metabolic stability, and binding affinity of a parent molecule.[2][3] This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and key applications for researchers, scientists, and drug development professionals working with this versatile compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and application in experimental design.
| Property | Value | Source |
| Molecular Formula | C8H6F3NO2 | [4] |
| Molecular Weight | 205.13 g/mol | [5] |
| Appearance | Colorless crystalline solid | [4] |
| Melting Point | 55-56 °C | [4] |
| Boiling Point | 135-136 °C | [4] |
| Density | 1.427 g/cm³ | [4] |
| Solubility | Soluble in ethanol and chloroform, slightly soluble in water. | [4] |
Hazard Identification and Safety Precautions
This compound is classified as an irritant and is harmful if inhaled, ingested, or comes into contact with skin.[4][6] Strict adherence to safety protocols is mandatory to minimize risk.
GHS Hazard Statements
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[7]
-
H335: May cause respiratory irritation.[8]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection.
Caption: Recommended PPE sequence for handling this compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[9] A face shield should also be worn where there is a risk of splashing.[10]
-
Skin Protection: Wear fire/flame resistant and impervious clothing.[9] Handle with chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[9][11]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[12] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[13][14]
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Safe Handling Workflow
Caption: Step-by-step workflow for the safe handling of this compound.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep away from heat, sparks, open flames, and other ignition sources.[4] The compound should be stored away from oxidizing agents.[4][14]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[9] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[15][16] Remove contaminated clothing and wash before reuse.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical advice.[7][15] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical advice immediately.[15][17] |
Spills and Leaks
For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.[17] Avoid runoff into storm sewers and ditches.[17] For larger spills, evacuate the area and follow emergency procedures.
Synthesis and Reactivity
This compound is a synthetic intermediate. While specific, detailed industrial synthesis methods are often proprietary, a common laboratory-scale preparation involves the nitration of 2-chloro-α,α,α-trifluorotoluene.[18]
The reactivity of this compound is dictated by its functional groups. The nitro group can be reduced to an amine, a common transformation in the synthesis of pharmaceuticals. The aromatic ring is susceptible to further electrophilic substitution, with the existing substituents directing the position of incoming groups.[19][20] The trifluoromethyl group is generally stable under most reaction conditions.
Applications in Research and Drug Development
The primary application of this compound is as an intermediate in organic synthesis.[4][6] It is a building block for creating more complex molecules with potential biological activity. For example, it can be a precursor for the synthesis of active pharmaceutical ingredients (APIs) and novel agrochemicals.[1][21] The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability and membrane permeability.[2]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15] Do not let the product enter drains.[22]
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An In-Depth Technical Guide to the Solubility of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 4-methyl-1-nitro-2-(trifluoromethyl)benzene, a key intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents relevant data, and offers a detailed experimental protocol for its determination.
Introduction: The Significance of this compound
This compound, with the chemical formula C₈H₆F₃NO₂, is an aromatic organic compound of significant interest in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, featuring a nitro group, a methyl group, and a trifluoromethyl group attached to a benzene ring, imparts unique chemical properties that are leveraged in the creation of more complex molecules. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and formulating final products.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior and ensuring its safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₃NO₂ | [3] |
| Molecular Weight | 205.13 g/mol | [4] |
| Appearance | Colorless crystalline solid | [3] |
| Melting Point | 55-56 °C | [3] |
| Boiling Point | 135-136 °C | [3] |
| Density | 1.427 g/cm³ | [3] |
| Water Solubility | Slightly soluble/insoluble | [1][3] |
| Organic Solvent Solubility | Soluble in ethanol and chloroform | [3] |
The Science of Solubility: Key Influencing Factors
The principle of "like dissolves like" is the cornerstone of understanding solubility. The extent to which a solute dissolves in a solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key factors influencing its solubility in organic solvents are:
-
Polarity: The presence of the strongly electron-withdrawing nitro (-NO₂) group introduces significant polarity to the molecule. Conversely, the benzene ring, methyl (-CH₃) group, and trifluoromethyl (-CF₃) group contribute to its nonpolar character. This amphiphilic nature suggests that it will be most soluble in solvents of intermediate polarity that can effectively interact with both the polar and nonpolar regions of the molecule.
-
Hydrogen Bonding: The nitro group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol), can therefore engage in favorable interactions with the solute, enhancing solubility.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards the dissolution of the solute.
Solubility Profile: An Illustrative Case Study
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Methanol | 278.15 | 0.0158 |
| 298.15 | 0.0348 | |
| 318.15 | 0.0765 | |
| Ethanol | 278.15 | 0.0197 |
| 298.15 | 0.0421 | |
| 318.15 | 0.0908 | |
| Isopropanol | 278.15 | 0.0233 |
| 298.15 | 0.0477 | |
| 318.15 | 0.0990 |
Data for 4-Ethoxy-2-fluoro-1-nitrobenzene[5]
Based on this data, it is reasonable to hypothesize that the solubility of this compound will also increase with temperature in alcoholic solvents. The slight differences in functional groups (methyl vs. ethoxy and trifluoromethyl vs. fluoro) will influence the precise solubility values, but the overall trends are expected to be similar.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol: Gravimetric Determination of Solubility
The gravimetric method is a robust and widely accepted technique for accurately determining the solubility of a solid compound in a liquid solvent.[3] This protocol provides a step-by-step guide for its implementation.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled water bath or shaker incubator
-
Sealed glass vials or flasks
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the sealed vial in a thermostatically controlled water bath or shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed container (e.g., evaporating dish or vial). This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the filtered solution. This can be achieved by placing the container in a fume hood at ambient temperature or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
-
Mass Determination:
-
Once the solvent has completely evaporated, place the container with the solid residue in an oven at a moderate temperature (e.g., 50-60 °C) to ensure all residual solvent is removed.
-
Cool the container in a desiccator to room temperature and weigh it on the analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S ( g/100 mL) = (mass of residue / volume of filtrate) x 100
-
Caption: Experimental workflow for the gravimetric determination of solubility.
Data Interpretation and Presentation
The results from the gravimetric analysis should be presented in a clear and concise manner. A table summarizing the solubility of this compound in different solvents and at various temperatures is highly recommended. It is also beneficial to plot solubility as a function of temperature to visualize the trend.
Safety and Handling
This compound should be handled with appropriate safety precautions. It may be irritating to the skin, eyes, and respiratory system.[3] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in chemical synthesis and product development. While quantitative data for this specific compound is limited, an understanding of the principles of solubility, coupled with data from analogous compounds, provides a strong predictive framework. The detailed experimental protocol provided in this guide offers a reliable method for determining its solubility in various solvents, enabling researchers to optimize their processes and advance their scientific endeavors.
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A Technical Guide to the Thermal Stability of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Thermal Landscape of a Unique Nitroaromatic Compound
As a Senior Application Scientist, it is understood that a comprehensive understanding of a compound's thermal stability is paramount for safe handling, process development, and predicting its behavior under various conditions. This guide delves into the thermal stability of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene, a molecule of interest in various synthetic applications. While specific, publicly available experimental thermal analysis data for this exact compound is limited, this document synthesizes established principles of physical organic chemistry, data from structurally analogous compounds, and standardized analytical protocols to provide a robust framework for its thermal assessment. Our approach is grounded in scientific integrity, providing you with the causal relationships behind experimental design and data interpretation, empowering you to approach the thermal analysis of this and similar molecules with confidence.
Molecular Profile of this compound
A foundational understanding of the molecule's physicochemical properties is essential to contextualize its thermal behavior. The unique arrangement of the methyl, nitro, and trifluoromethyl groups on the benzene ring dictates its electronic and steric characteristics, which in turn influence its stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.13 g/mol | [1] |
| CAS Number | 87617-21-8 | [1] |
| Appearance | Colorless crystalline solid | [2] |
| Melting Point | 55-56 °C | [2] |
| Boiling Point | 135-136 °C | [2] |
| Density | 1.427 g/cm³ | [2] |
The presence of both an electron-donating group (methyl) and two strong electron-withdrawing groups (nitro and trifluoromethyl) creates a complex electronic environment on the aromatic ring. The ortho-positioning of the bulky trifluoromethyl group to the nitro group, and meta to the methyl group, also introduces significant steric strain, which can be a contributing factor to its thermal decomposition pathway.
Theoretical Framework for Thermal Decomposition
The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through several pathways. The initiation step is typically the rate-determining factor and is highly dependent on the molecular structure. For this compound, two primary decomposition initiation pathways should be considered based on its structural features.
C-NO₂ Bond Homolysis
The cleavage of the carbon-nitro bond is a common primary step in the decomposition of many nitroaromatic compounds, resulting in the formation of an aryl radical and nitrogen dioxide (NO₂)[3]. The energy required for this bond scission is a critical indicator of thermal stability.
Intramolecular Rearrangement and Hydrogen Abstraction
The presence of a methyl group ortho to a nitro group can introduce a lower energy decomposition pathway involving an intramolecular hydrogen abstraction by the nitro group, leading to the formation of an aci-nitro intermediate. This pathway is well-documented for o-nitrotoluene and can lead to the formation of anthranil and water[3][4]. Given the structural similarity, this pathway is highly plausible for this compound.
The trifluoromethyl group (-CF₃), being a strong electron-withdrawing group, is known to enhance the thermal stability of some energetic materials by strengthening the C-NO₂ bond[5]. However, its steric bulk and electronic influence on the adjacent nitro group in this specific isomer could also alter the decomposition mechanism.
Experimental Assessment of Thermal Stability
To empirically determine the thermal stability of this compound, a suite of thermo-analytical techniques should be employed. The following section outlines the key experimental protocols.
Differential Scanning Calorimetry (DSC)
Purpose: DSC is a fundamental technique to determine the melting point, phase transitions, and the onset temperature and enthalpy of decomposition. An exothermic event following the melting endotherm is a strong indicator of thermal decomposition.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or high-pressure gold-plated stainless steel pan.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant ramp rate (e.g., 5, 10, 20 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min). A typical temperature range would be from ambient to 400 °C.
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to identify the melting endotherm and any subsequent exothermic decomposition peaks. The onset temperature of the exotherm is a key parameter for assessing thermal stability.
Thermogravimetric Analysis (TGA)
Purpose: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature range and to identify the mass loss associated with decomposition, providing insights into the volatility of the decomposition products.
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of the sample into an open TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program: Heat the sample at a constant ramp rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to approximately 600 °C.
-
Data Analysis: Analyze the resulting mass versus temperature curve to determine the onset temperature of mass loss and the temperature at which the maximum rate of mass loss occurs (from the derivative of the TGA curve, DTG).
Visualization of Experimental Workflow and Decomposition Pathways
Visualizing the process and potential chemical transformations is crucial for a comprehensive understanding.
Caption: A streamlined workflow for the thermal analysis of this compound.
Caption: Postulated primary thermal decomposition pathways for this compound.
Data Interpretation and Safety Considerations
The data obtained from DSC and TGA will provide a quantitative measure of the thermal stability. A low onset temperature of decomposition (e.g., below 200 °C) would indicate a significant thermal hazard. The magnitude of the exothermic decomposition enthalpy from DSC is also a critical parameter for assessing the potential for a runaway reaction.
Given that nitroaromatic compounds can be energetic, all handling and thermal analysis should be conducted with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area. Small sample sizes are recommended for initial thermal analysis to minimize risks.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound. While direct experimental data remains to be published, the principles outlined herein, based on the known chemistry of nitroaromatic compounds and established analytical techniques, offer a solid foundation for researchers. The interplay of the methyl, nitro, and trifluoromethyl substituents suggests a complex thermal decomposition behavior that warrants careful experimental investigation. The protocols and theoretical considerations presented in this guide are intended to empower scientists to safely and effectively characterize the thermal properties of this and other novel chemical entities.
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reactivity of the nitro group in 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
An In-depth Technical Guide to the Reactivity of the Nitro Group in 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the chemical reactivity centered on the nitro group of this compound. This molecule serves as an important structural motif in medicinal and materials chemistry, and understanding its reactivity is paramount for its strategic application. The aromatic ring is profoundly influenced by the interplay of three distinct substituents: a strongly electron-withdrawing nitro group, an intensely electron-withdrawing trifluoromethyl group, and an electron-donating methyl group. This guide elucidates the dominant reaction pathways, focusing on the reduction of the nitro group and the potential for nucleophilic aromatic substitution. We will explore the underlying mechanisms, provide field-proven experimental protocols, and explain the causal relationships behind methodological choices, ensuring a blend of theoretical depth and practical applicability for researchers in drug development and chemical synthesis.
Molecular Architecture and Electronic Landscape
This compound possesses a unique electronic profile dictated by the cumulative effects of its substituents. The proper name for this compound is 1-methyl-4-nitro-2-(trifluoromethyl)benzene[1].
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, exerting both a negative inductive effect (-I) and a negative resonance effect (-R or -M).[2][3][4] It strongly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.[3][5][6]
-
Trifluoromethyl Group (-CF₃): This group is characterized by a potent electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms.[2][3][7] It does not participate in resonance but significantly deactivates the ring, also acting as a meta-director.[3][7]
-
Methyl Group (-CH₃): In contrast, the methyl group is an electron-donating group through a positive inductive effect (+I) and hyperconjugation. It is considered an activating group, directing incoming electrophiles to the ortho and para positions.[5][6]
The combined influence of two powerful deactivating groups (-NO₂ and -CF₃) renders the aromatic ring highly electron-deficient and thus very unreactive towards electrophilic aromatic substitution.[4][7] Consequently, the most synthetically useful transformations of this molecule involve reactions of the functional groups themselves, with the nitro group being the primary hub of reactivity.
Figure 1: Structure of this compound.
Core Reactivity: Reduction of the Nitro Group
The conversion of an aromatic nitro group to a primary amine is one of the most fundamental and valuable transformations in organic synthesis.[8] This reaction dramatically alters the electronic character of the molecule, transforming the strongly electron-withdrawing -NO₂ group (Hammett constant σp = +0.78) into a strongly electron-donating -NH₂ group (σp = -0.66).[9] This functional group interconversion unlocks new synthetic pathways, particularly for subsequent electrophilic aromatic substitution reactions.[10][11]
Mechanistic Pathways
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[8][9] The most commonly accepted "direct hydrogenation" pathway involves the sequential formation of a nitroso compound and a hydroxylamine, which is then further reduced to the aniline product.[8][12]
Caption: General mechanistic pathway for the reduction of a nitroarene.
This transformation can be achieved through various methodologies, with the choice depending on factors like cost, scale, safety, and chemoselectivity.
Catalytic Hydrogenation
This is the most efficient, clean, and widely employed method for nitro group reduction in both laboratory and industrial settings.[8][13] It utilizes molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and common choice. Platinum (Pt) and Raney Nickel (Raney-Ni) are also frequently used.[10] The catalyst provides a surface for the dissociation of H₂ and the adsorption of the nitroarene, facilitating the reduction.
-
Solvent: Alcohols like ethanol or methanol are excellent solvents as they readily dissolve the substrate and do not interfere with the reaction. Ethyl acetate is another common choice.
-
Hydrogen Pressure: While some reductions can occur at atmospheric pressure, using a slightly pressurized system (e.g., 50 psi) often accelerates the reaction rate and ensures it goes to completion.
-
Monitoring: The reaction progress is conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[8]
Caption: Experimental workflow for catalytic hydrogenation.
Step-by-Step Methodology:
-
Preparation: In a suitable pressure-resistant vessel (e.g., a Parr bottle), dissolve this compound (1.0 eq) in ethanol (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol % by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the system several times with nitrogen to remove oxygen, followed by several purges with hydrogen.
-
Reaction: Pressurize the vessel with hydrogen to 50 psi and stir the mixture vigorously at room temperature.[8]
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (after carefully depressurizing and purging with nitrogen) and analyzing them by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Once complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Isolation: Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude 4-Methyl-2-(trifluoromethyl)aniline, which can be purified further by chromatography or crystallization if required.[8]
Metal-Mediated Reduction
A classic and robust alternative involves the use of easily oxidized metals in an acidic medium.[10] This method is often preferred when catalytic hydrogenation is not feasible due to catalyst poisoning or safety concerns.
Causality Behind Experimental Choices:
-
Metal/Acid System: Tin (Sn) or Iron (Fe) powder with concentrated hydrochloric acid (HCl) is the most common combination.[10] The reaction involves a series of single-electron transfers from the metal surface to the nitro group, with protonation steps occurring in the acidic medium.[8]
-
Temperature: The reaction is often exothermic and may require initial heating to start, followed by cooling to maintain a controlled temperature.
-
Work-up: A crucial step is the basification of the reaction mixture (e.g., with NaOH or Na₂CO₃) to neutralize the excess acid and deprotonate the anilinium salt, liberating the free amine for extraction.
| Method | Reducing Agent | Solvent | Temp. | Typical Yield | Notes |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | RT | >95% | Clean, high-yielding, requires pressure equipment.[14] |
| Metal/Acid Reduction | Sn, conc. HCl | Water/Ethanol | Reflux | 85-95% | Stoichiometric metal waste, vigorous reaction.[15] |
| Transfer Hydrogenation | HCOONH₄, Pd/C | Methanol | Reflux | 90-98% | Avoids use of H₂ gas, good for small scale. |
Activated Reactivity: Nucleophilic Aromatic Substitution (SNAr)
While the benzene ring of the title compound is deactivated to electrophiles, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates it towards nucleophilic aromatic substitution (SNAr) , provided a suitable leaving group is present at an ortho or para position.[16][17] Although this compound itself lacks a good leaving group, its close analog, 4-chloro-3-nitrobenzotrifluoride , is an excellent substrate for demonstrating this reactivity.[15]
Mechanism: The Meisenheimer Complex
The SNAr reaction does not follow an Sₙ1 or Sₙ2 pathway. Instead, it proceeds via a two-step addition-elimination mechanism.[16][18]
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate. This step is typically the slow, rate-determining step.[17]
-
Stabilization: The resulting negative charge is delocalized throughout the aromatic ring and, crucially, onto the oxygen atoms of the ortho/para nitro group. This resonance-stabilized anionic intermediate is known as a Meisenheimer complex .[18][19] The ability of the nitro group to stabilize this intermediate is what makes the reaction feasible.[16][19]
-
Elimination: The aromaticity is restored as the leaving group (e.g., a halide) is expelled.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr). Note: Placeholder images are used to represent chemical structures.
Protocol: Synthesis of a Trifluoromethoxylated Aniline Derivative
The reaction of 4-chloro-3-nitrobenzotrifluoride with a nucleophile is a key step in synthesizing valuable pharmaceutical and agrochemical intermediates.
Step-by-Step Methodology:
-
Preparation: To a solution of sodium methoxide (1.1 eq) in dry methanol in a round-bottom flask equipped with a reflux condenser, add 4-chloro-3-nitrobenzotrifluoride (1.0 eq).
-
Reaction: Heat the mixture to reflux and stir. The reaction is driven by the attack of the methoxide nucleophile.
-
Monitoring: Follow the consumption of the starting material by TLC analysis.
-
Work-up: Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Isolation: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to afford the crude product, 4-methoxy-3-nitrobenzotrifluoride.
-
Purification: Purify the product via flash column chromatography on silica gel if necessary.
This resulting methoxy compound can then undergo the nitro reduction described in Section 2 to yield the corresponding aniline, a highly valuable building block in drug discovery.
Conclusion
The reactivity of this compound is dominated by the powerful electronic influence of its nitro group. While the aromatic ring itself is strongly deactivated towards electrophilic attack, the nitro group serves as a versatile chemical handle. Its reduction to an amine is the most significant and widely utilized transformation, fundamentally altering the molecule's electronic properties and opening avenues for further functionalization. Furthermore, the principles governing its reactivity extend to closely related structures, where the synergistic electron-withdrawing effects of the nitro and trifluoromethyl groups facilitate nucleophilic aromatic substitution reactions. A thorough understanding of these reaction pathways, grounded in mechanistic principles and validated by robust protocols, is essential for leveraging this and similar scaffolds in the design and synthesis of complex molecules for research and industry.
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An In-depth Technical Guide to 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene, a key chemical intermediate. Moving beyond a simple data sheet, this document delves into the nuanced details of its chemical identity, synthesis, analytical characterization, and its strategic importance in the development of pharmaceuticals. The content herein is structured to provide not only procedural knowledge but also the underlying scientific principles that govern its properties and applications.
Section 1: Chemical Identity and Physicochemical Properties
Nomenclature and Synonyms
The precise identification of a chemical entity is paramount to successful research and development. The compound in focus, with the structure of a toluene molecule substituted with a methyl, a nitro, and a trifluoromethyl group, has a specific substitution pattern that dictates its reactivity and physical properties.
The systematic IUPAC name for this compound is This compound . However, in literature and commercial listings, it is frequently referred to by a variety of synonyms. Understanding these is crucial for comprehensive literature searches and procurement.
Table 1: Synonyms and Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 87617-21-8[1] |
| Common Synonyms | 4-Nitro-3-(trifluoromethyl)toluene |
| 3-Trifluoromethyl-4-nitrotoluene | |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.13 g/mol |
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid/solid | [2] |
| Melting Point | -7 °C | [2] |
| Boiling Point | 166-167 °C | [2] |
| Density | 1.45-1.46 g/cm³ | [2] |
| Solubility | Soluble in organic solvents, insoluble in water. | [2] |
Section 2: Synthesis and Mechanistic Insights
The primary route for the synthesis of this compound is through the electrophilic nitration of 3-(trifluoromethyl)toluene. The regioselectivity of this reaction is governed by the directing effects of the methyl and trifluoromethyl substituents on the aromatic ring.
Synthesis Protocol
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Experimental Protocol: Nitration of 3-(Trifluoromethyl)toluene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-(trifluoromethyl)toluene (1 equivalent).
-
Cooling: Cool the flask to 0-5 °C using an ice bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully pour the reaction mixture over crushed ice.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Mechanistic Rationale
The regiochemical outcome of the nitration reaction is a result of the interplay between the activating, ortho-, para-directing methyl group and the deactivating, meta-directing trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group, deactivating the positions ortho and para to it. The methyl group is an activating, ortho-, para-directing group. The nitration occurs predominantly at the position that is ortho to the methyl group and meta to the trifluoromethyl group, which is the C4 position.
Figure 1: Synthesis Workflow
Section 3: Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Singlet for the methyl protons (~2.5 ppm). - Aromatic protons will appear as a complex multiplet or as distinct doublets and a singlet in the range of 7.5-8.5 ppm. |
| ¹³C NMR | - Methyl carbon signal (~20 ppm). - Aromatic carbons (120-150 ppm), including a quaternary carbon attached to the CF₃ group (with C-F coupling). - Quaternary carbon attached to the nitro group. |
| IR | - Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (~1530 and ~1350 cm⁻¹). - C-F stretching vibrations (~1100-1300 cm⁻¹). - Aromatic C-H and C=C stretching vibrations. |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 205. - Fragmentation pattern showing loss of NO₂, CF₃, and other characteristic fragments. |
Analytical Methodologies
For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Section 4: Applications in Drug Development
This compound serves as a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of the final drug molecule.
Role as a Key Intermediate
A prominent example of its application is in the synthesis of the non-steroidal anti-androgen drug, Nilutamide . Nilutamide is used in the treatment of prostate cancer.[] The synthesis of Nilutamide involves the reduction of the nitro group of a derivative of this compound to an amine, followed by further chemical transformations.[]
Sources
Methodological & Application
Topic: Analytical Strategies for the Detection and Quantification of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide detailing robust analytical methodologies for the detection and quantification of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene (CAS No. 87617-21-8). As an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, rigorous analytical control is paramount to ensure purity, monitor reaction kinetics, and assess environmental fate.[1] This guide outlines detailed protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with appropriate detection systems. We delve into the causality behind methodological choices, from sample preparation to instrument parameter optimization, to provide a framework for developing and validating a self-sufficient analytical system.
Introduction and Physicochemical Profile
This compound is an aromatic compound characterized by the presence of a nitro group, a methyl group, and a trifluoromethyl group attached to a benzene ring. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences its chemical properties and chromatographic behavior. Understanding its fundamental properties is the first step in designing an effective analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |
| Molecular Weight | 205.13 g/mol | [1][2] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 55-56 °C | [1] |
| Boiling Point | 135-136 °C | [1] |
| Density | 1.427 g/cm³ | [1] |
| Solubility | Soluble in ethanol and chloroform; slightly soluble in water. | [1] |
The compound's volatility and thermal stability make it an excellent candidate for Gas Chromatography, while its aromatic structure and UV absorbance lend themselves to analysis by High-Performance Liquid Chromatography.
Core Analytical Strategies: Workflow Overview
The selection of an analytical technique is contingent upon the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., purity assessment vs. trace quantification). The general workflow involves sample preparation followed by chromatographic separation and detection.
Figure 1: General analytical workflow for the analysis of this compound.
Gas Chromatography (GC) Method
GC is the premier technique for analyzing volatile and thermally stable compounds like this compound. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Rationale for GC Parameter Selection
-
Injector: A split/splitless inlet is standard. For trace analysis, a splitless injection maximizes analyte transfer to the column. The inlet temperature must be high enough to ensure rapid volatilization without causing thermal degradation. A starting point of 250 °C is recommended.
-
Column: A non-polar or mid-polarity column is ideal. A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent) provides excellent separation for a wide range of aromatic compounds based on their boiling points.
-
Detector:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, offering robust and linear response. It is a reliable choice for purity analysis and quantification at moderate concentrations.
-
Electron Capture Detector (ECD): Highly sensitive to electronegative groups like the nitro and trifluoromethyl moieties.[3] The ECD is the preferred choice for trace-level detection in environmental samples.
-
Mass Spectrometry (MS): Provides definitive identification based on the analyte's mass spectrum and fragmentation pattern, offering unparalleled selectivity.[3] Electron ionization (EI) is a standard technique for generating reproducible spectra of nitrotoluene derivatives.[4][5]
-
Detailed GC-FID Protocol
This protocol is designed as a starting point for method development.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample.
- Dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate or hexane) to create a 1 mg/mL stock solution.
- Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution.
2. Instrument Setup and Parameters:
Table 2: Recommended GC-FID Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable instrumentation. |
| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization. |
| Injection Mode | Split (50:1) for %-level, Splitless for trace | Adjust based on expected concentration. |
| Injection Volume | 1 µL | Standard volume to avoid column overload. |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Inert, provides good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5) | Industry-standard column for general purpose analysis. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | Separates analyte from solvent and potential impurities. |
| Detector | FID, 300 °C | High temperature prevents condensation. |
| Makeup Gas | Nitrogen, 25 mL/min | Optimizes detector performance. |
| Data System | Chromatography Data Software (e.g., OpenLab) | For peak integration and quantification. |
3. Analysis and Quantification:
- Inject the calibration standards to establish a calibration curve (peak area vs. concentration).
- Inject the prepared sample solution.
- Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful alternative, particularly when the sample matrix is non-volatile or when dealing with thermally labile impurities. The separation occurs based on the analyte's interaction with the stationary phase as it is carried through the column by a liquid mobile phase.
Rationale for HPLC Parameter Selection
-
Mode: Reversed-Phase (RP-HPLC) is the logical choice. The analyte is relatively non-polar and will be retained on a non-polar stationary phase (like C18) while being eluted by a polar mobile phase.
-
Column: A C18 column is the workhorse of RP-HPLC and provides excellent retention and separation for aromatic compounds. For compounds with aromatic rings, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions.[6]
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard. Acetonitrile often provides better peak shape and lower backpressure. A gradient elution (increasing organic solvent percentage over time) is effective for eluting a range of compounds with different polarities.
-
Detector: A UV-Vis detector is ideal. The aromatic ring and nitro group result in strong UV absorbance, typically in the 220-280 nm range. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it can acquire the full UV spectrum of the peak, aiding in peak purity assessment and identification.
Detailed HPLC-UV Protocol
This protocol provides a robust starting point for purity and assay determination.
1. Sample and Mobile Phase Preparation:
- Mobile Phase A: Deionized Water
- Mobile Phase B: Acetonitrile (HPLC Grade)
- Sample Diluent: 50:50 Water:Acetonitrile
- Prepare a 1 mg/mL stock solution of the analyte in the diluent.
- Prepare calibration standards (e.g., 1, 10, 50, 100, 250 µg/mL) by diluting the stock solution with the diluent.
- Filter all samples and mobile phases through a 0.45 µm filter to prevent clogging of the HPLC system.
2. Instrument Setup and Parameters:
Table 3: Recommended HPLC-UV Instrumental Parameters
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable instrumentation. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | General purpose column with good resolution and efficiency. |
| Column Temp. | 30 °C | Improves peak shape and run-to-run reproducibility. |
| Mobile Phase | Gradient: 0-15 min, 40-90% B; 15-17 min, 90% B; 17-18 min, 90-40% B; 18-22 min, 40% B | Ensures elution of the main peak and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detector | DAD/PDA | |
| Wavelength | 254 nm (or optimal wavelength from spectrum) | Common wavelength for aromatic compounds; verify with spectrum. |
| Data System | Chromatography Data Software (e.g., ChemStation) | For peak integration and quantification. |
3. Analysis and Quantification:
- Perform a blank injection (diluent only) to identify any system peaks.
- Inject the calibration standards to generate a linear regression curve.
- Inject the sample solution and integrate the peak corresponding to the analyte.
- Calculate the concentration based on the calibration curve.
Method Validation and Performance
A developed method is incomplete without validation. While specific data for this compound is not widely published, expected performance can be inferred from methods for similar nitroaromatic compounds.[3]
Figure 2: Relationship between analytical techniques and key validation parameters.
Table 4: Typical Performance Characteristics for Nitroaromatic Analysis
| Parameter | GC-FID / GC-MS | GC-ECD | HPLC-UV |
| Specificity | Good (FID), Excellent (MS) | Moderate | Good |
| LOD/LOQ | Low-mid ppb (MS), ppm (FID) | Low ppt to low ppb | Mid-high ppb |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.998 |
| Precision (%RSD) | < 5% | < 10% | < 2% |
| Primary Use | ID and Quantification | Trace Environmental Analysis | Purity, Assay, QC |
Note: Values are estimates based on typical performance for related compounds and should be experimentally verified.[3]
Conclusion
Both GC and HPLC offer robust and reliable methods for the analysis of this compound. The choice of technique is driven by the analytical objective. For trace-level detection, GC-ECD provides exceptional sensitivity. For definitive identification, GC-MS is unmatched. For routine quality control, purity assessment, and formulation analysis, HPLC-UV offers excellent precision, accuracy, and high throughput. The protocols provided herein serve as a comprehensive starting point for method development and validation in a research or industrial setting.
References
- This compound - Introduction. ChemBK.
- 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Chapter 6: Analytical Methods.
- Bhandari, D. R., et al. (2019). Negative-ion mass spectra recorded from four nitro compounds by a...
- Lozovoy, V. V., et al. (2006). Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere.
- Huesgen, A.G. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies, Inc.
- This compound. Sinfoo Biotech.
Sources
Application Note: A Robust HPLC Method for the Analysis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
Abstract
This application note details a highly selective and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene. This compound is a key intermediate in various synthetic pathways within the pharmaceutical and specialty chemical industries. The accurate determination of its purity and concentration is critical for ensuring final product quality and process control. The described reversed-phase HPLC method utilizes a C18 column with a UV detector, providing a straightforward, reproducible, and robust analytical solution for researchers, scientists, and drug development professionals.
Introduction
This compound (Figure 1) is an aromatic compound characterized by the presence of nitro, methyl, and trifluoromethyl functional groups. These groups impart specific chemical properties that make it a valuable building block in organic synthesis. The trifluoromethyl group, in particular, can significantly influence the physicochemical and biological properties of a molecule, such as its lipophilicity and metabolic stability.
Given its role as a critical intermediate, a validated analytical method for this compound is essential for quality control in manufacturing processes. HPLC with UV detection is a widely adopted technique for the analysis of aromatic compounds due to its high resolution, sensitivity, and reproducibility[1][2]. This document provides a comprehensive protocol for its analysis.
Figure 1: Chemical Structure of this compound
Image of the chemical structure of this compound
Physicochemical Properties:
-
Molecular Weight: Approximately 205.13 g/mol [4]
-
Appearance: Colorless crystalline solid[5]
-
Solubility: Soluble in organic solvents like ethanol and chloroform, with slight solubility in water[5].
Principle of the HPLC Method
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., a C18 column), while the mobile phase is polar (e.g., a mixture of water and acetonitrile). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the nonpolar nature of the benzene ring and the trifluoromethyl group, this compound will be well-retained on a C18 column. By using a gradient elution of an organic solvent like acetonitrile, the compound can be effectively eluted and separated from potential impurities. A UV detector is employed for quantification, as the aromatic nitro-compound structure exhibits strong UV absorbance.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is required[1].
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic Acid (TFA), optional mobile phase modifier
-
This compound reference standard
-
Preparation of Solutions
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL)[1].
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile and robust choice for the separation of nonpolar to moderately polar compounds.
-
Mobile Phase: Acetonitrile is chosen for its low UV cutoff and excellent elution strength for aromatic compounds. A water/acetonitrile gradient allows for the effective separation of the analyte from any early or late-eluting impurities. The use of a small amount of trifluoroacetic acid (e.g., 0.1%) in the mobile phase can sometimes improve peak shape for similar compounds[6].
-
Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds due to the strong absorbance of the benzene ring.
Data Analysis and System Suitability
The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the working standard solutions.
System Suitability: Before sample analysis, the chromatographic system should be evaluated to ensure its performance.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Repeatability (%RSD) | ≤ 2.0% for 6 replicate injections of a standard |
Workflow for HPLC Analysis
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The method is straightforward to implement and can be readily adopted in quality control laboratories for routine analysis. For regulatory submissions, a full method validation in accordance with ICH guidelines is recommended.
References
- Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives.
- Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Bentham Science Publishers.
- Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Bentham Science Publishers.
- Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chrom
- Separation of Benzene, 1-bromo-4-(trifluoromethyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitr
- This compound. ChemBK.
- This compound. Sinfoo Biotech.
- 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene. PubChem.
- Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)
- Analytical Methods for Nitroaromatics. Agency for Toxic Substances and Disease Registry.
- A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging.
- 1-Methyl-4-nitro-2-(trifluoromethyl)benzene.
- HPLC Determination of Four Derivatives of Benzene.
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. This compound,(CAS# 87617-21-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene | C8H6F3NO2 | CID 144223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
GC-MS Analysis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene and its Derivatives: A Comprehensive Protocol for Identification and Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust methodology for the analysis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene and its structurally related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). These compounds are significant intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The protocol herein is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind them. It covers sample preparation, optimized instrument parameters, data analysis with a focus on characteristic fragmentation patterns, and method validation according to ICH guidelines to ensure data integrity and trustworthiness.[3][4]
Introduction and Significance
This compound is a key building block in organic synthesis. The presence of the electron-withdrawing trifluoromethyl and nitro groups on the aromatic ring imparts unique chemical reactivity, making it a valuable precursor for various target molecules.[2] Accurate identification and quantification of this analyte and its potential isomers or impurities are critical for process control, quality assurance in manufacturing, and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose. Its high chromatographic resolution effectively separates volatile and semi-volatile compounds, while mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[5] This guide establishes a self-validating system for reliable analysis.
Foundational Principles: The "Why" Behind the Method
The success of this analysis hinges on understanding the interplay between the analyte's properties and the GC-MS system's capabilities.
-
Analyte Volatility : With a boiling point of 135-136°C, this compound is sufficiently volatile for GC analysis, which requires the sample to be vaporized without thermal degradation.[1][6]
-
Chromatographic Separation : A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is selected. This choice is predicated on the principle of "like dissolves like." The aromatic, non-polar nature of the analyte will have a strong affinity for this stationary phase, allowing for excellent separation from other components based on boiling point and subtle polarity differences.[7]
-
Ionization and Fragmentation : Electron Ionization (EI) at a standard energy of 70 eV is employed. This is a "hard" ionization technique that imparts significant energy into the molecule, causing reproducible fragmentation.[8] The resulting mass spectrum is a unique "fingerprint" of the molecule, crucial for unambiguous identification. The fragmentation patterns of nitroaromatic compounds are well-characterized and typically involve losses of NO₂, NO, and O radicals.[9][10]
Comprehensive Experimental Protocol
This protocol is designed to be a complete workflow, from sample receipt to final data analysis.
Sample Preparation: Ensuring a Clean Injection
The goal of sample preparation is to create a clean, particle-free solution in a volatile solvent, suitable for injection into the GC.[11][12]
Protocol Steps:
-
Solvent Selection : Choose a high-purity, volatile organic solvent. Dichloromethane or Ethyl Acetate are recommended due to their volatility and ability to dissolve the analyte. Avoid non-volatile solvents like water or DMSO.[6][11]
-
Stock Solution Preparation : Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the chosen solvent to create a 1 mg/mL stock solution.
-
Working Standard & Sample Preparation :
-
For quantitative analysis, prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a known quantity in the solvent to achieve a final concentration within the calibration range (a target of ~10 µg/mL is often suitable).[6]
-
-
Clarification : Ensure all solutions are free of particulate matter. Centrifuge the samples for 2 minutes at 14,000 rcf or filter them through a 0.22 µm PTFE syringe filter before transferring to a 2 mL glass autosampler vial.[6][12] This step is critical to prevent blockage of the injection syringe and contamination of the GC inlet and column.[6]
GC-MS Instrumentation and Optimized Parameters
The following parameters have been optimized for this analysis but may be adapted based on the specific instrumentation available.
| Parameter | Value / Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A robust, non-polar column providing excellent separation for aromatic compounds. |
| Carrier Gas | Helium, Constant Flow | Inert gas, provides good efficiency. Constant flow mode ensures stable retention times. |
| Flow Rate | 1.0 mL/min | Optimal flow rate for a 0.25 mm ID column, balancing speed and resolution. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation.[6] |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Split Ratio | 50:1 | Prevents column overloading for moderately concentrated samples. Can be adjusted (e.g., 10:1 or splitless) for trace analysis. |
| Oven Program | 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | The initial hold allows for solvent focusing. The ramp rate provides a good balance of separation efficiency and analysis time. The final hold ensures all components elute.[13] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV | The industry standard energy that provides a good balance of molecular ion signal and fragmentation.[13] |
| MS Source Temp. | 230 °C | Reduces contamination and ensures proper ion formation.[13] |
| MS Quad Temp. | 150 °C | Maintains ion path integrity and prevents mass discrimination.[13] |
| Scan Range | 50 - 350 m/z | Covers the molecular weight of the analyte (205.13 g/mol ) and its expected fragments. |
| Solvent Delay | 4 minutes | Prevents the high-intensity solvent peak from entering and saturating the MS detector. |
Overall Analytical Workflow
The entire process from sample preparation to data reporting follows a logical sequence to ensure data quality and integrity.
Data Analysis and Interpretation
Identification
The primary identification is based on the compound's retention time from the GC and its mass spectrum from the MS. Under the conditions specified, this compound is expected to elute at a reproducible time. The mass spectrum provides confirmation.
Predicted Mass Fragmentation Pattern
The molecular weight of C₈H₆F₃NO₂ is 205.13 g/mol . The EI mass spectrum is predicted to show a distinct molecular ion (M⁺) peak at m/z 205. Key fragmentation pathways for nitroaromatic compounds include:
-
Loss of NO₂ : A common and significant fragmentation, leading to a fragment at m/z 159 (205 - 46).
-
Loss of NO : A rearrangement followed by the loss of nitric oxide, resulting in a fragment at m/z 175 (205 - 30).
-
Loss of CF₃ : Cleavage of the strong C-F bond is less common, but loss of the trifluoromethyl radical can produce a fragment at m/z 136 (205 - 69).
-
Loss of CH₃ : Loss of the methyl group radical, yielding a fragment at m/z 190 (205 - 15).
| m/z (Mass-to-Charge) | Proposed Fragment Identity | Notes |
| 205 | [C₈H₆F₃NO₂]⁺˙ (Molecular Ion) | Confirms the molecular weight of the analyte. |
| 175 | [C₈H₆F₃O]⁺˙ | Result of losing the NO radical. |
| 159 | [C₈H₆F₃]⁺ | Result of losing the NO₂ radical. Often a prominent peak. |
| 190 | [C₇H₃F₃NO₂]⁺ | Result of losing the methyl radical. |
| 136 | [C₇H₆NO₂]⁺ | Result of losing the CF₃ radical. |
Method Validation for Trustworthiness
To ensure the analytical method is fit for its intended purpose, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][14] This establishes the trustworthiness and reliability of the data generated.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is well-resolved from impurities and matrix components. Peak purity analysis should confirm no co-elution. | To demonstrate that the method can unequivocally assess the analyte in the presence of other components.[3] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified range. | To verify a direct, proportional relationship between concentration and instrument response.[3][7] |
| Accuracy | Percent recovery between 98.0% and 102.0% for spiked samples at three concentration levels (low, medium, high). | To assess the closeness of the measured value to the true value.[3] |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (%RSD) ≤ 2.0%. | To demonstrate the consistency and reproducibility of the results.[3] |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | S/N of 10:1 with acceptable precision and accuracy. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | %RSD ≤ 5.0% for retention time and peak area when small, deliberate changes are made to method parameters (e.g., flow rate ±10%, oven temp ±2°C). | To measure the method's capacity to remain unaffected by small variations in parameters.[3] |
Conclusion
This application note details a comprehensive and scientifically grounded GC-MS method for the analysis of this compound. By following the outlined protocols for sample preparation, instrument operation, and data analysis, researchers can achieve reliable and accurate identification and quantification. The integration of method validation principles ensures that the data produced is robust, trustworthy, and suitable for the stringent requirements of the pharmaceutical and chemical industries.
References
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Hawach Scientific. (2024). Common Sample Preparation Techniques for GC-MS Analysis.
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- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
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-
Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]
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NIST. (n.d.). Benzene, (trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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-
Dr. M. A. Sharique. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]
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-
Liu, G., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH website. [Link]
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-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from EMA website. [Link]
- Dakenchem. (2026). Understanding the Properties of 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene for Synthesis.
-
All about chemistry. (2022). Electron impact ionization | ionization techniques in mass spectrometry [Video]. YouTube. [Link]
- PubMed. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
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- BLDpharm. (n.d.). 1-Methyl-4-nitro-2-(trifluoromethyl)benzene.
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- Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
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Fiehn, O., et al. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC - NIH. [Link]
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Application Notes & Protocols: 4-Methyl-1-nitro-2-(trifluoromethyl)benzene in Medicinal Chemistry
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene as a pivotal building block in modern drug discovery. We delve into the unique physicochemical properties conferred by its trifluoromethyl and nitro functionalities, offering field-proven insights into its reactivity. Detailed, step-by-step protocols for key synthetic transformations, including nitro group reduction and subsequent derivatization, are presented. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles. This guide is designed to serve as a practical resource for leveraging this versatile scaffold to construct novel molecular entities with therapeutic potential.
Introduction: The Strategic Value of the Scaffold
This compound is a substituted toluene derivative that has gained significant traction as a starting material in medicinal chemistry. Its value lies in the synergistic interplay of its three key functional groups: the methyl, nitro, and trifluoromethyl (CF₃) groups, each offering distinct advantages for molecular design.
-
The Trifluoromethyl Group (CF₃): The incorporation of a CF₃ group is a well-established strategy in drug design to enhance a compound's therapeutic profile.[1][2] Its strong electron-withdrawing nature and high C-F bond energy (485.3 kJ/mol) confer exceptional metabolic stability, often blocking sites of oxidative metabolism and increasing the drug's half-life.[2] Furthermore, the CF₃ group significantly increases lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and bioavailability.[2] Its steric bulk can also facilitate stronger binding interactions with target proteins.[1]
-
The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but, more importantly, activates it for nucleophilic aromatic substitution (SNAr) reactions, particularly when a suitable leaving group is present at the ortho or para position.[3][4] Critically, the nitro group serves as a synthetic handle, as it can be readily and chemoselectively reduced to a primary amine (-NH₂). This transformation opens up a vast chemical space for further functionalization, allowing the introduction of diverse pharmacophores.
-
The Methyl Group (-CH₃): The methyl group provides an additional site for potential modification and influences the electronic properties and orientation of incoming groups during synthesis.
This guide will focus on the primary synthetic pathways that transform this building block into versatile intermediates for drug discovery programs.
Physicochemical & Safety Data
Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the starting material.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 87617-21-8 | [5] |
| Molecular Formula | C₈H₆F₃NO₂ | [6][7] |
| Molecular Weight | 205.13 g/mol | [6] |
| Appearance | Colorless crystalline solid | [6] |
| Melting Point | 55-56 °C | [6] |
| Boiling Point | 135-136 °C | [6] |
| Density | 1.427 g/cm³ | [6] |
| Solubility | Soluble in ethanol, chloroform; slightly soluble in water. | [6] |
Safety & Handling:
This compound is an irritant and should be handled with appropriate care in a well-ventilated fume hood.[6][8]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory system irritation.[6]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.[9][10]
-
Handling: Avoid formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
Core Synthetic Transformations & Protocols
The primary utility of this compound stems from the selective transformation of its nitro group into a highly versatile aniline. This intermediate, 4-methyl-3-(trifluoromethyl)aniline , is the gateway to a multitude of more complex molecular architectures.
Caption: 2D structure of the title compound.
Key Transformation: Reduction of the Nitro Group
The conversion of the nitro group to an amine is arguably the most critical first step in utilizing this building block. While various methods exist, including catalytic hydrogenation (H₂/Pd/C)[11], the use of metal reductants in acidic media is a robust, scalable, and highly reliable method that is tolerant of the trifluoromethyl group.
Workflow: Nitro Group Reduction to Aniline
Caption: General workflow for the reduction of the nitro group.
Protocol 1: Synthesis of 4-Methyl-3-(trifluoromethyl)aniline via SnCl₂ Reduction
This protocol provides a reliable method for the reduction of the nitro group. Tin(II) chloride is a mild and effective reducing agent for this transformation.[11]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH), absolute
-
Concentrated Hydrochloric Acid (HCl) (optional, can accelerate reaction)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq) and ethanol (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: Add Tin(II) chloride dihydrate (4.0 eq) to the solution. The mixture may be stirred at room temperature or gently heated. For a faster reaction, concentrated HCl (4.0 eq) can be added cautiously.
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).
-
Work-up: a. Cool the reaction mixture to room temperature and then place it in an ice bath. b. Slowly and carefully add saturated aqueous NaHCO₃ or a 3M NaOH solution to neutralize the acid and basify the mixture to a pH > 10. Caution: This is an exothermic process. A thick white precipitate of tin salts will form. c. Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate. d. Transfer the combined filtrate to a separatory funnel.
-
Extraction: a. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). b. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude aniline derivative by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Methyl-3-(trifluoromethyl)aniline.
Causality & Insights:
-
Why Tin(II) Chloride? SnCl₂ is a classic and chemoselective reagent for nitro group reduction. It is particularly useful because it tolerates a wide range of other functional groups, including the robust trifluoromethyl group.[11] Alternative metals like iron (Fe) or zinc (Zn) in acetic or hydrochloric acid can also be used.[12]
-
Why Basify? The newly formed aniline is basic and will be protonated under the acidic reaction conditions, forming an ammonium salt. Adding a base is essential to deprotonate the aniline, making it neutral and soluble in organic solvents for extraction.[12]
-
Why Celite® Filtration? The tin hydroxides formed during basification are often gelatinous and can make phase separation difficult. Filtering through Celite® provides a clean separation of these solids from the product-containing solution.
Application of the Aniline Intermediate: Nucleophilic Aromatic Substitution (SNAr)
While the parent molecule is not primed for SNAr (lacking a leaving group), the powerful electron-withdrawing CF₃ group makes derivatives of the resulting aniline excellent substrates for this reaction. For example, if a halogen is installed ortho or para to the CF₃ group, it becomes an excellent leaving group for SNAr.[3][4]
Reaction Principle: SNAr
Caption: The two-step addition-elimination mechanism of SNAr.
Protocol 2: Exemplar SNAr using a Halogenated Derivative
This protocol illustrates how a derivative, such as 1-chloro-4-methyl-2-(trifluoromethyl)benzene , can be used in an SNAr reaction. The chloro group, activated by the para CF₃ group, is readily displaced by a nucleophile.
Materials:
-
1-Chloro-4-methyl-2-(trifluoromethyl)benzene (1.0 eq)
-
Pyrrolidine (or other amine nucleophile) (1.2-1.5 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a reaction vial or flask, add 1-chloro-4-methyl-2-(trifluoromethyl)benzene (1.0 eq), potassium carbonate (2.0 eq), and the solvent (DMSO).
-
Reagent Addition: Add the nucleophile, pyrrolidine (1.2 eq), to the mixture.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: a. Cool the reaction to room temperature. b. Pour the reaction mixture into water. c. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: a. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. b. Purify the crude material by flash column chromatography to yield the desired substituted product.
Causality & Insights:
-
Why DMSO/DMF? Polar aprotic solvents are ideal for SNAr as they solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophile, leaving it highly reactive.[13]
-
Why an Electron-Withdrawing Group is Crucial: The CF₃ group (and the original nitro group) is essential for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance and induction. This stabilization lowers the activation energy of the rate-determining nucleophilic addition step.[4][14] Without such a group, the reaction would not proceed under these conditions.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. PMCID: PMC12298972. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure for the trifluoromethylation of aryl iodides. Retrieved from [Link]
-
Zirbes, M., et al. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development, 27(5), 891–899. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methyl-2-nitro-1-(trifluoromethyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) The trifluoromethyl group in medicinal chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
-
NIST. (n.d.). Benzene, 4-fluoro-2-methyl-1-nitro-. Retrieved from [Link]
-
Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8323–8359. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
DASH (Harvard). (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. Retrieved from [Link]
-
YouTube. (2024). Reactions of Methylbenzene and Nitrobenzene Chemistry Unit 2. Retrieved from [Link]
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Application Notes and Protocols for the Reduction of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides detailed protocols for the chemical reduction of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene to the corresponding aniline, 4-Methyl-2-(trifluoromethyl)aniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals, where the introduction of an amino group onto a fluorinated scaffold is desired. This document outlines two robust and widely applicable methods: catalytic hydrogenation and reduction using tin(II) chloride. The choice of method will depend on the specific requirements of the synthesis, including functional group tolerance, scale, and available equipment.
Scientific Integrity and Rationale
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. The protocols detailed herein are based on well-established chemical principles and have been designed to be self-validating through in-process monitoring and thorough final product characterization. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction and to aid in troubleshooting and optimization.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and simple work-up procedures.[1][2] This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The reaction is highly effective but requires careful handling of the pyrophoric catalyst and flammable hydrogen gas.
Mechanism of Catalytic Hydrogenation
The catalytic hydrogenation of a nitroarene on a metal surface is believed to proceed through a series of steps involving the sequential addition of hydrogen atoms. The nitro group is first reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the amine.
Experimental Protocol: Catalytic Hydrogenation
Materials and Reagents:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum/nitrogen manifold
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inerting the System: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add methanol to the flask via cannula under a positive pressure of nitrogen to dissolve the starting material.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C is pyrophoric and should be handled with care, preferably as a wet paste.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas from a balloon or a regulated supply.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 2-4 hours), carefully vent the excess hydrogen and purge the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet with methanol to prevent ignition.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Methyl-2-(trifluoromethyl)aniline. The product can be further purified by column chromatography on silica gel if necessary.
Workflow for Catalytic Hydrogenation
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Method 2: Tin(II) Chloride Reduction
Reduction of aromatic nitro compounds using tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and reliable method.[3][4] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[5]
Mechanism of Tin(II) Chloride Reduction
The reduction of a nitro group with SnCl₂ in acidic media is a stepwise process involving single electron transfers from Sn(II) to the nitro group. The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine, with the tin being oxidized to Sn(IV).
Experimental Protocol: Tin(II) Chloride Reduction
Materials and Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.
-
Acidification: Slowly add concentrated hydrochloric acid to the stirring mixture. An exothermic reaction may occur, so careful addition is necessary.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the solution is basic (pH > 8). Tin salts will precipitate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Product Isolation: Remove the solvent under reduced pressure to yield the crude 4-Methyl-2-(trifluoromethyl)aniline. The product can be further purified by column chromatography if necessary.
Workflow for Tin(II) Chloride Reduction
Caption: Experimental workflow for the SnCl₂ reduction of this compound.
Comparison of Protocols
| Feature | Catalytic Hydrogenation | Tin(II) Chloride Reduction |
| Reagents | H₂, Pd/C | SnCl₂·2H₂O, HCl |
| Reaction Conditions | Room temperature, H₂ pressure | Reflux temperature |
| Advantages | High yield, clean reaction, simple work-up | Good functional group tolerance, inexpensive reagents |
| Disadvantages | Pyrophoric catalyst, flammable gas, potential for dehalogenation | Stoichiometric metal waste, sometimes tedious work-up |
Characterization of 4-Methyl-2-(trifluoromethyl)aniline
The final product, 4-Methyl-2-(trifluoromethyl)aniline, should be characterized to confirm its identity and purity.
-
Appearance: Expected to be a liquid or low-melting solid.
-
Molecular Weight: 175.15 g/mol
-
Boiling Point: A boiling point of 204 °C has been reported for the isomeric 4-Methyl-3-(trifluoromethyl)aniline and may be similar for this product.
-
¹H NMR (CDCl₃): Expected signals for aromatic protons, the methyl group protons, and the amine protons. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino and methyl groups.
-
¹³C NMR (CDCl₃): Expected signals for the aromatic carbons, the methyl carbon, and the carbon of the trifluoromethyl group (which will appear as a quartet due to C-F coupling).
-
IR (Infrared Spectroscopy): Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 175.
Safety Precautions
General:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Have appropriate spill containment materials readily available.
Catalytic Hydrogenation Specific:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all connections are secure and leak-proof. Use a hydrogen detector if available.
-
Palladium on Carbon (Pd/C): Pd/C is pyrophoric, especially after use and when dry. Handle it in an inert atmosphere and keep it wet with solvent.[8] Do not allow the used catalyst to dry on the filter paper. Quench the used catalyst with water immediately after filtration.
Tin(II) Chloride Reduction Specific:
-
Hydrochloric Acid: Concentrated HCl is corrosive and has noxious fumes. Handle with care in a fume hood.
-
Exothermic Reaction: The addition of HCl can be exothermic. Add it slowly and with cooling if necessary.
Starting Material and Product:
-
This compound: Handle with care. Avoid inhalation, ingestion, and skin contact.
-
4-Methyl-2-(trifluoromethyl)aniline: Anilines are generally toxic and can be absorbed through the skin. Handle with appropriate PPE.[7]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time, low temperature, catalyst deactivation (hydrogenation), insufficient reducing agent (SnCl₂). | Monitor the reaction closely by TLC/LC-MS and extend the reaction time if necessary. For hydrogenation, ensure the catalyst is active and increase hydrogen pressure if possible. For SnCl₂ reduction, add more reducing agent. |
| Formation of Side Products | Over-reduction, dehalogenation (if applicable), or side reactions of other functional groups. | Optimize reaction conditions (temperature, pressure, reaction time). For catalytic hydrogenation, consider a more selective catalyst or transfer hydrogenation. For SnCl₂ reduction, ensure the temperature is not too high. |
| Difficult Product Isolation | Emulsion formation during work-up (SnCl₂), product loss during filtration. | For SnCl₂ work-up, add more base to fully precipitate tin salts, or filter through Celite®. Ensure the filter cake from hydrogenation is thoroughly washed with solvent. |
References
-
Hydrogenation SOP. (n.d.). Retrieved from [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (2021). The Royal Society of Chemistry. Retrieved from [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. Retrieved from [Link]
-
Supplementary Data. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
4-trifluoromethyl aniline. (n.d.). ChemBK. Retrieved from [Link]
-
Safety Data Sheet. (2024, December 1). Angene Chemical. Retrieved from [Link]
-
4-(Trifluoromethyl)aniline. (n.d.). Wikipedia. Retrieved from [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025, July 16). askIITians. Retrieved from [Link]
-
Sn2+ reduction. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. (n.d.). Google Patents.
Sources
- 1. scispace.com [scispace.com]
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- 3. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene in the Synthesis of Advanced Agrochemicals
Introduction: A Keystone Intermediate in Modern Crop Protection
4-Methyl-1-nitro-2-(trifluoromethyl)benzene is a pivotal intermediate in the synthesis of a diverse range of modern agrochemicals. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro functionality, and a reactive methyl group on a benzene scaffold, offers a versatile platform for the construction of complex and highly active fungicidal and herbicidal agents. The trifluoromethyl moiety is well-known to enhance the metabolic stability, lipophilicity, and bioavailability of agrochemicals, often leading to increased efficacy and potency.[1][2] The nitro group, a strong electron-withdrawing group, not only influences the overall electronic properties of the molecule but also serves as a synthetic handle for further chemical transformations, such as reduction to an amino group or nucleophilic aromatic substitution. The methyl group provides an additional site for functionalization, most commonly through halogenation, enabling subsequent coupling reactions. This application note provides a comprehensive overview of the synthetic utility of this compound, complete with detailed protocols for its conversion into advanced agrochemical precursors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₃NO₂ | [3] |
| Molecular Weight | 205.13 g/mol | [3] |
| Appearance | Colorless crystalline solid | [3] |
| Melting Point | 55-56 °C | [3] |
| Boiling Point | 135-136 °C | [3] |
| Density | 1.427 g/cm³ | [3] |
| Solubility | Soluble in ethanol and chloroform, slightly soluble in water. | [3] |
Safety Information: this compound is an organic compound that requires careful handling. It may be irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. The compound should be stored away from heat, open flames, and strong oxidizing agents.[3]
Synthetic Applications in Agrochemical Development
The strategic positioning of the functional groups in this compound allows for a variety of synthetic transformations, making it a valuable precursor for several classes of agrochemicals. A prominent application is in the synthesis of dinitroaniline herbicides and precursors to complex fungicides.
Protocol 1: Synthesis of a Dinitroaniline Herbicide Precursor
Dinitroaniline herbicides, such as trifluralin, are a major class of pre-emergence herbicides used to control a wide variety of grasses and broadleaf weeds.[4][5] The synthesis of these herbicides often involves the nitration of a trifluoromethyl-substituted benzene derivative followed by amination. While trifluralin itself is typically synthesized from 4-chlorobenzotrifluoride, a similar synthetic strategy can be applied using this compound as a starting material to generate novel dinitroaniline analogs.
This protocol details the synthesis of a key intermediate, 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene, from a precursor derived from this compound. This intermediate is then readily converted to a dinitroaniline herbicide.
Experimental Workflow: From this compound to a Dinitroaniline Herbicide
Caption: Synthetic pathway from this compound to a dinitroaniline herbicide analog.
Step 1: Nitration to 2-Methyl-1,3-dinitro-5-(trifluoromethyl)benzene
The initial step involves the introduction of a second nitro group onto the aromatic ring. The directing effects of the existing substituents will primarily place the incoming nitro group at the position ortho to the methyl group and meta to the nitro and trifluoromethyl groups.
-
Reagents and Equipment:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard work-up and purification apparatus (separatory funnel, rotary evaporator, recrystallization setup)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add this compound to the sulfuric acid with continuous stirring.
-
From the dropping funnel, add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product is purified by recrystallization from ethanol to yield 2-Methyl-1,3-dinitro-5-(trifluoromethyl)benzene.
-
Step 2: Radical Halogenation of the Methyl Group
The methyl group of the dinitro compound is then halogenated, typically via a free radical mechanism, to introduce a reactive handle for subsequent nucleophilic substitution.
-
Reagents and Equipment:
-
2-Methyl-1,3-dinitro-5-(trifluoromethyl)benzene
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (or another suitable solvent)
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
Dissolve 2-Methyl-1,3-dinitro-5-(trifluoromethyl)benzene in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.
-
Add N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove succinimide.
-
The filtrate is washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 2-(Chloromethyl)-1,3-dinitro-5-(trifluoromethyl)benzene, which can be used in the next step without further purification or can be purified by column chromatography.
-
Step 3: Amination to the Dinitroaniline Herbicide Analog
The final step involves the nucleophilic substitution of the chlorine atom by an appropriate amine to yield the dinitroaniline herbicide.
-
Reagents and Equipment:
-
2-(Chloromethyl)-1,3-dinitro-5-(trifluoromethyl)benzene
-
Di-n-propylamine
-
Sodium carbonate (as a base)
-
Ethanol (as solvent)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(Chloromethyl)-1,3-dinitro-5-(trifluoromethyl)benzene in ethanol.
-
Add di-n-propylamine and sodium carbonate to the solution.
-
Heat the mixture to reflux for 3-4 hours.
-
After cooling, the reaction mixture is poured into water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting crude product is purified by column chromatography to give the final dinitroaniline herbicide analog.
-
| Reaction Step | Key Reagents | Typical Conditions | Expected Outcome |
| Nitration | HNO₃, H₂SO₄ | 0-10 °C, then RT | Addition of a second nitro group to the aromatic ring. |
| Halogenation | NCS, BPO | Reflux in CCl₄ | Chlorination of the benzylic methyl group. |
| Amination | Di-n-propylamine, Na₂CO₃ | Reflux in Ethanol | Formation of the final dinitroaniline product. |
Protocol 2: Synthesis of a Precursor for Triazole Fungicides
The trifluoromethyl and nitro-substituted benzene core is also a key component in the synthesis of certain triazole fungicides. The following protocol outlines a plausible pathway to a functionalized intermediate that can be further elaborated into a fungicidally active molecule.
Experimental Workflow: Synthesis of a Fungicide Intermediate
Caption: Synthetic route to a ketone intermediate for triazole fungicides.
Step 1: Oxidation of the Methyl Group
The methyl group is oxidized to a carboxylic acid, which is a versatile functional group for further transformations.
-
Reagents and Equipment:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
-
Procedure:
-
In a large round-bottom flask, prepare a solution of sodium carbonate in water.
-
Add this compound to the solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 4-Nitro-2-(trifluoromethyl)benzoic acid.
-
Step 2: Formation of the Acid Chloride
The carboxylic acid is converted to the more reactive acid chloride to facilitate the subsequent Friedel-Crafts acylation.
-
Reagents and Equipment:
-
4-Nitro-2-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
A few drops of dimethylformamide (DMF) as a catalyst
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Place 4-Nitro-2-(trifluoromethyl)benzoic acid in a round-bottom flask.
-
Add an excess of thionyl chloride and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours.
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure to obtain the crude 4-Nitro-2-(trifluoromethyl)benzoyl chloride.
-
Step 3: Friedel-Crafts Acylation
The acid chloride is used to acylate an electron-rich aromatic compound, such as anisole, to form a ketone intermediate. This ketone can then be further modified to introduce the triazole moiety.
-
Reagents and Equipment:
-
4-Nitro-2-(trifluoromethyl)benzoyl chloride
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (as solvent)
-
Round-bottom flask with a nitrogen inlet and magnetic stirrer
-
-
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, suspend anhydrous aluminum chloride in dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 4-Nitro-2-(trifluoromethyl)benzoyl chloride in dichloromethane to the suspension.
-
Add anisole dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield (4-Methoxyphenyl)(4-nitro-2-(trifluoromethyl)phenyl)methanone.
-
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its strategically positioned functional groups allow for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures with potent herbicidal and fungicidal activities. The protocols outlined in this application note provide a practical guide for researchers and scientists in the agrochemical industry to harness the synthetic potential of this key intermediate in the development of next-generation crop protection agents.
References
- U.S. Patent 4,096,195 A, "Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride," issued June 20, 1978.
- U.S. Patent 5,728,881 A, "Process for preparing trifluralin," issued March 17, 1998.
- European Patent EP 3670492 A1, "Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene," published June 24, 2020.
- Google Patents. GB1553061A - Preparation of 4-chloro-3,5-dinitrobenzotrifluoride.
-
Wikipedia. Dinitroaniline. ([Link])
-
Organic Syntheses. 2,4-dinitroaniline. ([Link])
-
MDPI. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. ([Link])
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. ([Link])
-
Patsnap. Synthesis method of trifluralin. ([Link])
-
Scribd. Trifluralin Manufacture and Properties. ([Link])
- Google Patents. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
- Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.
-
ChemBK. This compound. ([Link])
- Google Patents. EP3696164A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile.
-
Semantic Scholar. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. ([Link])
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ([Link])
-
J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ([Link])
-
ResearchGate. Commercial synthesis of trifluralin. | Download Scientific Diagram. ([Link])
-
ResearchGate. (PDF) Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. ([Link])
-
PubChem. 4-Chloro-3,5-dinitrobenzotrifluoride. ([Link])
-
NIH. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. ([Link])
- Google P
-
Hindawi. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. ([Link])
- Google Patents. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.
-
NIH. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. ([Link])
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 5. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. This compound is a quintessential example of a versatile building block, offering a trifecta of reactive sites that can be selectively manipulated to generate a diverse array of pharmaceutical intermediates.[1] Its structure, featuring a nitro group, a methyl group, and a trifluoromethyl group, provides chemists with a powerful toolkit for molecular elaboration.
The electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the reactivity of the aromatic ring, while the benzylic methyl (-CH₃) group and the reducible nitro functionality serve as key handles for synthetic transformations.[2][3] This guide provides in-depth application notes and detailed, field-proven protocols for the conversion of this starting material into high-value intermediates, focusing on the causality behind experimental choices to ensure reproducibility and success.
Section 1: Reductive Amination of the Nitro Group
Application Note: Gateway to Anilines, Amides, and Ureas
The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and crucial transformations in pharmaceutical synthesis.[4] The resulting aniline, in this case, 4-Methyl-2-(trifluoromethyl)aniline , is a cornerstone intermediate.[5][6] Anilines are precursors to a vast range of functionalities, including amides, sulfonamides, and ureas, which are prevalent in many drug scaffolds, such as kinase inhibitors and receptor modulators.[7]
The primary challenge in this reduction is achieving high chemoselectivity, ensuring that only the nitro group is reduced while other potentially sensitive functionalities remain intact. Catalytic hydrogenation is often the method of choice due to its clean reaction profile and high efficiency.[8] Reagents like Palladium on carbon (Pd/C) are highly effective, though alternatives such as Raney Nickel or metal-acid systems (e.g., Fe/HCl) are valuable when dealing with substrates sensitive to hydrogenolysis (e.g., aryl halides).[8][9][10]
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the reduction of the nitro group.
Protocol 1: Synthesis of 4-Methyl-2-(trifluoromethyl)aniline via Catalytic Hydrogenation
Materials:
-
This compound (1.0 eq)
-
Methanol (10-20 volumes)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Hydrogen (H₂) gas
-
Celite®
Procedure:
-
To a hydrogenation vessel, add this compound and methanol.
-
Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst is pyrophoric and should be handled with care.
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The resulting 4-Methyl-2-(trifluoromethyl)aniline can be purified by distillation or recrystallization if necessary.
Trustworthiness Check (Self-Validation):
-
In-Process Control: Reaction completion is confirmed by TLC/HPLC, ensuring no partially reduced intermediates (e.g., hydroxylamine) remain.
-
Purity Assessment: The final product's purity should be assessed by ¹H NMR, ¹⁹F NMR, and GC-MS to confirm the structure and absence of impurities.
| Parameter | Typical Value |
| Yield | >95% |
| Purity (GC) | >99% |
| Reaction Time | 2-6 hours |
| Temperature | 20-25 °C |
Section 2: Selective Oxidation of the Benzylic Methyl Group
Application Note: Introducing Carboxylic Acid Functionality
Oxidation of the benzylic methyl group to a carboxylic acid creates 4-Nitro-2-(trifluoromethyl)benzoic acid . This transformation is strategically valuable as it introduces a versatile carboxylic acid handle. This functional group is a cornerstone for forming amide bonds (a key linkage in many pharmaceuticals), esters, and can also be a critical pharmacophoric element for interacting with biological targets.
The presence of the strong electron-withdrawing nitro and trifluoromethyl groups can make the methyl group somewhat resistant to oxidation. Therefore, a strong oxidizing agent is required. Potassium permanganate (KMnO₄) under basic conditions followed by an acidic workup is a classic and robust method for this conversion. The causality for its effectiveness lies in its ability to aggressively oxidize the benzylic position to the highest oxidation state.
Reaction Scheme: Benzylic Oxidation
Caption: The Addition-Elimination mechanism of SNAr.
Protocol 3: General Procedure for SNAr with an Alkoxide Nucleophile
Materials:
-
1-Chloro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq)
-
Sodium Methoxide (NaOCH₃) (1.1-1.5 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, dissolve 1-Chloro-4-nitro-2-(trifluoromethyl)benzene in the anhydrous solvent.
-
Cool the solution in an ice bath to 0 °C.
-
Add sodium methoxide portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS. The reaction is often rapid due to the high activation of the substrate.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting product, 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene , by column chromatography or recrystallization.
Trustworthiness Check (Self-Validation):
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical as alkoxides are strong bases and sensitive to moisture.
-
Product Confirmation: The structure of the final product must be confirmed by mass spectrometry and NMR to verify the successful substitution of chlorine with the methoxy group.
| Parameter | Typical Value |
| Yield | >90% |
| Purity (HPLC) | >98% |
| Reaction Time | 1-4 hours |
| Temperature | 0 °C to 25 °C |
References
-
ChemBK. (2024). This compound. Retrieved from ChemBK. [Link]
-
Zaka, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]
-
Stewart, S. M. (2020). Reduction of nitro groups on benzene. YouTube. [Link]
-
The Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from The Organic Chemistry Tutor. [Link]
- Google Patents. (n.d.). EP 3696164 A1 - PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
-
PubChem. 4-(Trifluoromethyl)aniline. Retrieved from PubChem. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from Hyma Synthesis Pvt. Ltd. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [Link]
-
PharmaCompass. 4-(trifluoromethyl) aniline. Retrieved from PharmaCompass. [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from PubMed Central. [Link]
-
NIST. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. Retrieved from NIST WebBook. [Link]
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large-scale synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Large-Scale Synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
Introduction: The Strategic Importance of a Key Building Block
This compound is a crucial intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its unique trifluoromethyl, nitro, and methyl-substituted aromatic structure provides a versatile scaffold for the development of complex molecular architectures. For instance, it serves as a precursor for various APIs and advanced pesticides.[1] The growing demand for these end-products necessitates a robust, scalable, and economically viable synthetic process for this key intermediate.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the . Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen protocol, addresses critical safety considerations for industrial-scale production, and offers detailed analytical and purification methodologies. The protocol described herein is designed to be a self-validating system, emphasizing control, safety, and reproducibility.
Synthetic Strategy: Electrophilic Nitration of 3-(Trifluoromethyl)toluene
Several synthetic routes can be envisioned for the target molecule. However, for large-scale production, a direct and efficient pathway utilizing readily available starting materials is paramount. The chosen strategy is the electrophilic aromatic substitution (EAS) via nitration of 3-(trifluoromethyl)toluene.
Causality of Pathway Selection:
-
Starting Material Availability: 3-(Trifluoromethyl)toluene is a commercially available and relatively inexpensive starting material, making the process economically feasible at scale.
-
Reaction Efficiency: Electrophilic nitration is a well-established, high-yielding transformation in industrial chemistry.
-
Process Simplicity: The reaction is typically a one-step synthesis, minimizing operational complexity and potential for yield loss between steps.
Mechanistic Considerations & Regioselectivity: The core of this synthesis is the electrophilic attack of a nitronium ion (NO₂⁺), generated in-situ from a mixture of concentrated nitric and sulfuric acids, on the aromatic ring of 3-(trifluoromethyl)toluene. The regiochemical outcome is dictated by the directing effects of the two existing substituents:
-
Methyl Group (-CH₃): An activating, ortho-, para- directing group.
-
Trifluoromethyl Group (-CF₃): A strongly deactivating, meta- directing group due to its powerful electron-withdrawing inductive effect.
The positions ortho and para to the methyl group are C2, C4, and C6. The positions meta to the trifluoromethyl group are C2 and C4. The directing effects of both groups therefore converge on the C2 and C4 positions, leading to the formation of two primary isomers: 2-methyl-1-nitro-5-(trifluoromethyl)benzene and the desired product, this compound. The formation of other isomers is sterically and electronically disfavored. The subsequent purification step is therefore critical to isolate the target isomer.
Visualizing the Synthesis Pathway
The following diagram outlines the chemical transformation from the starting material to the final product.
Caption: Reaction scheme for the nitration of 3-(Trifluoromethyl)toluene.
Part 1: Large-Scale Synthesis Protocol
This protocol is designed for a nominal 10-liter scale reaction. All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for pilot-scale synthesis.
Materials & Equipment
| Reagents & Solvents | Equipment |
| 3-(Trifluoromethyl)toluene (≥99%) | 20 L Glass-lined reactor with overhead mechanical stirrer and reflux condenser |
| Concentrated Sulfuric Acid (98%) | Temperature probe (baffled) |
| Concentrated Nitric Acid (70%) | 2 L Jacketed addition funnel |
| Dichloromethane (DCM) | Chiller/circulator for reactor jacket |
| Saturated Sodium Bicarbonate Solution | Quenching vessel (50 L) with ice/water bath |
| Anhydrous Magnesium Sulfate (or Sodium Sulfate) | Large separatory funnels (or liquid-liquid extraction setup) |
| Crushed Ice | Rotary evaporator with a large-capacity flask |
| Isopropanol (for recrystallization) | Vacuum filtration apparatus (e.g., large Büchner funnel) |
Quantitative Data: Reagent Table
| Reagent | MW ( g/mol ) | Amount (kg) | Moles (mol) | Molar Eq. |
| 3-(Trifluoromethyl)toluene | 162.14 | 1.62 | 10.0 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 3.92 | 40.0 | 4.0 |
| Nitric Acid (70%) | 63.01 | 0.99 | 11.0 | 1.1 |
Step-by-Step Experimental Procedure
1. Reactor Setup and Inerting:
-
Ensure the 20 L reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, condenser (with a nitrogen inlet), and the jacketed addition funnel.
-
Purge the reactor with dry nitrogen for 15-20 minutes.
2. Preparation of the Nitrating Mixture (Caution: Highly Exothermic):
-
In a separate, appropriate vessel, cool the concentrated sulfuric acid (3.92 kg) to 0-5°C using an ice bath.
-
Slowly, and with vigorous stirring , add the concentrated nitric acid (0.99 kg) dropwise to the cold sulfuric acid. The rate of addition must be controlled to maintain the internal temperature below 10°C.
-
Once the addition is complete, transfer the freshly prepared nitrating mixture to the jacketed addition funnel and maintain its temperature at 0-5°C using the circulator.
3. Nitration Reaction:
-
Charge the main reactor with 3-(Trifluoromethyl)toluene (1.62 kg).
-
Begin stirring and cool the reactor contents to -5°C to 0°C using the jacket chiller.
-
Begin the slow, dropwise addition of the nitrating mixture from the addition funnel into the reactor.
-
CRITICAL: Maintain the internal reaction temperature at all times between -5°C and 0°C. A temperature spike indicates an uncontrolled exotherm and can lead to a runaway reaction and the formation of unwanted byproducts. The addition should take approximately 2-3 hours.[2]
4. Reaction Monitoring and Completion:
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours.[2]
-
Monitor the reaction progress by taking small, quenched aliquots and analyzing them by GC or HPLC to confirm the consumption of the starting material.
5. Reaction Quench (Caution: Highly Exothermic):
-
Prepare the 50 L quenching vessel with a large amount of crushed ice (approx. 10 kg).
-
Very slowly and carefully , transfer the reaction mixture from the reactor onto the crushed ice with efficient stirring. This will decompose the excess nitrating agents and dilute the sulfuric acid. The temperature of the quench mixture should be kept below 25°C.
6. Work-up and Extraction:
-
Once the quench is complete and the mixture has reached room temperature, transfer it to a large separatory funnel.
-
Add dichloromethane (DCM, ~5 L) and shake vigorously. Allow the layers to separate.
-
Drain the lower organic (DCM) layer. Extract the aqueous layer again with DCM (2 x 2.5 L).
-
Combine all organic extracts.
-
Wash the combined organic layer sequentially with:
-
Cold water (2 x 4 L)
-
Saturated sodium bicarbonate solution (2 x 4 L, or until effervescence ceases) to neutralize residual acid.[2]
-
Brine (1 x 4 L)
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a mixture of isomers (typically an oil or low-melting-point solid).
7. Purification by Recrystallization:
-
Transfer the crude product to a clean, appropriately sized vessel.
-
Add a minimum amount of hot isopropanol to dissolve the crude oil/solid completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath (or refrigerator) for several hours to induce crystallization. The desired this compound isomer is often less soluble and will crystallize out.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.
-
Dry the product under vacuum at a temperature not exceeding 40°C. A typical yield is 70-80% with a purity of >98%.
Visualizing the Experimental Workflow
The following diagram provides a high-level overview of the entire process from setup to the final, purified product.
Caption: Step-by-step workflow for the large-scale synthesis of the target compound.
Part 2: Analytical Characterization, Safety, and Troubleshooting
Analytical Methods for Quality Control
Ensuring the purity and identity of the final product is critical. The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining the purity of the product and quantifying the percentage of any residual starting material or isomeric byproducts.[3]
-
High-Performance Liquid Chromatography (HPLC): An alternative to GC for purity assessment, particularly useful for monitoring reaction progress. A UV detector is commonly used for nitroaromatic compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation of the final product. The chemical shifts and coupling patterns will be unique to the desired isomer.
-
Melting Point: A sharp melting point range (literature: 55-56°C) is a good indicator of high purity.
Critical Safety & Handling Protocols
Handling trifluoromethylated nitroaromatics and strong acids on a large scale requires stringent safety protocols.[4][5]
-
Personal Protective Equipment (PPE): At a minimum, all personnel must wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a flame-retardant lab coat or acid-proof apron.[6][7]
-
Reagent Hazards:
-
Concentrated Nitric and Sulfuric Acids: Extremely corrosive and strong oxidizing agents. Handle with extreme care in a designated area. The preparation of the nitrating mixture is highly exothermic and must be done with adequate cooling.
-
Trifluoromethylated Nitroaromatics: These compounds should be treated as toxic. Avoid inhalation of dust or vapors and prevent skin contact.[4][8] They are harmful if swallowed, in contact with skin, or inhaled.[7]
-
-
Reaction Hazards:
-
Exotherm Control: The nitration reaction is highly exothermic. A failure in cooling or an overly rapid addition of the nitrating mixture can lead to a dangerous, uncontrollable temperature increase (runaway reaction), potentially causing violent boiling of the solvent and reactor over-pressurization.
-
Ventilation: All operations must be performed in an area with robust ventilation to prevent the accumulation of corrosive acid fumes or organic vapors.[8]
-
-
Waste Disposal:
-
Acidic aqueous waste must be carefully neutralized with a suitable base (e.g., sodium carbonate or calcium hydroxide) before disposal.
-
Organic solvent waste containing residual nitroaromatics must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations. Do not discharge into drains.[7]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Reaction temperature too high, causing side reactions.3. Loss of product during work-up or recrystallization. | 1. Extend reaction time at 0°C; confirm with GC/HPLC.2. Ensure strict temperature control during nitrating mixture addition.3. Use minimal hot solvent for recrystallization; ensure efficient extraction. |
| Product is Oily / Fails to Crystallize | 1. High levels of isomeric impurities.2. Residual solvent. | 1. Consider column chromatography for purification (less ideal for large scale) or re-attempt recrystallization with a different solvent system.2. Ensure the product is thoroughly dried under vacuum. |
| Dark-Colored Product | Formation of oxidized byproducts due to excessive temperature. | Maintain strict temperature control (-5°C to 0°C) during the addition of the nitrating mixture. |
| Incomplete Reaction | 1. Insufficient nitrating agent.2. Low reaction temperature or insufficient time. | 1. Check the stoichiometry and concentration of acids.2. Allow the reaction to proceed for a longer duration, monitoring by GC/HPLC. |
Conclusion
This application note details a robust and scalable protocol for the synthesis of this compound via the nitration of 3-(trifluoromethyl)toluene. By focusing on the causality of the synthetic choices, maintaining strict control over reaction parameters, and adhering to rigorous safety protocols, this method provides a reliable pathway for producing this valuable chemical intermediate in high yield and purity. The successful implementation of this guide will enable researchers and production chemists to meet the demands of the pharmaceutical and agrochemical industries.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 4-CHLORO-3-NITROBENZOTRIFLUORIDE. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
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ChemBK. (n.d.). 4-Chloro-3-nitrobenzotrifluoride. Retrieved from [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
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European Patent Office. (2019). EP 3696164 A1 - PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. Retrieved from [Link]
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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- Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
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IUCr Journals. (2011). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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TSI Journals. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids. Retrieved from [Link]
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Journal of the American Chemical Society. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
For: Researchers, scientists, and drug development professionals
Introduction
4-Methyl-1-nitro-2-(trifluoromethyl)benzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is paramount to ensure the desired reaction outcomes, yield, and impurity profile of the final active ingredient. This document provides a comprehensive guide to the purification techniques applicable to this compound, grounded in its physicochemical properties. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to obtain high-purity material for their downstream applications.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting and optimizing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |
| Molecular Weight | 213.13 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 55-56 °C | [1] |
| Boiling Point | 135-136 °C | [1] |
| Solubility | Soluble in ethanol and chloroform, slightly soluble in water. | [1] |
The solid nature of the compound at room temperature suggests that recrystallization is a highly suitable primary purification technique. Its relatively low boiling point also indicates that distillation, particularly under reduced pressure to prevent thermal decomposition, could be a viable option for removing non-volatile impurities. For challenging separations of structurally similar impurities, column chromatography offers a high-resolution alternative.
Purification Strategies: A Logic Flow
The choice of purification method depends on the nature and quantity of impurities present in the crude material. The following diagram illustrates a logical workflow for selecting the appropriate technique.
Caption: Logical workflow for selecting a purification technique.
Protocol 1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids.[3] The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Solvent Selection
Based on the known solubility, a mixed solvent system of ethanol and water is a promising starting point. Ethanol should readily dissolve the compound, while water will act as an anti-solvent to induce crystallization upon cooling.
Step-by-Step Protocol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (preheated to ~60-70°C) to just dissolve the solid with gentle swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: To the hot, clear solution, add water dropwise until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Vacuum Distillation
For the removal of non-volatile or high-boiling impurities, vacuum distillation is an effective technique. The boiling point of 135-136 °C at atmospheric pressure suggests that distillation under reduced pressure will lower the required temperature, minimizing the risk of thermal degradation.
Apparatus Setup
A standard short-path distillation apparatus is recommended to minimize product loss. Ensure all glassware is dry and the vacuum system is capable of achieving a stable, low pressure.
Caption: Simplified diagram of a vacuum distillation setup.
Step-by-Step Protocol
-
Charging the Flask: Charge the distilling flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.
-
Assembling the Apparatus: Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distilling flask gently with a heating mantle.
-
Collecting Fractions: Collect any initial low-boiling fractions separately. Collect the main fraction at a stable temperature and pressure. The expected boiling point will be significantly lower than 135 °C, depending on the vacuum achieved.
-
Terminating the Distillation: Once the majority of the product has distilled, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.
Protocol 3: Column Chromatography
For separating complex mixtures or isomers, column chromatography provides the highest resolution. The choice of stationary and mobile phases is critical for successful separation.
System Selection
-
Stationary Phase: Silica gel is a suitable choice for a compound of this polarity.
-
Mobile Phase: A non-polar solvent system, such as a mixture of ethyl acetate and petroleum ether (or hexanes), is recommended. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.
Step-by-Step Protocol
-
Column Packing: Pack a glass column with silica gel using a slurry method with the chosen mobile phase to ensure a homogenous packing.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the silica gel bed. Alternatively, for less soluble samples, a dry-loading technique can be used by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound may be irritating to the skin, eyes, and respiratory system.[1]
-
Avoid inhalation of vapors and direct contact with the skin and eyes.[1]
-
Store the compound away from heat, open flames, and oxidizing agents.[1]
References
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This compound - ChemBK. Available at: [Link]
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4-(Trifluoromethyl)-2-methyl-1-nitrobenzene | C8H6F3NO2 | CID 144223 - PubChem. Available at: [Link]
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1-Methyl-4-nitro-2-(trifluoromethyl)benzene - ChemBK. Available at: [Link]
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Supporting Information. Available at: [Link]
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Organic Chemistry Lab: Recrystallization - YouTube. Available at: [Link]
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Application Notes and Protocols for In Vitro Profiling of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene Derivatives
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of in vitro assays to characterize the biological activity of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene derivatives. These compounds, featuring a nitroaromatic and a trifluoromethyl group, are of significant interest in medicinal chemistry and materials science.[1][2] A thorough in vitro evaluation is critical to ascertain their therapeutic potential and identify any potential liabilities early in the development process. This guide details a strategic, tiered approach, beginning with broad cytotoxicity screening, followed by an assessment of genotoxic potential, and concluding with an evaluation of metabolic stability. The protocols provided herein are designed to be robust and reproducible, offering insights into the causality behind experimental choices to ensure data integrity and scientific rigor.
Introduction: The Rationale for a Tiered In Vitro Assessment
The this compound scaffold combines two functionalities of interest in drug design. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability, while the nitroaromatic moiety is a versatile pharmacophore, though it can also be a structural alert for toxicity.[1][3] Therefore, a systematic in vitro profiling of novel derivatives is imperative. Our proposed workflow follows a logical progression, designed to efficiently characterize the safety and drug-like properties of these compounds.
This tiered approach allows for early identification of compounds with undesirable characteristics, thereby conserving resources for the most promising candidates.
Caption: Tiered approach for in vitro compound evaluation.
Tier 1: Cytotoxicity Screening
The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent, more complex assays. We will employ two complementary assays that measure different aspects of cytotoxicity.
Assay 1: MTT Assay for Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of metabolically active cells.[7]
Causality of Experimental Choices:
-
Choice of Cell Lines: A panel of cell lines should be used, including both cancerous and non-cancerous lines (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma, and BEAS-2B - normal bronchial epithelium) to assess for any selective cytotoxicity.[8]
-
Serum-Free Media During Incubation: Serum can contain dehydrogenases that may lead to non-specific reduction of MTT, resulting in a false-positive signal.[5]
-
Use of a Solubilizing Agent: The formazan crystals are insoluble in water and must be dissolved (e.g., with DMSO) before the absorbance can be measured.[4]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO2.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., <0.5% DMSO) and a positive control (e.g., doxorubicin).[9] Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[5][6]
Assay 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][12] The LDH assay measures this released enzyme activity, which is proportional to the extent of cell lysis.
Causality of Experimental Choices:
-
Complementary to MTT: While the MTT assay measures metabolic activity, the LDH assay measures membrane integrity. A compound could be metabolically inhibitory without causing cell lysis, and this dual-assay approach provides a more complete picture of cytotoxicity.
-
Controls: It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) to accurately calculate the percentage of cytotoxicity.[12]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes.[12] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[13]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[13]
Data Presentation: Cytotoxicity
The results can be presented as IC50 values (the concentration of compound that inhibits 50% of cell growth or viability).
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Derivative A | A549 | MTT | 48 | 15.2 |
| Derivative A | MCF-7 | MTT | 48 | 22.8 |
| Derivative A | BEAS-2B | MTT | 48 | > 100 |
| Derivative B | A549 | LDH | 48 | 18.5 |
| Derivative B | MCF-7 | LDH | 48 | 25.1 |
| Derivative B | BEAS-2B | LDH | 48 | > 100 |
Tier 2: Genotoxicity Assessment
Compounds that are not overtly cytotoxic or show selective cytotoxicity should be evaluated for their potential to cause genetic damage. Given that nitroaromatic compounds can be genotoxic, this is a critical step.[3]
Assay 1: Bacterial Reverse Mutation Assay (Ames Test)
Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[14][15] The assay measures the ability of a test compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[14]
Causality of Experimental Choices:
-
Inclusion of S9 Fraction: Many compounds are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver. The test is therefore performed with and without a liver S9 fraction to mimic mammalian metabolism.[16][17]
-
Use of Multiple Strains: Different strains of Salmonella are used to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).[15]
Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Grow overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100).[16]
-
Test Mixture Preparation: In a test tube, combine 100 µL of the bacterial culture, the test compound at various concentrations, and either 500 µL of phosphate buffer or 500 µL of S9 mix for metabolic activation.[18]
-
Top Agar Addition: Add 2 mL of molten top agar containing a trace amount of histidine and biotin to the test tube, vortex briefly, and pour onto a minimal glucose agar plate.[18]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[18]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
Assay 2: In Vitro Micronucleus Assay
Principle: The in vitro micronucleus assay detects damage to chromosomes. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[19][20] An increase in the frequency of micronucleated cells indicates that the compound is clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation).[21]
Causality of Experimental Choices:
-
Use of Cytochalasin B: This agent blocks cytokinesis (the final stage of cell division), resulting in binucleated cells. Scoring micronuclei in these binucleated cells ensures that only cells that have undergone one round of division in the presence of the test compound are analyzed.[19][20]
-
Dose Selection: The concentrations tested should be based on the cytotoxicity data, with the highest concentration inducing a moderate level of toxicity.[19]
Protocol: In Vitro Micronucleus Assay
-
Cell Culture and Treatment: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes or TK6 cells) and treat with various concentrations of the test compound, with and without S9 metabolic activation, for 3-4 hours.[22][23]
-
Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing cytochalasin B (3-6 µg/mL, depending on the cell type).[19]
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.
-
Cell Harvesting and Staining: Harvest the cells, subject them to a hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or DAPI.[22]
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[19][24]
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Application Notes and Protocols for In Vivo Studies of Novel Therapeutics Derived from 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the 4-Methyl-2-(trifluoromethyl)aniline Scaffold
The 4-Methyl-1-nitro-2-(trifluoromethyl)benzene core is a valuable starting point in medicinal chemistry. The presence of the trifluoromethyl (-CF3) group is of particular interest as it can significantly enhance crucial drug-like properties. These include increased metabolic stability, improved lipophilicity which can aid in cell membrane permeability, and stronger binding affinity to target proteins.[1][2][3] The nitro group is often chemically reduced to an aniline, yielding 4-methyl-2-(trifluoromethyl)aniline. This aniline derivative serves as a versatile scaffold for the synthesis of a diverse range of potential therapeutic agents.[1] Research into structurally related trifluoromethyl-containing compounds has revealed promising biological activities, particularly in the areas of oncology and inflammation.[4][5][6]
This guide provides detailed protocols for the in vivo evaluation of a hypothetical lead candidate, Compound X (CX-248) , derived from the 4-methyl-2-(trifluoromethyl)aniline scaffold. These protocols are designed to be robust and self-validating, offering a framework for assessing the anti-cancer and anti-inflammatory potential of novel compounds based on this chemical backbone.
Part 1: Preclinical Development of an Anti-Cancer Candidate (CX-248a)
Based on in vitro screening, a derivative of 4-methyl-2-(trifluoromethyl)aniline, designated CX-248a , has been identified as a potent inhibitor of tumor cell proliferation. Initial cytotoxicity assays have demonstrated significant activity against the human colon adenocarcinoma cell line, HCT116. This justifies the progression to in vivo efficacy studies.
Experimental Design: Human Tumor Xenograft Model
The human tumor xenograft model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's anti-tumor efficacy in a living organism.[7][8] In this model, human cancer cells are implanted into immunocompromised mice, which lack a functional adaptive immune system and therefore do not reject the foreign cells.[8]
Rationale for Model Selection:
-
Relevance: The use of a human cancer cell line (HCT116) provides direct insight into the compound's potential efficacy against human tumors.
-
Established Methodology: The subcutaneous xenograft model is well-established, with standardized procedures for tumor implantation, measurement, and data analysis, ensuring reproducibility.[8][9]
-
Immunocompromised Host: Athymic nude or SCID mice are commonly used as they support the growth of human tumor cells.[8]
Protocol 1: Anti-Cancer Efficacy in a Subcutaneous HCT116 Xenograft Model
Objective: To determine the efficacy of CX-248a in inhibiting the growth of HCT116 human colon cancer xenografts in athymic nude mice.
Materials:
-
HCT116 human colon carcinoma cell line
-
Athymic nude mice (female, 6-8 weeks old)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
CX-248a, formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water)
-
Positive control: an established chemotherapeutic agent for colon cancer (e.g., 5-Fluorouracil)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Calipers for tumor measurement
-
Syringes and needles (27G for injection, 1mL syringes for dosing)
Procedure:
-
Cell Culture and Preparation:
-
Culture HCT116 cells under standard conditions (37°C, 5% CO2). Ensure cells are in the exponential growth phase before harvesting.[8]
-
On the day of inoculation, harvest cells using trypsin, wash with complete medium, and then twice with sterile PBS.
-
Resuspend the final cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 5 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Inoculation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.[9]
-
Monitor the animals until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to grow. Begin measuring tumors three times per week once they are palpable.
-
Tumor volume (V) is calculated using the formula: V = (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution orally (p.o.) or intraperitoneally (i.p.), matching the volume and schedule of the treatment groups.
-
Group 2 (CX-248a - Low Dose): Administer CX-248a at a predetermined low dose (e.g., 10 mg/kg, p.o., once daily).
-
Group 3 (CX-248a - High Dose): Administer CX-248a at a predetermined high dose (e.g., 30 mg/kg, p.o., once daily).
-
Group 4 (Positive Control): Administer the standard-of-care chemotherapeutic according to its established protocol.
-
Treat the animals for a specified period, typically 21-28 days.
-
-
Data Collection and Endpoints:
-
Measure tumor volumes and body weights three times per week.
-
Monitor the animals daily for any signs of toxicity or distress.
-
At the end of the study, euthanize the mice. Excise the tumors and record their final weights.
-
The primary endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Visualization of Experimental Workflow
Caption: Workflow for the HCT116 xenograft efficacy study.
Hypothetical Data Summary: CX-248a
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 1550 ± 210 | 1.6 ± 0.25 | - |
| CX-248a | 10 mg/kg, daily | 960 ± 150 | 1.0 ± 0.18 | 38% |
| CX-248a | 30 mg/kg, daily | 590 ± 110 | 0.6 ± 0.12 | 62% |
| Positive Control | Standard Dose | 480 ± 95 | 0.5 ± 0.10 | 69% |
Part 2: Preclinical Development of an Anti-Inflammatory Candidate (CX-248b)
Another derivative, CX-248b , has shown promising results in in vitro assays, inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This warrants investigation into its in vivo anti-inflammatory properties.
Experimental Design: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the efficacy of acute anti-inflammatory agents.[10][11][12] The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified.[10][13]
Rationale for Model Selection:
-
Acute Inflammation Model: It is an excellent model for studying the acute phase of inflammation.[12]
-
Reproducibility: The model is highly reproducible and sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and other potential anti-inflammatory compounds.[14]
-
Simplicity and Speed: The assay is relatively simple to perform and provides results within a few hours.[10]
Protocol 2: Anti-Inflammatory Efficacy in a Rat Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory effect of CX-248b on acute inflammation induced by carrageenan in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
λ-Carrageenan (1% w/v in sterile saline)
-
CX-248b, formulated in a suitable vehicle
-
Positive control: Indomethacin or another known NSAID (e.g., 5 mg/kg)[13]
-
Parenteral vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Plebthysmometer for paw volume measurement
-
Syringes and needles (26G for injection, oral gavage needles for dosing)
Procedure:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize rats to the laboratory conditions for at least 48 hours.
-
Fast the animals overnight before the experiment but allow free access to water.
-
On the day of the experiment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V0).
-
-
Compound Administration:
-
Randomize the rats into treatment groups (n=6-8 per group).
-
Group 1 (Vehicle Control): Administer the vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Group 2 (CX-248b - Low Dose): Administer CX-248b at a low dose (e.g., 10 mg/kg, p.o.).
-
Group 3 (CX-248b - High Dose): Administer CX-248b at a high dose (e.g., 30 mg/kg, p.o.).
-
Group 4 (Positive Control): Administer Indomethacin (e.g., 5 mg/kg, p.o.).[13]
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[13]
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]
-
The increase in paw volume (edema) is calculated as: ΔV = Vt - V0.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point.
-
Inhibition (%) = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100.
-
The peak inflammatory response is typically observed around 3-4 hours post-carrageenan injection.[10]
-
Visualization of Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema study.
Hypothetical Data Summary: CX-248b
| Treatment Group | Dose (p.o.) | Mean Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) at 3h |
| Vehicle Control | - | 0.85 ± 0.09 | - |
| CX-248b | 10 mg/kg | 0.58 ± 0.07 | 31.8% |
| CX-248b | 30 mg/kg | 0.41 ± 0.06 | 51.8% |
| Indomethacin | 5 mg/kg | 0.36 ± 0.05 | 57.6% |
Part 3: Pharmacokinetic Considerations
Understanding the metabolic fate of trifluoromethylaniline derivatives is crucial for interpreting in vivo data. Studies on similar compounds, such as 3-methyl-4-trifluoromethylaniline in rats, have shown that major metabolic routes include N-acetylation and oxidation of the methyl group.[15] The trifluoromethoxy group, a related moiety, has been shown to be metabolically stable.[16] These insights suggest that the trifluoromethyl group on the aniline scaffold likely contributes to enhanced metabolic stability, a desirable property for drug candidates.[1] A preliminary pharmacokinetic study to determine the half-life, bioavailability, and major metabolites of the lead candidate is highly recommended to inform the dosing regimen for efficacy studies.
Conclusion
The 4-methyl-2-(trifluoromethyl)aniline scaffold represents a promising starting point for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for the in vivo evaluation of candidate compounds targeting cancer and inflammation. By employing well-validated models such as the human tumor xenograft and carrageenan-induced paw edema assays, researchers can effectively assess the therapeutic potential of their novel derivatives and make data-driven decisions for further development.
References
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Fehrenbacher, J.C., et al. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 2012. Available from: [Link]
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ciberonc. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Available from: [Link]
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Martínez-Sabadell, A., et al. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 2022. Available from: [Link]
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Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available from: [Link]
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Day, C.P., et al. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 2017. Available from: [Link]
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]
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ResearchGate. Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Available from: [Link]
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Lenz, E.M., et al. Investigation of the quantitative metabolic fate and urinary excretion of 3-methyl-4-trifluoromethylaniline and 3-methyl-4-trifluoromethylacetanilide in the rat. Chemical Research in Toxicology, 1999. Available from: [Link]
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Hajhashemi, V., et al. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 2014. Available from: [Link]
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Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]
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PubMed. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Available from: [Link]
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Chem-Impex. 4-(Trifluoromethyl)aniline. Available from: [Link]
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Tugnait, M., et al. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 2002. Available from: [Link]
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Royal Society of Chemistry. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Available from: [Link]
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Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 2021. Available from: [Link]
-
MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Available from: [Link]
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Experimental Biology and Medicine, 2011. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. Available from: [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 2024. Available from: [Link]
-
Li, J., et al. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Bioorganic & Medicinal Chemistry Letters, 2007. Available from: [Link]
-
In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. ACS Infectious Diseases, 2022. Available from: [Link]
-
ResearchGate. In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Available from: [Link]
-
Guseva, E.V., et al. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. European Journal of Medicinal Chemistry, 2020. Available from: [Link]
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ResearchGate. 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Available from: [Link]
-
ResearchGate. Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. Available from: [Link]
-
Chang, J.Y., et al. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. Journal of Medicinal Chemistry, 1991. Available from: [Link]
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Application Notes & Protocols: The Strategic Use of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene in the Synthesis of Advanced Azo Dyes
Abstract
The incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern materials science, offering a powerful tool to modulate chemical and physical properties. In the realm of dye chemistry, the trifluoromethyl (CF₃) group is particularly valuable for its ability to enhance thermal stability, lightfastness, and hydrophobicity, while also influencing the chromophore's electronic characteristics. This guide provides a comprehensive technical overview and detailed protocols for the application of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene as a key intermediate in the synthesis of high-performance azo dyes. We will explore the strategic rationale behind its use, from the initial reduction to a versatile diazo component through to the final azo coupling, providing researchers and chemical professionals with the foundational knowledge to innovate in this field.
Introduction: The Significance of Fluorinated Intermediates
This compound (CAS No. 10237-08-8) is a pivotal starting material for creating dyes with specialized properties.[1] Its structure is unique, featuring two key functional groups that dictate its reactivity and the characteristics of the final dye molecule:
-
The Nitro Group (-NO₂): This group is not directly used in the dye-forming reaction but serves as a precursor to the essential primary amino group (-NH₂) through a straightforward reduction.
-
The Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group significantly influences the electronic properties of the aromatic ring. Its presence can lead to a hypsochromic (blue) shift in the dye's absorption spectrum compared to analogous dyes with methyl groups.[2] Furthermore, the CF₃ group is known to impart improved water repellency and overall stability to the final product.[2][3]
The combination of these features makes this compound an attractive building block for dyes intended for use in advanced textiles, specialty coatings, and high-tech applications where durability and specific colorimetric properties are paramount.[1][4]
Physicochemical Properties of the Starting Intermediate
A clear understanding of the starting material's properties is essential for safe handling and effective reaction planning.
| Property | Value | Source |
| Chemical Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.14 g/mol | N/A |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 55-56 °C | [1] |
| Boiling Point | 135-136 °C | [1] |
| Solubility | Soluble in ethanol and chloroform, slightly soluble in water | [1] |
The Synthetic Pathway: From Nitroarene to Azo Dye
The synthesis of an azo dye using this compound is a classic multi-step process that leverages fundamental organic reactions.[5][6] The overall strategy involves three primary stages: reduction of the nitro group, diazotization of the resulting amine, and finally, azo coupling with an electron-rich aromatic partner.
Caption: Overall reaction pathway for azo dye synthesis.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times. Diazonium salts are potentially explosive when isolated and dry; they should always be kept in solution and used immediately.
Protocol 1: Reduction of this compound
Causality: The conversion of the nitro group to a primary amine is the critical first step to create the diazo component. Reduction using tin (Sn) in the presence of concentrated hydrochloric acid (HCl) is a classic and reliable method for this transformation on a lab scale.
Materials:
-
This compound
-
Granular Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add granular tin (approx. 2.5-3.0 eq).
-
Slowly add concentrated HCl (approx. 5-6 eq) in portions through the condenser. The reaction is exothermic and may require initial cooling in an ice bath.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. Carefully basify the mixture by the slow addition of a concentrated NaOH solution until the solution is strongly alkaline (pH > 10). This step is crucial to deprotonate the amine and precipitate tin hydroxides.
-
Transfer the mixture to a separatory funnel and extract the product, 4-Methyl-2-(trifluoromethyl)aniline, with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude amine, which can be purified further by distillation or used directly in the next step.
Protocol 2: Synthesis of a Representative Azo Dye
Causality: This protocol follows the two-stage diazotization-coupling process. Low temperature (0-5 °C) is essential during diazotization because the diazonium salt intermediate is unstable and decomposes at higher temperatures.[5] The subsequent coupling reaction is an electrophilic aromatic substitution, where the electrophilic diazonium ion attacks an electron-rich coupling partner, such as 2-naphthol. This specific coupling is performed in a slightly alkaline medium to deprotonate the phenol, making it a more potent nucleophile.[5]
Materials:
-
4-Methyl-2-(trifluoromethyl)aniline (from Protocol 1)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled water, ice
-
Beakers, magnetic stirrer, Buchner funnel
Procedure:
Part A: Diazotization
-
Dissolve 4-Methyl-2-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl (2.5 eq) and water in a beaker. Stir until a clear solution of the amine salt is formed.
-
Cool the solution to 0-5 °C in an ice-salt bath. Maintain this temperature throughout the diazotization process.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in a small amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine salt solution with constant, vigorous stirring. Keep the tip of the addition funnel or pipette below the surface of the liquid.
-
After the addition is complete, continue stirring in the ice bath for an additional 15-20 minutes to ensure the reaction is complete. The resulting clear solution contains the diazonium salt and should be used immediately.
Part B: Azo Coupling
-
In a separate, larger beaker, dissolve 2-naphthol (1.0 eq) in a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid on the filter paper with copious amounts of cold distilled water to remove any unreacted salts and impurities.
-
Allow the product to air-dry. For further purification, the crude dye can be recrystallized from a suitable solvent, such as ethanol or acetic acid.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of an azo dye.
Expected Outcomes and Characterization
The incorporation of the trifluoromethyl group is expected to influence the final dye's properties. Compared to a dye synthesized from the non-fluorinated analogue (p-toluidine), the resulting dye may exhibit:
-
Color: A potential hypsochromic (blue) shift in its maximum absorbance (λ_max) due to the electron-withdrawing nature of the -CF₃ group.[2]
-
Solubility: Reduced solubility in water and increased solubility in nonpolar solvents.
-
Performance: Enhanced lightfastness and thermal stability.
Hypothetical Spectroscopic Data Comparison
The following table provides a hypothetical comparison to illustrate the expected electronic effect of the -CF₃ group versus a -CH₃ group when coupled with 2-naphthol. Actual values must be determined experimentally.
| Diazo Component Precursor | Key Substituent | Expected λ_max (in Ethanol) | Expected Color |
| 4-Methylaniline (p-toluidine) | -CH₃ (Electron-donating) | ~480 nm | Orange-Red |
| 4-Methyl-2-(trifluoromethyl)aniline | -CF₃ (Electron-withdrawing) | ~465 nm | Orange-Yellow |
Characterization: The structure and purity of the synthesized dye should be confirmed using standard analytical techniques:
-
UV-Vis Spectroscopy: To determine the maximum absorbance (λ_max) and molar absorptivity.
-
FT-IR Spectroscopy: To identify key functional groups, such as the N=N azo stretch and the absence of the -NH₂ and diazonium salt peaks.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the precise molecular structure.
-
Mass Spectrometry: To verify the molecular weight of the final product.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of advanced azo dyes. By following structured protocols for its reduction, diazotization, and coupling, researchers can access a range of novel colorants. The presence of the trifluoromethyl group provides a reliable method for fine-tuning the electronic and physical properties of the final dye, leading to products with enhanced stability, hydrophobicity, and specific color characteristics suitable for demanding applications.
References
-
Asian Publication Corporation. Synthesis and Application of Monoazo Acid Dyes Containing Trifluoromethyl Group and Their Methyl Analogous on Polyamides. Available from: [Link]
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ChemBK. This compound - Introduction. Available from: [Link]
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Cofee Online. Understanding the Properties of 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene for Synthesis. Available from: [Link]
-
MDPI. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Available from: [Link]
-
MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]
-
National Center for Biotechnology Information. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Available from: [Link]
-
Prime Scholars. Synthesis and Characteristics of Some Organic Dyes. Available from: [Link]
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University of Toronto. The Synthesis of Azo Dyes. Available from: [Link]
-
Longdom Publishing. Azo Dyes: Preparation Via Environmentally Benign Way. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Available from: [Link]
Sources
Application Notes & Protocols: Experimental Setup for Electrophilic Substitution on Trifluoromethyl-Substituted Aromatics
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Trifluoromethyl Group
Trifluoromethyl-substituted aromatic compounds are cornerstones in modern medicinal and agricultural chemistry.[1][2] The incorporation of a trifluoromethyl (-CF₃) group into a molecule can dramatically enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This is attributed to the unique combination of high electronegativity, steric bulk, and the strong carbon-fluorine bond.[3][5] However, the very electronic properties that make the -CF₃ group so valuable in drug design present significant challenges for synthetic chemists.[1] This guide provides a detailed examination of the theoretical principles and practical protocols for conducting electrophilic aromatic substitution (EAS) on these challenging substrates.
Theoretical Background: The Electronic Influence of the -CF₃ Group
To design a successful synthetic strategy, a thorough understanding of the substituent effect of the trifluoromethyl group is paramount. Its influence on the aromatic ring is dominated by a powerful electron-withdrawing inductive effect (-I), with no significant resonance donation.[6]
-
Ring Deactivation: The -CF₃ group strongly withdraws electron density from the aromatic ring through the sigma bond.[7][8] This reduces the ring's nucleophilicity, making it significantly less reactive towards electrophiles compared to unsubstituted benzene.[1][8] Consequently, electrophilic substitution reactions on trifluoromethyl-substituted aromatics require more forcing (harsher) conditions, such as stronger acids, higher temperatures, or more potent electrophiles.[1]
-
Meta-Directing Influence: The deactivating nature of the -CF₃ group directs incoming electrophiles to the meta position.[7][9][10] This can be explained by examining the stability of the carbocationic intermediate (the Wheland intermediate or arenium ion) formed during the rate-determining step of the reaction.[11]
-
Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CF₃ group. This arrangement is highly destabilized.
-
Meta Attack: In contrast, attack at the meta position ensures that the positive charge is never located on the carbon bearing the -CF₃ group. The resulting carbocation, while still destabilized by the inductive effect, is the "least unstable" of the possibilities.[7][9]
-
-
Quantitative Measures (Hammett Constants): The strong electron-withdrawing nature of the -CF₃ group is quantified by its Hammett substituent constants. The positive values for σ_meta (+0.44) and σ_para (+0.57) confirm its deactivating character.
Visualization of Directing Effects
The following diagram illustrates the resonance structures of the Wheland intermediate for ortho, para, and meta nitration of benzotrifluoride. Note the highly unfavorable resonance contributor in the ortho and para pathways.
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monitoring the progress of reactions involving 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
An Application Guide to Monitoring Chemical Transformations of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides detailed methodologies for monitoring the progress of chemical reactions involving this compound. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding and optimizing its transformations is paramount.[1] This document offers researchers, chemists, and process development professionals a selection of robust analytical protocols, from offline chromatographic techniques to real-time in-situ spectroscopic methods. The focus is not only on the procedural steps but also on the underlying scientific principles, enabling users to make informed decisions for reaction characterization, kinetic analysis, and process control.
Introduction: The Importance of Reaction Monitoring
This compound is a substituted aromatic compound whose functional groups—a nitro group, a methyl group, and a trifluoromethyl group—provide multiple avenues for chemical transformation. The most common and industrially significant reaction is the reduction of the nitro group to an amine, a foundational step in the synthesis of more complex molecules.[2][3]
Effective reaction monitoring is essential for:
-
Optimization: Determining the ideal reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize reaction time.[4][5]
-
Safety: Identifying the formation of unstable intermediates or exothermic events, particularly in processes like catalytic hydrogenation.[6]
-
Mechanism Elucidation: Gaining insights into reaction pathways and kinetics by tracking the concentration of reactants, intermediates, and products over time.[7][8]
-
Quality Control: Ensuring complete conversion and detecting the formation of byproducts, which is critical in pharmaceutical and fine chemical synthesis.
This guide will focus primarily on monitoring the catalytic hydrogenation of this compound to 5-amino-2-methylbenzotrifluoride, a representative and critical transformation. The principles and techniques described are broadly applicable to other reactions involving this substrate.
Choosing the Right Analytical Technique
The selection of an analytical method depends on the specific information required, the reaction conditions, and the available instrumentation. A logical approach to selecting the appropriate technique is outlined below.
Caption: Decision workflow for selecting an analytical monitoring technique.
Offline Monitoring: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for monitoring reactions with non-volatile or thermally sensitive compounds.[9] For the hydrogenation of this compound, HPLC allows for the clear separation and quantification of the starting material, the amine product, and potential impurities.
Protocol 1: HPLC Monitoring of Catalytic Hydrogenation
Principle: This protocol uses Reversed-Phase HPLC (RP-HPLC) with UV detection. The non-polar stationary phase (e.g., C18) separates the relatively non-polar aromatic compounds based on their hydrophobicity. The starting material, being more non-polar than the resulting amine, will typically have a longer retention time. A UV detector is ideal as both the nitro- and amino-substituted benzene rings are strong chromophores.[9]
Apparatus and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Trifluoroacetic acid (TFA, optional, for peak shaping)
-
Methanol (for quenching)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Experimental Workflow:
Caption: Step-by-step workflow for offline HPLC reaction monitoring.
Procedure:
-
Instrument Setup:
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. (Note: This is a starting point and must be optimized).
-
-
Reaction Sampling: At designated time points (e.g., t=0, 15, 30, 60, 120 min), carefully and quickly withdraw a small, representative aliquot (approx. 50 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately add the aliquot to a vial containing a known volume of cold methanol (e.g., 1 mL). This stops the reaction and dilutes the sample. If a heterogeneous catalyst (e.g., Pd/C) is used, this step also helps precipitate it.
-
Filtration: Draw the quenched sample into a syringe and pass it through a 0.22 µm syringe filter into a clean autosampler vial to remove any particulate matter.
-
Analysis: Place the vial in the HPLC autosampler and run the analysis.
Data Analysis: The percent conversion can be calculated by comparing the peak area of the starting material to the sum of the areas of the starting material and the product.
-
% Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100
For accurate quantification, a relative response factor (RRF) should be determined using standards of known concentration.[10]
| Parameter | Starting Material | Product |
| Compound | This compound | 5-Amino-2-methylbenzotrifluoride |
| Expected tR | ~8.5 min | ~5.2 min |
| λmax | ~260 nm | ~240 nm, 290 nm |
| Notes | Retention times are estimates and will vary with the exact HPLC conditions. | The amine product is more polar and elutes earlier. |
Offline Monitoring: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent alternative to HPLC, particularly for volatile and thermally stable compounds. It offers exceptional sensitivity and the mass spectrometer provides definitive identification of reactants, products, and byproducts.[9][11]
Protocol 2: GC-MS Monitoring
Principle: The sample is vaporized and separated based on boiling point and interaction with a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that confirms the identity of the compound.[11] GC is well-suited for this analysis as the target molecule and its amine product are sufficiently volatile.
Apparatus and Reagents:
-
GC-MS system with an electron ionization (EI) source
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
Ethyl acetate (for quenching/dilution)
-
Anhydrous sodium sulfate
-
Syringe filters (0.22 µm) and GC vials
Procedure:
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow ~1.2 mL/min
-
Oven Program: Hold at 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 50-350 m/z
-
-
Reaction Sampling: Withdraw an aliquot (approx. 50 µL) from the reaction.
-
Workup & Dilution: Quench the aliquot in a vial containing ethyl acetate (1 mL) and a small amount of water. Vortex the vial, then add a small amount of anhydrous sodium sulfate to remove residual water.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into a GC vial.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS.
Data Interpretation:
-
Identification: Confirm the identity of peaks by comparing their retention times and mass spectra to those of authentic standards or library data.
-
This compound (C₈H₆F₃NO₂): Molecular Weight 205.13. Expect a molecular ion (M+) at m/z 205 and characteristic fragments.
-
5-Amino-2-methylbenzotrifluoride (C₈H₈F₃N): Molecular Weight 175.15. Expect a molecular ion (M+) at m/z 175.
-
-
Quantification: Calculate conversion based on the integrated peak areas from the Total Ion Chromatogram (TIC), similar to the HPLC method.
In-situ Monitoring: Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ ("in the reaction") monitoring provides a real-time window into the chemical transformation, eliminating the need for sampling and quenching.[5][12] FTIR spectroscopy is particularly well-suited for tracking functional group changes.
Protocol 3: Real-Time Monitoring with Attenuated Total Reflectance (ATR)-FTIR
Principle: An ATR probe is inserted directly into the reaction vessel. Infrared radiation passes through an internal reflection element (e.g., diamond or silicon crystal) and a portion of the IR beam (the evanescent wave) penetrates a short distance into the reaction mixture. Specific functional groups absorb IR radiation at characteristic frequencies. By monitoring the change in absorbance at these frequencies over time, a real-time reaction profile can be generated.[8] For the reduction of a nitro group, the strong symmetric and asymmetric stretches of the -NO₂ group are easily monitored.
Apparatus:
-
FTIR spectrometer equipped with a fiber-optic ATR probe (e.g., diamond ATR)
-
Reaction vessel with a port to accommodate the probe
Workflow for In-situ Analysis:
Caption: Workflow for continuous reaction monitoring using in-situ FTIR.
Procedure:
-
Setup: Insert the ATR probe into the reaction vessel containing the solvent.
-
Background Spectrum: Collect a background spectrum of the solvent at the reaction temperature.
-
Initial Spectrum: Add the this compound substrate and catalyst. Record the initial (t=0) spectrum.
-
Initiate Reaction: Start the reaction (e.g., by introducing hydrogen gas).
-
Data Acquisition: Begin collecting spectra at regular intervals (e.g., one spectrum every minute).
-
Analysis: Plot the absorbance of the characteristic nitro group peaks against time.
Data Interpretation:
| Functional Group | Wavenumber (cm⁻¹) | Change During Reaction |
| Nitro (-NO₂) Asymmetric Stretch | ~1530-1550 | Decreases |
| Nitro (-NO₂) Symmetric Stretch | ~1345-1365 | Decreases |
| Amine (-NH₂) Scissoring | ~1600-1640 | Increases |
By tracking the decay of the peak at ~1540 cm⁻¹, a kinetic profile of the starting material consumption can be generated in real-time. This data is invaluable for understanding reaction kinetics and identifying the reaction endpoint without invasive sampling.[13]
Conclusion
The successful synthesis and development of processes involving this compound rely on precise analytical control. This guide provides a foundation of validated protocols for robust reaction monitoring.
-
HPLC and GC-MS offer high-resolution, quantitative snapshots of the reaction, ideal for final analysis and impurity profiling.
-
In-situ FTIR provides continuous, real-time data, offering unparalleled insight into reaction kinetics, mechanism, and endpoint determination without disturbing the reaction.
The choice of method should be guided by the specific experimental goals. For comprehensive understanding, a hybrid approach is often most powerful, using in-situ spectroscopy for real-time optimization and offline chromatography for validation and detailed final analysis.[10]
References
-
Journal of Organic Chemistry and Pharmaceutical Process Research. (n.d.). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. JOCPR. Retrieved from [Link]
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Cooks, R. G., & Wei, P. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 11449-11457. Retrieved from [Link]
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IGI Global. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms. Retrieved from [Link]
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Jagrut, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2546–2551. Retrieved from [Link]
-
RSC Publishing. (n.d.). Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines. Chemical Communications. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms. Retrieved from [Link]
-
Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]
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Madani, A., & Pieber, B. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ChemCatChem, 15(7), e202201583. Retrieved from [Link]
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Brightspark Consulting. (n.d.). Spectroscopic Methods In Organic Chemistry. Retrieved from [Link]
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ChemBK. (n.d.). 4-Chloro-3-nitrobenzotrifluoride. Retrieved from [Link]
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Open Access Journals. (n.d.). Principles of Organic Spectroscopy. Retrieved from [Link]
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RSC Publishing. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering, 6, 921-939. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
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Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
-
Feltes, J., & Levsen, K. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 518(1), 21-40. Retrieved from [Link]
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Welch, C. J., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8663–8670. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved from [Link]
-
Kappe, C. O., et al. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 23(8), 1658–1670. Retrieved from [Link]
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RSC Publishing. (2022). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology, 12, 1785-1792. Retrieved from [Link]
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Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2546-2551. Retrieved from [Link]
-
Scilit. (n.d.). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Hydrogenation of nitroarenes using defined iron-phosphine catalysts. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
van Bentum, P. J. M., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(19), 12513–12519. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Retrieved from [Link]
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Trade Science Inc. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Analysis of Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]
-
Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
-
ResearchGate. (2013). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Comprehensive Analytical Chemistry, 61, 373-401. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
YouTube. (2024). Reactions of Methylbenzene and Nitrobenzene Chemistry Unit 2. Retrieved from [Link]
-
American Chemical Society. (2026). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted amphetamine. Retrieved from [Link]
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Troubleshooting & Optimization
improving the yield of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene synthesis
An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth guidance on optimizing the synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene. As a key intermediate in the creation of pharmaceuticals and agrochemicals, achieving high yield and purity in this synthesis is paramount. This guide, structured in a flexible question-and-answer format, addresses specific experimental challenges with scientifically grounded explanations and practical, field-proven solutions.
Understanding the Synthesis: An Overview
The primary route to this compound is the electrophilic aromatic substitution (EAS) nitration of 3-(trifluoromethyl)toluene. The reaction's success hinges on controlling the regioselectivity, which is dictated by the competing electronic effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups on the aromatic ring.
-
Methyl Group (-CH₃): An activating, ortho, para-directing group that increases the electron density of the ring, particularly at the positions ortho and para to it.[1][2]
-
Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect (-I).[1][3][4]
The substitution pattern of the starting material, 3-(trifluoromethyl)toluene, means the directing effects are complex. The nitro group (NO₂⁺) is guided to the position that is ortho to the activating methyl group and meta to the deactivating trifluoromethyl group, resulting in the desired product. However, the formation of other isomers is a common challenge that directly impacts yield and purity.
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses the most frequent challenges encountered during the synthesis, providing causal explanations and actionable solutions.
Q1: Why is my yield of this compound lower than expected?
A low yield can stem from several factors, ranging from incomplete reaction to the formation of undesired byproducts. A systematic approach is crucial for diagnosis.
-
Potential Cause 1: Incomplete Reaction
-
Explanation: The strong deactivating effect of the -CF₃ group makes the aromatic ring less nucleophilic and slows the rate of electrophilic substitution compared to toluene.[1][3] Insufficient reaction time, low temperatures, or inadequate mixing can prevent the reaction from reaching completion.
-
Solution: Ensure vigorous stirring to overcome mass transfer limitations.[5] While lower temperatures are generally preferred for selectivity, the temperature must be high enough to allow for a reasonable reaction rate. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Potential Cause 2: Formation of Isomeric Byproducts
-
Explanation: The directing effects of the -CH₃ and -CF₃ groups are not perfectly selective, leading to the formation of other isomers. The primary isomers that can form are 2-methyl-1-nitro-3-(trifluoromethyl)benzene and 4-methyl-2-nitro-1-(trifluoromethyl)benzene.
-
Solution: Precise temperature control is critical. Lower temperatures often enhance regioselectivity by favoring the kinetically preferred product. The choice of nitrating agent can also influence the isomer ratio.
-
-
Potential Cause 3: Polynitration
-
Explanation: Although the first nitro group deactivates the ring, aggressive reaction conditions (high temperature, excess nitrating agent) can lead to the formation of dinitrotoluene derivatives.[2][5]
-
Solution: Use a stoichiometric amount (or a slight excess) of the nitrating agent. Maintain a low reaction temperature and add the nitrating mixture dropwise to the substrate solution to prevent localized areas of high concentration.
-
-
Potential Cause 4: Loss During Workup and Purification
-
Explanation: The product can be lost during aqueous washes if emulsions form or during recrystallization if the incorrect solvent is used or the solution is not sufficiently cooled.
-
Solution: During extraction, use a brine wash to help break up emulsions. For purification, careful selection of a recrystallization solvent is key. Alternatively, column chromatography can be used for highly pure samples, though this may involve some product loss on the stationary phase.
-
Caption: Troubleshooting workflow for low product yield.
Q2: How can I improve the regioselectivity and minimize unwanted isomers?
Improving the ratio of the desired product to its isomers is a primary goal in optimizing this synthesis.
-
Explanation: Regioselectivity in electrophilic aromatic substitution is a function of the relative stability of the carbocation intermediates (arenium ions) formed upon attack at different positions. The methyl group stabilizes intermediates with the positive charge at the ortho and para positions, while the trifluoromethyl group destabilizes them. The most stable intermediate leads to the major product.
-
Solution 1: Temperature Control: This is the most critical parameter. Running the reaction at lower temperatures (e.g., 0°C to 10°C) often slows the formation of thermodynamically less stable isomers, thereby increasing the proportion of the desired kinetically favored product.[6]
-
Solution 2: Alternative Nitrating Systems: While mixed acid (HNO₃/H₂SO₄) is standard, other reagents can offer improved selectivity. For instance, using ammonium nitrate in the presence of an ionic liquid catalyst has been explored for similar nitrations to create a cleaner reaction profile.[7][8] Another approach involves using trifluoromethanesulfonic acid with nitric acid, which can provide a powerful yet selective nitrating medium.[9]
Q3: What are the best methods for product purification?
Effective purification is essential to isolate the target compound from unreacted starting materials, isomers, and other byproducts.
-
Step 1: Reaction Quench and Workup: After the reaction is complete, it must be carefully quenched by pouring the reaction mixture over ice. This neutralizes the strong acids and precipitates the crude product. The product is then typically extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with water, a dilute sodium bicarbonate solution to remove residual acid, and finally with brine.[5]
-
Step 2: Recrystallization: This is the most common method for purifying the crude product. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Isomers often have different solubilities, allowing for separation. Methanol or ethanol are frequently good starting points for recrystallization of nitroaromatic compounds.
-
Step 3: Column Chromatography: For achieving the highest purity, silica gel column chromatography is effective. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The different isomers will elute at different rates, allowing for their separation.
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for this synthesis? A1: The most common method involves using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[2][10][11]
| Parameter | Typical Range | Rationale |
| Temperature | 0°C to 30°C | Balances reaction rate with selectivity. Lower temperatures favor higher selectivity. |
| Reactant Ratio | 1:1 to 1:1.2 (Substrate:HNO₃) | A slight excess of nitric acid ensures complete conversion without promoting significant polynitration. |
| Solvent | Often neat (no solvent) or CH₂Cl₂ | Sulfuric acid can serve as the solvent, but an inert co-solvent may be used for better temperature control. |
| Reaction Time | 1 to 5 hours | Monitored by TLC/GC to ensure completion. |
Q2: What are the primary safety concerns for this nitration reaction? A2: This reaction involves several significant hazards:
-
Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[12]
-
Exothermic Reaction: The mixing of the acids and the nitration itself are highly exothermic. This can lead to a runaway reaction if the temperature is not controlled. The reaction must be performed in an ice bath with slow, controlled addition of reagents.
-
Nitrating Mixture: The mixture of concentrated nitric and sulfuric acids is a powerful oxidizing agent and can react violently with other organic materials.
All work must be conducted inside a certified chemical fume hood.
Detailed Experimental Protocol
This protocol provides a representative procedure for the laboratory-scale synthesis of this compound.
Materials and Equipment:
-
3-(Trifluoromethyl)toluene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, carefully and slowly add 10.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath. Swirl gently to mix. Caution: Highly exothermic and corrosive.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 3-(trifluoromethyl)toluene. Cool the flask in an ice bath to 0-5°C.
-
Nitration: Begin stirring the 3-(trifluoromethyl)toluene and add the cold nitrating mixture dropwise from the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. Monitor the reaction's progress by TLC.
-
Workup: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker. Stir until all the ice has melted. The crude product may separate as a yellow oil or solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (vent frequently to release CO₂), and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from methanol or by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the pure this compound.
References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid.
- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
- Google Patents. (n.d.). CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
-
ChemBK. (n.d.). 4-Chloro-3-nitrobenzotrifluoride. Retrieved from [Link]
- Google Patents. (n.d.). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
-
Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
-
Coon, C. L., Blucher, W. G., & Hill, M. E. (1973). Aromatic nitration with nitric acid and trifluoromethanesulfonic acid. The Journal of Organic Chemistry, 38(24), 4243–4247. Retrieved from [Link]
-
precisionFDA. (n.d.). 4-CHLORO-3-NITROBENZOTRIFLUORIDE. Retrieved from [Link]
-
Biswas, T. (2023, November 29). MCQ-100: Nitration of trifluoro-toluene. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
-
ResearchGate. (2023). Review of the Methods for Selective Nitration of Toluene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
European Patent Office. (2019, February 14). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - EP 3696164 A1. Retrieved from [Link]
-
Chalmers Publication Library. (n.d.). Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene. Retrieved from [Link]
-
University of California, Irvine. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
-
Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]
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Technical Support Center: A Guide to the Purification of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
Welcome to the technical support center for 4-Methyl-1-nitro-2-(trifluoromethyl)benzene (CAS 87617-21-8). This molecule is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, making its purity paramount for successful downstream applications. However, its purification presents unique challenges due to the presence of closely related isomers and potential for thermal degradation.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming these purification hurdles. We will explore the causality behind experimental choices, offering troubleshooting solutions and detailed protocols to ensure you achieve the desired purity for your critical projects.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling, analysis, and purification of this compound.
Q1: What are the most common impurities in crude this compound?
A: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the nitration of 3-(trifluoromethyl)toluene. This electrophilic aromatic substitution reaction can lead to a mixture of constitutional isomers. The primary impurities are typically other isomers of methyl-nitro-trifluoromethyl-benzene, unreacted starting materials, and potential di-nitrated byproducts if the reaction conditions are too harsh.[1]
The Science Behind It: The directing effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups on the aromatic ring determine the position of the incoming nitro (-NO₂) group. The methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The interplay of these directing effects results in a mixture of isomers that can be challenging to separate.
Q2: What are the key physical properties I need to know for purification?
A: Understanding the physical properties of your target compound and its potential isomeric impurities is crucial for selecting a purification strategy.
| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |
| This compound | 87617-21-8 | C₈H₆F₃NO₂ | 135-136 | 55-56[2] |
| 2-Methyl-1-nitro-4-(trifluoromethyl)benzene | 402-11-9 | C₇H₃ClF₃NO₂ | ~225-226 (related chloro-analog)[3][4] | N/A |
| 4-Methyl-2-nitro-1-(trifluoromethyl)benzene | 154057-13-3 | C₈H₆F₃NO₂ | N/A | N/A |
Note: Complete physical data for all isomers can be sparse. Boiling points of related structures suggest that vacuum distillation is necessary to avoid decomposition.
Q3: How should I store this compound to maintain its purity?
A: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from heat sources, open flames, and strong oxidizing agents.[2] Aromatic nitro compounds can be sensitive to heat and light, which may cause degradation over time. For long-term storage, refrigeration is recommended.
Q4: What are the most effective analytical methods for assessing purity?
A: A combination of techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography (GC): Excellent for separating volatile isomers and quantifying their relative percentages. A Flame Ionization Detector (FID) is standard. The use of a capillary column is essential for resolving closely boiling isomers.[5]
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities and can be used for purity analysis, especially with a UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Nuclear Magnetic Resonance (¹H and ¹⁹F NMR): Provides structural confirmation and can detect impurities with distinct proton or fluorine signals. Quantitative NMR (qNMR) can be used for absolute purity determination against a certified internal standard.[6]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Q5: My recrystallization attempt resulted in a low yield. What went wrong?
A: Low yield is a common issue in recrystallization and typically points to one of two causes: using too much solvent or premature crystallization.
Solution & Causality:
-
Minimize Solvent: The principle of recrystallization relies on the compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[7] If you add too much solvent, even at low temperatures, a significant portion of your product will remain dissolved, leading to poor recovery. Action: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the heated crude material until dissolution is just complete.
-
Prevent Premature Crystallization: If crystals form in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. Action: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before pouring the hot solution through it. You can do this by placing them in an oven or rinsing them with hot solvent.
Q6: Instead of crystals, an oil precipitated from my recrystallization solution. How do I fix this?
A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This is common when the boiling point of the solvent is significantly higher than the melting point of the solute or when the concentration of impurities is high.
Solution & Causality:
-
Lower the Crystallization Temperature: The compound has a melting point of 55-56°C.[2] If your solution is still warmer than this when saturation is reached, the compound will precipitate as a liquid. Action: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Seeding the solution with a pure crystal can also promote proper crystal formation.
-
Change Solvents: The chosen solvent may be inappropriate. Action: Select a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) to better modulate the solubility and encourage crystallization below the compound's melting point.
Q7: My GC analysis shows my product is still contaminated with isomers after purification. How can I improve the separation?
A: Isomers often have very similar physical properties, making them difficult to separate by a single purification technique.
Solution & Causality:
-
Fractional Distillation Under Vacuum: Isomers with even small differences in boiling points can be separated by fractional distillation.[8] Using a vacuum is critical for nitro-aromatic compounds to lower the boiling point and prevent thermal decomposition.[9] Action: Use a distillation column with high theoretical plates (e.g., a Vigreux or packed column) and maintain a slow, steady distillation rate with a controlled reflux ratio.[8]
-
Iterative Recrystallization: Sometimes, a single recrystallization is insufficient. The isomeric impurities may have similar solubilities to the target compound. Action: Perform a second or even third recrystallization. The purity of the crystalline material should increase with each successive step, although you will experience a decrease in overall yield.
-
Preparative Chromatography: For the highest purity, preparative column chromatography may be necessary. Action: Use a long column with a suitable stationary phase (e.g., silica gel) and a carefully optimized mobile phase (e.g., a hexane/ethyl acetate gradient) to achieve separation.
Q8: I suspect my compound is decomposing during vacuum distillation. What are the signs and how can I prevent it?
A: Decomposition of nitro compounds during distillation is a serious safety concern and can lead to a runaway reaction or explosion.[9] Signs include a sudden pressure increase, darkening of the material in the distillation pot, and evolution of brown fumes (NO₂ gas).
Solution & Causality:
-
Lower the Temperature: The primary cause is excessive heat. Action: Use the highest vacuum your system can achieve to lower the boiling point as much as possible. Ensure the heating mantle temperature is only slightly higher than the vapor temperature.
-
Avoid Distilling to Dryness: Concentrating non-volatile, unstable impurities (like di-nitro byproducts) in the distillation flask can create a hazardous situation. Action: Always leave a small amount of residue in the distillation pot. Never distill the material to complete dryness.
-
Ensure a Clean System: Acidic or basic contaminants can catalyze decomposition. Action: Ensure your crude material is properly washed (e.g., with a dilute sodium bicarbonate solution and then water) and thoroughly dried before distillation to remove any residual acids from the nitration step.
Section 3: Detailed Purification Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Be aware of the potential hazards of working with nitro compounds, especially at elevated temperatures.
Protocol 1: Recrystallization from Ethanol/Water
This protocol is effective for removing baseline impurities and improving the purity of material that is already >90% pure.
Methodology:
-
Dissolution: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask. In a separate beaker, heat approximately 100 mL of 95% ethanol on a hot plate.
-
Solvent Addition: Add the hot ethanol to the crude material in small portions, swirling the flask after each addition, until the solid has just completely dissolved. Avoid adding a large excess.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, heat the solution to boiling for 2-3 minutes, and perform a hot filtration to remove the carbon.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (<40°C) to a constant weight.
Protocol 2: Vacuum Fractional Distillation
This protocol is designed to separate the target compound from closely boiling isomeric impurities.
Methodology:
-
System Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Charge the Flask: Charge the distillation flask with the crude material (no more than two-thirds full). Add a magnetic stir bar or boiling chips for smooth boiling.
-
Evacuate the System: Turn on the stirrer and slowly evacuate the system to the desired pressure (e.g., 5-10 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle with a stirrer.
-
Fraction Collection: As the temperature rises, discard any low-boiling initial fractions (forerun). Collect the main fraction at a stable temperature and pressure corresponding to the boiling point of this compound. The expected boiling point will be significantly lower than the atmospheric boiling point.
-
Shutdown: Once the main fraction is collected, stop the distillation, leaving a small residue in the pot.[9] Allow the system to cool completely before slowly venting it to atmospheric pressure.
Section 4: Purification & Analysis Strategy
Choosing the right purification and analysis workflow is key to achieving your desired product specifications efficiently. The following decision tree illustrates a logical approach.
Caption: Workflow for selecting a purification and analysis strategy.
References
-
Sciencemadness Discussion on Fractional Distillation of Nitrotoluene. (2008). Sciencemadness.org. [Link]
-
Clarke, H. T., & Taylor, E. R. (n.d.). m-NITROTOLUENE. Organic Syntheses. [Link]
-
DWSIM Project. (n.d.). Production of the Isomers of Mono-Nitrotoluene by Nitration of Toluene. DWSIM. [Link]
-
Sciencemadness Discussion on Separation of nitrotoluene isomers. (2020). Sciencemadness.org. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. International Agency for Research on Cancer. [Link]
-
ChemBK. (2024). This compound. [Link]
- European Patent Office. (2020). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
- European Patent Office. (2010). EP2266961B1 - Process for the synthesis of organic compounds.
-
National Center for Biotechnology Information. (2000). Rapid separation of nitroaromatic compounds by solvating gas chromatography. PubMed. [Link]
- Google Patents. (n.d.). CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. [Link]
-
Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. [Link]
-
Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
-
LookChem. (n.d.). 4-methyl-2-nitro-1-(trifluoromethyl)benzene CAS NO.154057-13-3. [Link]
-
European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - EP 3696164 A1. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-1-nitro-4-(trifluoromethyl)benzene. PubChem. [Link]
-
Trade Science Inc. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 4-fluoro-2-methyl-1-nitro-. NIST Chemistry WebBook. [Link]
-
Defense Technical Information Center. (n.d.). Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 4-fluoro-2-methyl-1-nitro- (CAS 446-33-3). [Link]
- Google Patents. (n.d.). CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
-
National Center for Biotechnology Information. (n.d.). m-(Trifluoromethyl)nitrobenzene. PubChem. [Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
-
Professor Boebinger. (2020, March 26). EAS Nitration Experiment & Recrystallization [Video]. YouTube. [Link]
-
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. PubChem. [Link]
-
Chromatographic Society of India. (2021, June 12). Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins | CSI [Video]. YouTube. [Link]
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side product formation in the nitration of 1-methyl-4-(trifluoromethyl)benzene
Welcome to the technical support center for the nitration of 1-methyl-4-(trifluoromethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic transformation. Our goal is to provide in-depth, field-proven insights into the reaction's nuances, focusing on the practical challenges of side product formation. By understanding the causality behind these side reactions, you can optimize your experimental design for higher purity and yield.
Section 1: Core Reaction Principles & Regioselectivity
Before troubleshooting problems, it's essential to understand the fundamentals of the desired reaction. The nitration of 1-methyl-4-(trifluoromethyl)benzene is a classic electrophilic aromatic substitution (EAS).[1][2]
Q1: What is the expected major product of the reaction and why?
The overwhelmingly major product is 2-nitro-1-methyl-4-(trifluoromethyl)benzene . This high regioselectivity is a result of the powerful and synergistic directing effects of the two substituents on the aromatic ring.
-
Methyl Group (-CH₃): This is an electron-donating group (EDG) by induction.[3] It activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Since the C4 position is already occupied, it strongly favors the ortho positions.[4][5]
-
Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group (EWG) due to the high electronegativity of fluorine atoms (a strong negative inductive effect).[6] It deactivates the ring and directs incoming electrophiles to the meta (C3, C5) positions relative to itself.
When we map these effects onto the starting material, the C2 and C6 positions are ortho to the activating methyl group and meta to the deactivating trifluoromethyl group. Both substituents, therefore, direct the incoming nitronium ion (NO₂⁺) to the same positions, leading to a high degree of regioselectivity for the 2-nitro isomer.[3]
Q2: What is the fundamental mechanism for forming the desired 2-nitro product?
The reaction proceeds via a two-step mechanism common to most electrophilic aromatic substitutions.[7][8] First, the active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and a strong acid catalyst, typically sulfuric acid.[9] The electron-rich aromatic ring then attacks this powerful electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10] Finally, a weak base (like the HSO₄⁻ ion) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.
Caption: The two-stage mechanism for the nitration of 1-methyl-4-(trifluoromethyl)benzene.
Section 2: Troubleshooting Guide for Side Product Formation
Even in a highly selective reaction, suboptimal conditions can lead to the formation of significant impurities. This section addresses the most common side products and provides actionable strategies for their mitigation.
Issue 1: Formation of Dinitrated Byproducts
-
Q: My final product is contaminated with a dinitro species. Why did this happen, and how can I prevent it?
A: Dinitration occurs when the desired mononitrated product undergoes a second nitration.[11] Although the first nitro group is strongly deactivating, making the second nitration more difficult, this side reaction is promoted by overly harsh reaction conditions.[12] The primary causes are:
-
High Reaction Temperature: The nitration reaction is highly exothermic.[1] Failure to control the temperature allows the reaction to accelerate, providing sufficient energy to overcome the activation barrier for the second nitration.
-
Excess Nitrating Agent: Using a large excess of nitric acid increases the concentration of the nitronium ion, driving the reaction towards dinitration according to Le Châtelier's principle.
-
Extended Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed provides more opportunity for the less reactive mononitro product to react.
Troubleshooting & Prevention:
-
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) using an ice bath throughout the addition of the nitrating mixture.
-
Stoichiometry: Use a carefully measured amount of nitric acid, typically between 1.0 and 1.1 molar equivalents relative to the substrate.
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC. Once the starting material is consumed, quench the reaction promptly by pouring it over ice water.
-
Caption: Deviation from the desired reaction pathway leading to dinitration under harsh conditions.
Issue 2: Oxidation of the Methyl Group
-
Q: I have isolated 4-(trifluoromethyl)benzoic acid from my reaction mixture. What caused this oxidation?
A: The methyl group of toluene and its derivatives is susceptible to oxidation by nitric acid, particularly in the presence of free nitrogen dioxide (NO₂), which can be present in fuming nitric acid or form during the reaction.[13] This reaction is also highly exothermic and can pose a safety risk if not controlled.
Troubleshooting & Prevention:
-
Quality of Nitric Acid: Use high-purity, concentrated nitric acid that is free of dissolved nitrogen oxides (which give it a yellow or reddish-brown color).
-
Temperature Control: As with dinitration, low temperatures suppress the rate of oxidation.
-
Urea Addition (Optional): In some nitration protocols, a small amount of urea is added to the reaction mixture. Urea acts as a scavenger for nitrous acid (HNO₂), which is in equilibrium with nitrogen oxides, thereby preventing the oxidative side reaction.
-
Issue 3: Formation of Colored Impurities and Tars
-
Q: My crude product is a dark, tarry material that is difficult to purify. What is the source of this?
A: The formation of dark, often polymeric, tars is typically due to oxidative side reactions that produce phenolic compounds. These phenols are more activated towards electrophilic attack than the starting material and can rapidly undergo further nitration and oxidation, leading to complex, high-molecular-weight byproducts.
Troubleshooting & Prevention:
-
Strict Temperature Control: This is the most critical factor. Maintaining a consistently low temperature minimizes the initial oxidative event that leads to phenol formation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative processes.
-
Purification of Reagents: Ensure that the sulfuric acid and nitric acid are of high quality and that the starting material is pure.
-
Issue 4: Ipso Substitution
-
Q: I've identified byproducts that suggest a rearrangement or loss of a substituent. Could this be ipso substitution?
A: Yes, while less common than C-H substitution, ipso substitution—electrophilic attack at a carbon atom already bearing a substituent—is a known phenomenon.[14][15] Attack at C1 (bearing -CH₃) or C4 (bearing -CF₃) can occur. The resulting ipso-arenium ion is unstable and can undergo rearrangement or loss of the substituent. For example, ipso attack at the methyl-bearing carbon can sometimes lead to the formation of phenolic byproducts after rearrangement and workup. While difficult to eliminate entirely, this pathway is minimized by the same conditions that favor clean C-H nitration: low temperatures and controlled stoichiometry.[16]
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize the yield of 2-nitro-1-methyl-4-(trifluoromethyl)benzene while minimizing the formation of the side products discussed above.
Materials:
-
1-methyl-4-(trifluoromethyl)benzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in a large ice/salt water bath to maintain a temperature of 0-5 °C.
-
Charge Substrate: Add 1-methyl-4-(trifluoromethyl)benzene (1.0 eq) to the flask.
-
Add Sulfuric Acid: Slowly add concentrated H₂SO₄ (approx. 3.0 eq) to the flask while stirring, ensuring the internal temperature does not rise above 10 °C.
-
Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add concentrated HNO₃ (1.05 eq) to concentrated H₂SO₄ (1.0 eq).
-
Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the substrate over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
-
Quench: Very slowly and carefully, pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Workup:
-
Allow the ice to melt completely. Transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with deionized water (1x), saturated sodium bicarbonate solution (2x, to neutralize residual acid), and brine (1x).[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography.[17]
Section 4: Data Summary Table
The following table summarizes the key experimental parameters and their influence on the reaction outcome.
| Parameter | Optimal Condition | Consequence of Deviation | Primary Side Product(s) Formed |
| Temperature | 0-5 °C | Too High (>15 °C) | Increased rates of all side reactions. |
| HNO₃ Stoichiometry | 1.0-1.1 equivalents | Too High (>1.2 eq) | Drives reaction toward multiple additions. |
| Reaction Time | Monitor to completion (typically <1 hr) | Too Long | Allows the less reactive product to nitrate. |
| Addition Rate | Slow, dropwise (30-60 min) | Too Fast | Causes localized overheating (exotherm). |
References
-
Wikipedia contributors. (2024). TNT. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]
- Smith, K., et al. (2001). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. Journal of Molecular Catalysis A: Chemical.
-
Unacademy. (n.d.). Notes on Ipso Nitration. Retrieved from [Link]
-
Masterson, D. S. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Anderson, S. W. (n.d.). Product Distribution in the Nitration of Toluene. The Catalyst: A Journal of Undergraduate Research. Retrieved from [Link]
-
Skaf, M. S., & Freddolino, P. L. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. [Link]
-
Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 22.7: IPSO Substitution. Retrieved from [Link]
-
Ghorbani-Choghamarani, A., & Shiri, L. (2022). Ipso nitration in organic synthesis. RSC Advances, 12(34), 22005–22031. [Link]
-
Master Chemistry. (2023). Nitration Of Toluene-Mechanism And Examples. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Ortho Para Ratio - Aromatic Nitration of Toluene. YouTube. Retrieved from [Link]
-
Clark, J. (2023). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
-
Leah4sci. (2014). Aromatic Nitration Mechanism - EAS vid 4. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 5. youtube.com [youtube.com]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. TNT - Wikipedia [en.wikipedia.org]
- 14. Notes on Ipso Nitration [unacademy.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Optimizing The Synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis.
Introduction
The synthesis of this compound is a critical process for the development of various pharmaceuticals and agrochemicals. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups on the benzene ring. The methyl group is an activating, ortho, para-director, while the trifluoromethyl group is a deactivating, meta-director.[1] This interplay of electronic effects requires precise control of reaction conditions to achieve the desired product with high yield and purity.
This guide provides a comprehensive resource to navigate the complexities of this synthesis, addressing common challenges and offering practical solutions based on established principles of organic chemistry.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient time or low temperature. | Monitor the reaction progress using TLC or GC. If starting material is still present, consider extending the reaction time or cautiously increasing the temperature by 5-10°C.[2] |
| Suboptimal nitrating agent concentration: The concentration of the nitronium ion (NO₂⁺) may be too low. | Ensure the use of concentrated nitric and sulfuric acids. The ratio of sulfuric acid to nitric acid can be increased to generate a higher concentration of the nitronium ion.[2] | |
| Poor phase mixing: If the reaction is heterogeneous, inefficient stirring can limit the reaction rate. | Use a high-torque mechanical stirrer to ensure vigorous mixing of the organic and acidic layers. | |
| Formation of Multiple Isomers | Incorrect temperature control: Temperature fluctuations can affect the regioselectivity of the reaction. | Maintain a stable and low temperature (0-5°C) during the addition of the nitrating agent using an ice-salt bath.[2] |
| Unfavorable directing group influence: The activating effect of the methyl group may lead to the formation of other isomers. | While the primary product is expected to be this compound due to the combined directing effects, some formation of other isomers is possible. Purification by column chromatography or recrystallization will be necessary. | |
| Dinitration Products Observed | Excess nitrating agent: Using a large excess of the nitrating mixture can lead to the formation of dinitrated byproducts.[3] | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of nitric acid. |
| Elevated reaction temperature: Higher temperatures promote dinitration. | Strictly maintain the reaction temperature below 10°C throughout the process.[3] | |
| Prolonged reaction time: Allowing the reaction to proceed for too long after the starting material is consumed can increase the likelihood of dinitration.[3] | Monitor the reaction closely and quench it as soon as the starting material is consumed. | |
| Runaway Exothermic Reaction | Rapid addition of nitrating agent: The nitration of aromatic compounds is highly exothermic. Adding the nitrating agent too quickly can lead to an uncontrollable rise in temperature.[2][4] | Add the nitrating mixture dropwise with continuous monitoring of the internal temperature.[2] |
| Inadequate cooling: The cooling bath may not be sufficient to dissipate the heat generated. | Use a larger ice-salt bath and ensure the reaction flask is adequately submerged. For larger scale reactions, consider using a cryostat. | |
| Product Oiled Out During Workup | Incomplete neutralization: Residual acid in the organic layer can prevent crystallization. | Ensure thorough washing with a saturated sodium bicarbonate solution until effervescence ceases. |
| Presence of impurities: Isomeric byproducts or unreacted starting material can act as an oiling agent. | Purify the crude product using column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 2-(trifluoromethyl)toluene and why?
The major product is this compound. This is due to the directing effects of the substituents. The methyl group is an ortho, para-director and an activating group.[5] The trifluoromethyl group is a meta-director and a deactivating group.[1] The nitro group will preferentially add to the positions that are activated by the methyl group and not sterically hindered. The position para to the methyl group (C4) is the most favored position as it is activated and less sterically hindered than the ortho position.
Q2: How can I minimize the formation of the 3-nitro and 5-nitro isomers?
Careful control of the reaction temperature is crucial. Running the reaction at low temperatures (0-5°C) generally enhances the selectivity for the thermodynamically favored product.[2] Using a less aggressive nitrating agent, such as a mixture of nitric acid in acetic anhydride, could also be explored to improve selectivity, although this may require longer reaction times.
Q3: What are the key safety precautions for this reaction?
Nitration reactions are potentially hazardous.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[2] The reaction is highly exothermic, so it is critical to control the rate of addition of the nitrating agent and maintain efficient cooling.[4] Prepare a quenching bath of ice water before starting the reaction.
Q4: How do I prepare the nitrating mixture safely?
Always add the concentrated sulfuric acid slowly to the concentrated nitric acid while cooling the mixture in an ice bath. Never add nitric acid to sulfuric acid , as this can cause a dangerous exotherm.
Q5: What is the best method for purifying the final product?
The crude product, which may be a mixture of isomers, can be purified by recrystallization from a suitable solvent like ethanol or methanol.[7] If recrystallization is insufficient to separate the isomers, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is recommended.[8]
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing side reactions.
Materials:
-
2-(Trifluoromethyl)toluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, slowly add 1.1 equivalents of concentrated nitric acid to 2.0 equivalents of concentrated sulfuric acid, pre-cooled to 0°C in an ice-salt bath. Swirl the funnel gently to mix. Keep the mixture cooled in the ice bath.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 1.0 equivalent of 2-(trifluoromethyl)toluene in dichloromethane.
-
Cooling: Cool the solution of the starting material to 0-5°C using an ice-salt bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 2-(trifluoromethyl)toluene over a period of 30-60 minutes. Ensure the internal temperature does not exceed 10°C.[6]
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Reaction Pathway
Caption: Electrophilic aromatic substitution mechanism.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting synthesis issues.
References
Sources
- 1. columbia.edu [columbia.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 6. Sciencemadness Discussion Board - Synthesis of Nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. rsc.org [rsc.org]
overcoming poor regioselectivity in the synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene derivatives
Technical Support Center: Synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
Introduction: Navigating the Complexities of Regioselectivity
The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical agents. However, its preparation via electrophilic aromatic substitution—specifically, the nitration of 3-(trifluoromethyl)toluene—is frequently plagued by poor regioselectivity. This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals to understand the underlying mechanistic challenges and implement effective strategies to overcome them. We will explore the causal factors behind isomer formation and provide field-proven troubleshooting guides, detailed protocols, and alternative synthetic pathways to enhance the yield and purity of the desired product.
Section 1: The Core Challenge — Understanding Competing Directing Effects
A successful synthesis begins with a deep understanding of the reaction's fundamental principles. The primary obstacle in this synthesis is the conflicting influence of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups on the aromatic ring.
FAQ: Why does the nitration of 3-(trifluoromethyl)toluene result in a mixture of isomers?
Answer: The regiochemical outcome of the reaction is dictated by the directing effects of the two substituents already present on the benzene ring. These groups exert opposing influences on the position of the incoming electrophile (the nitronium ion, NO₂⁺).
-
The Methyl Group (-CH₃): This is an electron-donating group (EDG) and is classified as an activating, ortho-, para-director .[1][2] It increases the electron density of the aromatic ring, particularly at the positions ortho (C2, C6) and para (C4) to itself, making these sites more susceptible to electrophilic attack.
-
The Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group (EWG) due to the strong inductive effect of the three fluorine atoms. It is classified as a deactivating, meta-director .[3][4] It withdraws electron density from the ring, making it less reactive overall, and directs incoming electrophiles to the positions meta (C5, and C1-position relative to CF3) to itself.[3][5][6]
This creates a "push-pull" electronic conflict on the aromatic ring, leading to the formation of multiple products. The desired product, this compound, requires nitration at a position that is ortho to the methyl group and meta to the trifluoromethyl group, which is electronically favored but faces competition from other positions.
Sources
Technical Support Center: Analysis of Impurities in Commercial 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
Welcome to the technical support center for the analysis of impurities in commercial 4-Methyl-1-nitro-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quality control and characterization of this important chemical intermediate. Here, we provide in-depth, field-proven insights and detailed protocols to ensure the scientific integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in commercial this compound?
A1: Based on the typical synthesis route, which involves the nitration of 2-chloro-5-methylbenzotrifluoride, you can anticipate several types of impurities. These can be broadly categorized as:
-
Positional Isomers: These are the most common impurities and arise from the non-selective nature of the nitration reaction. The directing effects of the methyl and trifluoromethyl groups on the benzene ring can lead to the formation of other isomers.
-
Starting Materials: Incomplete reaction can result in the presence of residual starting materials.
-
Over-nitrated Byproducts: Under harsh reaction conditions, dinitration of the aromatic ring can occur, leading to the formation of dinitro-isomers.
-
Degradation Products: Improper storage conditions (e.g., exposure to light or high temperatures) can lead to the degradation of the primary compound.
Table 1: Potential Impurities in Commercial this compound
| Impurity Type | Specific Examples | Potential Origin |
| Positional Isomers | 2-Methyl-1-nitro-4-(trifluoromethyl)benzene1-Methyl-2-nitro-3-(trifluoromethyl)benzene | Nitration at different positions on the aromatic ring |
| Starting Materials | 2-Chloro-5-methylbenzotrifluoride | Incomplete reaction |
| Over-nitrated Byproducts | Dinitro-methyl-(trifluoromethyl)benzene isomers | Harsh nitration conditions (e.g., high temperature, excess nitric acid) |
| Degradation Products | To be determined by forced degradation studies | Improper storage or handling |
Troubleshooting Guides
This section is designed to address specific issues you might encounter during your experiments.
Gas Chromatography (GC) Analysis Troubleshooting
Q2: I am seeing co-eluting peaks or poor resolution of isomers in my GC chromatogram. How can I improve the separation?
A2: This is a common challenge due to the similar boiling points and polarities of the positional isomers. Here’s a systematic approach to troubleshoot and optimize your GC method:
dot
degradation pathways of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene under acidic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-1-nitro-2-(trifluoromethyl)benzene. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the degradation pathways of this compound, specifically under acidic conditions. Our aim is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and troubleshoot effectively during your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when studying the stability of this compound in acidic environments.
Q1: How stable is the trifluoromethyl group on this compound under acidic conditions?
A1: The trifluoromethyl (-CF3) group is generally considered to be highly stable due to the strength of the carbon-fluorine bond.[1] However, under harsh acidic conditions, such as in the presence of fuming sulfuric acid, the trifluoromethyl group can undergo hydrolysis to form a carboxylic acid (-COOH) group.[2][3] The stability of the -CF3 group is influenced by the reaction conditions, including the strength of the acid, temperature, and the presence of other substituents on the aromatic ring.[4] For this compound, the strong electron-withdrawing nature of both the nitro and trifluoromethyl groups can influence the reactivity of the benzene ring and the attached functional groups.[5][6]
Q2: What are the likely degradation products of this compound in a strong acid?
A2: Under strong acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the trifluoromethyl group. This would lead to the formation of 4-methyl-3-nitrobenzoic acid . Depending on the severity of the conditions, further reactions could occur. The nitro group is generally stable to acid hydrolysis, but under certain conditions, especially in the presence of reducing agents, it can be reduced to an amino group.[5] However, in a purely acidic, non-reducing environment, the hydrolysis of the -CF3 group is the more probable degradation route.
Q3: Can the nitro group degrade under acidic conditions?
A3: The nitro group is relatively stable in acidic media.[7][8] Unlike its susceptibility to reduction under anaerobic or specific catalytic conditions, it does not typically undergo hydrolysis.[9][10] However, its strong electron-withdrawing properties will influence the overall reactivity of the molecule, potentially affecting the rate of hydrolysis of the trifluoromethyl group.[11]
Q4: What is the role of the methyl group in the degradation process?
A4: The methyl group is an electron-donating group, which can influence the electronic distribution within the benzene ring.[11] In the context of electrophilic attack, it would typically activate the ring. However, for the hydrolysis of the trifluoromethyl group, its effect is likely to be secondary to the strong electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups.
Q5: What analytical techniques are best suited for monitoring the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust and widely used technique for analyzing nitroaromatic compounds and their degradation products.[12][13] Gas Chromatography (GC) can also be employed, particularly for volatile and semi-volatile compounds.[13] For definitive identification of degradation products, coupling these chromatographic techniques with Mass Spectrometry (MS) is highly recommended.[12]
Troubleshooting Guide for Degradation Studies
This section provides solutions to common problems encountered during the experimental investigation of this compound degradation.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No degradation observed in HPLC analysis. | Insufficiently harsh conditions: The acid concentration or temperature may be too low to initiate degradation. | - Increase the acid concentration (e.g., use a stronger acid or a higher concentration). - Increase the reaction temperature. Note that temperature can significantly accelerate hydrolysis.[14] - Extend the reaction time. |
| Analytical method not optimized: The HPLC method may not be able to separate the parent compound from potential degradation products. | - Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio, change the pH of the aqueous phase).[15] - Consider a different stationary phase if co-elution is suspected.[16] | |
| Appearance of multiple unexpected peaks in the chromatogram. | Complex degradation pathways: The compound may be undergoing multiple degradation reactions simultaneously. | - Use HPLC-MS or GC-MS to identify the unknown peaks. - Analyze samples at different time points to track the formation and disappearance of intermediates. |
| Sample matrix interference: Components of the reaction mixture (other than the analyte and its degradants) may be interfering with the analysis. | - Run a blank sample (reaction medium without the analyte) to identify matrix-related peaks. - Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample before analysis. | |
| Poor peak shape (tailing or fronting) in HPLC. | Secondary interactions with the stationary phase: The analytes may be interacting with active sites on the column packing material.[16] | - For basic analytes, adding a competing base like triethylamine (TEA) to the mobile phase can reduce tailing.[16] - Adjust the mobile phase pH to suppress the ionization of silanol groups on the silica-based column (typically pH < 3).[15] |
| Column overload: Injecting too concentrated a sample can lead to peak distortion.[15] | - Dilute the sample before injection. - Reduce the injection volume. | |
| Inconsistent retention times. | Mobile phase composition drift: The composition of the mobile phase may be changing over time. | - Prepare fresh mobile phase daily.[17] - Ensure adequate mixing if using an online gradient mixer.[18] |
| Temperature fluctuations: The column temperature can affect retention times. | - Use a column oven to maintain a constant temperature.[17] | |
| Column degradation: The stationary phase may be degrading over time. | - Flush the column regularly with appropriate solvents.[15] - Replace the column if performance does not improve. |
Troubleshooting Workflow for HPLC Analysis
Caption: A decision tree for troubleshooting common HPLC issues.
Experimental Protocols
This section provides a detailed methodology for conducting a forced degradation study of this compound under acidic conditions.
Protocol 1: Acidic Degradation Study
Objective: To evaluate the stability of this compound in an acidic solution and to identify potential degradation products.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
pH meter
-
Heating block or water bath
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
-
Preparation of Reaction Samples:
-
In separate volumetric flasks, prepare the following solutions:
-
Test Sample: Add a known volume of the stock solution to a solution of 1N HCl (or H₂SO₄) to achieve a final concentration of approximately 100 µg/mL.
-
Control Sample: Prepare a similar solution using HPLC grade water instead of acid.
-
-
Ensure the final concentration of acetonitrile is low enough to not significantly alter the polarity of the reaction medium.
-
-
Stress Conditions:
-
Incubate both the test and control samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Withdraw aliquots at specified time intervals.
-
-
Sample Preparation for HPLC Analysis:
-
Before injection, neutralize the acidic aliquots with a suitable base (e.g., NaOH) to prevent damage to the HPLC column.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the samples through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (e.g., start with 30% ACN, ramp to 80% ACN over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradants have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Run the control and stressed samples and compare the chromatograms.
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound over time.
-
Determine the relative peak areas of any new peaks that appear in the chromatograms of the stressed samples.
-
If possible, use HPLC-MS to identify the mass of the degradation products to confirm their identity.
Proposed Degradation Pathway
Caption: Proposed hydrolysis of the trifluoromethyl group under acidic conditions.
Workflow for Forced Degradation Study
Caption: A typical workflow for a forced degradation study.
References
- Proposed reaction mechanism of the hydrolysis of the trifluoromethyl...
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. [Link]
- LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. [URL not available]
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [URL not available]
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds - Benchchem. [URL not available]
- Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic - Tesis Doctorals en Xarxa. [URL not available]
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. [URL not available]
- HPLC Troubleshooting Guide - Wsu. [URL not available]
- 1-Methyl-2-nitro-4-(trifluoromethyl)benzene - Smolecule. [URL not available]
- analytical methods. [URL not available]
-
Trifluoromethyl group - Wikipedia. [Link]
- HPLC Troubleshooting Guide. [URL not available]
- Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org. [URL not available]
-
HPLC Troubleshooting Guide - SCION Instruments. [Link]
- Chemical Degradation Pathways → Term - Pollution → Sustainability Directory. [URL not available]
- Degradation of Nitroaromatic Compounds in Subcritical Water: Application of Response Surface Methodology | Request PDF - ResearchG
- Application Note: Validated Analytical Method for Nitroaromatic Compounds - Benchchem. [URL not available]
-
Trifluoromethylation - Wikipedia. [Link]
-
The Dangers of Chemical Compound Degradation - Moravek. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [URL not available]
-
4.6: Degradation - Chemistry LibreTexts. [Link]
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Degradation of nitroaromatic compounds by microorganisms - PubMed. [Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC - NIH. [Link]
-
This compound - ChemBK. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. [Link]
-
Understanding the chemical basis of drug stability and degradation. [Link]
-
Nitroaromatic compounds, from synthesis to biodegradation - PubMed - NIH. [Link]
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Biological Treatment of Nitroaromatics in Wastewater - MDPI. [Link]
- 4-methyl-2-nitro-1-(trifluoromethyl)benzene - PubChemLite. [URL not available]
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF. [URL not available]
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Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]
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Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed. [Link]
-
Biodegradation of nitroaromatic compounds - PubMed. [Link]
- The Ascendance of the Trifluoromethyl Group in Aromatic Systems: A Technical Guide for Researchers - Benchchem. [URL not available]
- This compound - Sinfoo Biotech. [URL not available]
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Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles | Journal of the American Chemical Society - ACS Publications. [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) - YouTube. [Link]
- degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions - Benchchem. [URL not available]
- Investigations into the mechanism of action of nitrobenzene as a mild dehydrogenating agent under acid-catalysed conditions - CORE. [URL not available]
- Degradation pathways for 4-nitrotoluene. Aerobic partial reduction rout...
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Category:Nitrobenzene derivatives - Wikipedia. [Link]
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Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites - MDPI. [Link]
- Note on the Hydrolysis of Nitrobenzene - UNI ScholarWorks. [URL not available]
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- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Buy 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | 65754-26-9 [smolecule.com]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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strategies to minimize by-product formation in reactions with 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-1-nitro-2-(trifluoromethyl)benzene. This guide is designed to provide in-depth, practical advice to help you anticipate and minimize the formation of by-products in your reactions. By understanding the underlying chemical principles and common pitfalls, you can optimize your synthetic routes, improve yield and purity, and accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The reactivity of this compound is dictated by its three key functional groups: the nitro group, the methyl group, and the aromatic ring itself.
-
Aromatic Ring: The benzene ring is highly activated for nucleophilic aromatic substitution (SNAr) . The strong electron-withdrawing effects of both the nitro (-NO2) and trifluoromethyl (-CF3) groups make the carbon atoms attached to these groups, and especially those ortho and para to them, highly electrophilic. This facilitates the displacement of a suitable leaving group by a nucleophile.[1]
-
Nitro Group: The nitro group is readily reduced to an amino group (-NH2), a common transformation in the synthesis of pharmaceutical intermediates.
-
Methyl Group: The methyl group's benzylic protons are susceptible to radical halogenation and oxidation due to the stability of the resulting benzylic radical or intermediate.
Q2: I am performing a nucleophilic aromatic substitution (SNAr) on a related substrate, 4-chloro-1-nitro-2-(trifluoromethyl)benzene. What are the likely by-products?
A2: In SNAr reactions with amines, for instance, the primary by-products can arise from several sources:
-
Over-alkylation: If you are using a primary or secondary amine as your nucleophile, it is possible for the product to react further with the starting material, leading to the formation of tertiary amines or even quaternary ammonium salts.
-
Side reactions of the nucleophile: The nucleophile itself might undergo side reactions under the reaction conditions, especially if it is sensitive to the base or temperature used.
-
Incomplete reaction: Leaving unreacted starting material can complicate purification.
-
Hydrolysis of the trifluoromethyl group: Under strongly basic conditions, the trifluoromethyl group can be susceptible to hydrolysis, leading to the formation of a carboxylic acid.[2][3][4] While generally stable, this is a potential side reaction to be aware of, especially with prolonged reaction times or high temperatures in the presence of a strong base.
Q3: I am reducing the nitro group to an amine. What impurities should I be looking for?
A3: Catalytic hydrogenation (e.g., H₂/Pd/C) or reduction with metals in acidic media (e.g., Sn/HCl) are common methods. Potential by-products include:
-
Incomplete reduction intermediates: You may observe the formation of nitroso (-NO) or hydroxylamino (-NHOH) species. These can sometimes dimerize or undergo further reactions to form azoxy or azo compounds.
-
Impurities from the catalyst: Trace metals from the catalyst can sometimes be present in the final product.
-
Side reactions with other functional groups: While the trifluoromethyl group is generally stable to most reduction conditions, aggressive reagents could potentially affect it. It is always advisable to perform a thorough analysis of your product to confirm the integrity of all functional groups.
Q4: I am trying to brominate the methyl group using NBS. What are the potential side reactions?
A4: Benzylic bromination with N-bromosuccinimide (NBS) and a radical initiator is a standard procedure. However, you may encounter the following by-products:
-
Di-bromination: Over-reaction can lead to the formation of the dibromomethyl derivative. This is a common issue in radical brominations and is often controlled by using a stoichiometric amount of NBS.[5]
-
Ring bromination: Although the benzene ring is deactivated towards electrophilic substitution, under certain conditions, especially if a Brønsted acid is present, you might observe some aromatic bromination.
-
Impurity-initiated side reactions: The purity of the NBS and the solvent can be critical. Old or impure NBS can contain bromine, which can lead to different reaction pathways.
Troubleshooting Guides
Scenario 1: Low Yield and Multiple Spots on TLC in a Nucleophilic Aromatic Substitution (SNAr) Reaction
You are reacting 4-chloro-1-nitro-2-(trifluoromethyl)benzene with a primary amine and observing a complex mixture of products.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Over-alkylation of the amine | Use a larger excess of the primary amine nucleophile (e.g., 3-5 equivalents). Alternatively, add the electrophile slowly to a solution of the amine. | By using a large excess of the nucleophile, the probability of the product reacting with the starting material is statistically reduced. |
| Reaction temperature is too high | Run the reaction at a lower temperature for a longer period. Monitor the reaction progress carefully by TLC or HPLC. | High temperatures can lead to decomposition of the starting material, product, or nucleophile, resulting in a complex mixture of by-products. |
| Incorrect base | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge. | A non-nucleophilic base will deprotonate the amine nucleophile without competing in the SNAr reaction itself. |
| Hydrolysis of the -CF₃ group | If using a strong base like NaOH or KOH, consider switching to a weaker inorganic base (e.g., K₂CO₃) or an organic base. Keep reaction times and temperatures to a minimum. | The trifluoromethyl group can be hydrolyzed to a carboxylic acid under harsh basic conditions.[2][3][4] |
Experimental Protocol: SNAr with an Amine
-
To a solution of the primary amine (3.0 eq.) and K₂CO₃ (2.0 eq.) in anhydrous DMF (10 mL per mmol of the chloro-substrate), add a solution of 4-chloro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq.) in DMF dropwise at room temperature.
-
Stir the reaction mixture at 60 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Scenario 2: Incomplete Reduction of the Nitro Group and Presence of Colored Impurities
You are attempting to reduce this compound to the corresponding aniline using catalytic hydrogenation, but the reaction is sluggish and the crude product is colored.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Catalyst poisoning | Ensure all glassware is scrupulously clean and solvents are of high purity. If the starting material is from a previous step, ensure it is thoroughly purified. | Trace impurities, particularly sulfur-containing compounds, can poison the palladium catalyst, leading to incomplete reaction. |
| Insufficient hydrogen pressure | Increase the hydrogen pressure. For benchtop reactions, a balloon of hydrogen is often sufficient, but for stubborn reductions, a Parr hydrogenator may be necessary. | The reduction of the nitro group is a multi-step process, and sufficient hydrogen is required to drive the reaction to completion. |
| Formation of colored intermediates | After the reaction, if colored impurities are present, consider a workup with a reducing agent like sodium dithionite or activated carbon to remove them. | Colored impurities are often due to the presence of small amounts of nitroso, azoxy, or azo compounds, which are intermediates in the reduction process. |
| Incorrect solvent | Ensure the starting material is fully dissolved in the reaction solvent. Common solvents for catalytic hydrogenation include ethanol, methanol, and ethyl acetate. | Poor solubility can lead to a slow and incomplete reaction. |
Experimental Protocol: Catalytic Hydrogenation of the Nitro Group
-
In a flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in ethanol (20 mL per mmol).
-
Carefully add 10% Palladium on carbon (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify by recrystallization or column chromatography.
Scenario 3: Formation of Di-brominated By-product in Benzylic Bromination
You are performing a benzylic bromination on this compound with NBS and AIBN, but you are observing a significant amount of the di-brominated product.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Incorrect stoichiometry | Use a slight excess of the starting material relative to NBS (e.g., 1.1 eq. of the toluene to 1.0 eq. of NBS). | This will ensure that the NBS is consumed before significant di-bromination of the product can occur. |
| Slow initiation | Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and active. The reaction should be heated to a temperature appropriate for the chosen initiator. | A slow initiation can lead to a buildup of NBS, which can then participate in non-radical side reactions or lead to over-bromination once the reaction starts. |
| High local concentration of radicals | Add the initiator in portions over the course of the reaction, or use a syringe pump for slow addition. | This helps to maintain a low, steady concentration of radicals, which can favor the mono-bromination product. |
| Solvent effects | Use a non-polar solvent like carbon tetrachloride or cyclohexane. | Polar solvents can promote ionic side reactions. |
Experimental Protocol: Benzylic Bromination
-
Dissolve this compound (1.1 eq.) in carbon tetrachloride (15 mL per mmol).
-
Add N-bromosuccinimide (1.0 eq.) and a catalytic amount of AIBN (0.1 eq.).
-
Heat the mixture to reflux and irradiate with a sunlamp or a UV lamp.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide floats to the top of the solvent.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Potential Pitfalls
To further aid in your experimental design, the following diagrams illustrate the key reaction pathways and where by-products can emerge.
Diagram 1: Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr reaction pathway and potential side reactions.
Diagram 2: Reduction of the Nitro Group
Caption: Stepwise reduction of the nitro group and formation of by-products.
Diagram 3: Benzylic Bromination
Caption: Benzylic bromination showing the desired product and common by-products.
References
Sources
resolving issues with the solubility of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene in reaction media
Welcome to the Technical Support Center for 4-Methyl-1-nitro-2-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on resolving common issues related to the solubility of this compound in various reaction media. As Senior Application Scientists, we have compiled this in-depth technical guide based on a synthesis of established chemical principles and field-proven insights.
Understanding the Solubility Profile of this compound
This compound is a crystalline solid with a unique molecular structure that dictates its solubility behavior. The presence of a polar nitro group and a lipophilic trifluoromethyl group gives the molecule a nuanced character, influencing its interactions with different solvents. The trifluoromethyl group generally enhances solubility in organic solvents, while the nitro group can contribute to interactions with polar molecules. This duality is key to understanding and troubleshooting solubility issues.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₂ | |
| Molecular Weight | 205.13 g/mol | |
| Appearance | Colorless crystalline solid | |
| Melting Point | 55-56 °C | |
| Boiling Point | 135-136 °C | |
| Density | 1.427 g/cm³ | |
| General Solubility | Soluble in ethanol and chloroform, slightly soluble in water. |
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when working with this compound.
Issue 1: The compound is not dissolving in the chosen reaction solvent at room temperature.
Q: I am trying to set up a reaction and my this compound is not dissolving in the solvent I've selected. What should I do?
A: This is a common issue stemming from the compound's crystalline nature and specific polarity. Here is a systematic approach to resolving this:
Step-by-Step Troubleshooting:
-
Verify Solvent Choice: Re-evaluate your choice of solvent. While general solubility in ethanol and chloroform is noted, the specific reaction conditions (e.g., presence of other reagents) can alter the solubility profile. Consider the polarity of your chosen solvent in relation to the solute.
-
Gentle Heating: For many organic compounds, solubility increases with temperature. Gently warm the mixture while stirring. Be cautious not to exceed the boiling point of the solvent or a temperature that might initiate premature or side reactions.
-
Increase Solvent Volume: You may be attempting to create a solution that is too concentrated. Gradually add more solvent in small increments until the solid dissolves. Keep in mind that a more dilute reaction may proceed at a slower rate.
-
Sonication: If gentle heating is not effective or desirable, use an ultrasonic bath. Sonication can help break down solid agglomerates and increase the surface area for dissolution.
-
Solvent Screening: If the above steps fail, a small-scale solvent screening is recommended. Test the solubility of a small amount of the compound in a variety of solvents with differing polarities. A suggested list is provided in the table below.
Solvent Selection Guide (Qualitative):
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can interact with the polar nitro group while also accommodating the trifluoromethyl-substituted aromatic ring. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group can hydrogen bond with the nitro group, and the alkyl chains provide some non-polar character. Ethanol is a known good solvent. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | These solvents are less polar than alcohols but can still solvate the molecule effectively. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Good solubility is expected due to favorable dipole-dipole interactions. Chloroform is a known good solvent. |
| Aromatic | Toluene, Benzene | Moderate to Low | While the aromatic ring of the solvent can interact with the benzene ring of the solute, the polarity mismatch with the nitro group may limit solubility. |
| Non-polar | Hexanes, Cyclohexane | Low | Significant energy is required to break the crystal lattice of the polar solute with these non-polar solvents. |
Issue 2: The compound dissolves upon heating but crashes out of solution as the reaction proceeds or cools.
Q: I was able to dissolve my compound by heating, but it precipitated out of the reaction mixture later on. How can I prevent this?
A: This phenomenon, known as premature crystallization, can be problematic for reaction kinetics and product purity. Here’s how to address it:
Step-by-Step Troubleshooting:
-
Maintain Reaction Temperature: If the reaction can be safely conducted at an elevated temperature, maintain the heat throughout the reaction period to keep the compound in solution.
-
Use a Co-solvent System: A mixture of solvents can often provide a better solubility profile than a single solvent. If your compound is soluble in a good solvent (e.g., DMF) but the reaction requires a less effective solvent (e.g., toluene), you can often use a mixture. Start by dissolving the compound in a minimal amount of the "good" solvent, and then add the "poor" solvent.
-
Increase Solvent Volume: As with initial dissolution, a higher volume of solvent can keep the compound in solution even at lower temperatures. However, be mindful of the potential impact on reaction concentration and rate.
-
Hot Filtration (If applicable for workup): If the precipitation occurs during cooling for a workup procedure, perform a hot filtration to remove any insoluble impurities before allowing the solution to cool and crystallize.
Workflow for Selecting a Co-solvent System:
Caption: A workflow for selecting a co-solvent system to prevent premature crystallization.
Frequently Asked Questions (FAQs)
Q1: Can I use water as a co-solvent to increase the polarity of my reaction medium?
A1: It is generally not recommended to use water as a co-solvent for this compound. The compound is only slightly soluble in water, and adding water to an organic solvent will likely decrease its solubility, potentially causing it to precipitate.
Q2: I've noticed an oily layer forming instead of the compound dissolving. What does this mean?
A2: The formation of an oily layer, or "oiling out," occurs when the solid melts but does not dissolve in the solvent. This typically happens when a solution is saturated at a temperature above the solute's melting point (55-56 °C for this compound). To resolve this, you should add more solvent or switch to a solvent in which the compound has higher solubility at a temperature below its melting point.
Q3: Are there any safety considerations when heating solvents to dissolve this compound?
A3: Absolutely. Always use a heating mantle with a stirrer and a condenser to prevent solvent loss and potential ignition of flammable vapors. Never heat a closed system. Ensure your work is conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for both this compound and your chosen solvent(s) for specific handling precautions.
Q4: How does the purity of this compound affect its solubility?
A4: Impurities can significantly impact solubility. In some cases, impurities can lower the melting point and increase solubility (eutectic mixture formation). In other cases, insoluble impurities can coat the surface of the solid, preventing it from dissolving. If you suspect purity issues, it is advisable to purify the compound, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water), before use.
Troubleshooting Logic Diagram:
Caption: A logical decision tree for troubleshooting solubility problems.
References
-
This compound - ChemBK. Available at: [Link]
-
1-nitro-2-(trifluoromethyl)benzene - Solubility of Things. Available at: [Link]
-
m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem. Available at: [Link]
-
4-(Trifluoromethyl)-2-methyl-1-nitrobenzene | C8H6F3NO2 | CID 144223 - PubChem. Available at: [Link]
-
Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- - NIST Chemistry WebBook. Available at: [Link]
-
Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
1-Methyl-4-nitro-2-(trifluoromethyl)benzene - ChemBK. Available at: [Link]
Technical Support Center: Optimization of Catalyst Loading for the Synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
Welcome to the Technical Support Center for the synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the catalytic nitration of 3-(trifluoromethyl)toluene. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reaction conditions for higher yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The principal challenge lies in achieving high regioselectivity. The starting material, 3-(trifluoromethyl)toluene, possesses two substituents with opposing directing effects. The methyl group (-CH₃) is an activating, ortho, para-director, while the trifluoromethyl group (-CF₃) is a deactivating, meta-director. This results in a mixture of isomers upon nitration, primarily the desired 4-nitro, and the undesired 6-nitro and 2-nitro isomers. The key to a successful synthesis is to optimize conditions to favor the formation of the 4-nitro isomer.
Q2: What is the role of the catalyst in this reaction?
In the context of mixed acid nitration, sulfuric acid (H₂SO₄) acts as the catalyst. Its primary role is to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid (HNO₃).[1][2][3][4][5] The concentration of sulfuric acid directly influences the concentration of the nitronium ion, and therefore the reaction rate.
Q3: How does "catalyst loading" apply to mixed acid nitration?
In this synthesis, "catalyst loading" refers to the ratio of sulfuric acid to nitric acid in the mixed acid reagent. This ratio is a critical parameter to control. A higher proportion of sulfuric acid increases the rate of nitronium ion formation, leading to a faster reaction. However, this can also lead to decreased selectivity and the formation of di-nitrated byproducts. Conversely, a lower proportion of sulfuric acid will slow the reaction down, potentially increasing selectivity but risking an incomplete reaction.
Q4: What are the expected major isomers in this reaction?
Based on the directing effects of the methyl and trifluoromethyl groups, the primary mononitrated products are:
-
This compound (desired product): Nitration at the C4 position is directed ortho to the activating methyl group and meta to the deactivating trifluoromethyl group.
-
2-Methyl-1-nitro-6-(trifluoromethyl)benzene (6-nitro isomer): Nitration at the C6 position is also directed ortho to the methyl group and meta to the trifluoromethyl group.
-
1-Methyl-4-nitro-2-(trifluoromethyl)benzene (4-nitro isomer, relative to the methyl group): Nitration at this position is para to the methyl group.
Experimental data shows that a mixture of these isomers is typically formed, with the desired 4-nitro isomer often not being the most abundant.[6]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Low Yield of the Desired 4-Nitro Isomer
Potential Cause 1: Suboptimal Mixed Acid Ratio
The concentration of the nitronium ion is a key factor in determining both the rate and selectivity of the reaction.
-
Explanation: A very high concentration of sulfuric acid can lead to a highly reactive nitrating mixture, which may decrease the selectivity between the possible nitration sites on the aromatic ring. Conversely, if the sulfuric acid concentration is too low, the formation of the nitronium ion will be slow, leading to an incomplete reaction.
-
Solution:
-
Systematic Optimization: Perform a series of small-scale reactions varying the molar ratio of H₂SO₄ to HNO₃. A good starting point is a 1:1 molar ratio, and this can be varied to 2:1 and 1:2 to observe the effect on the isomer distribution.
-
Analysis: Analyze the product mixture of each reaction by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the 4-nitro, 6-nitro, and 2-nitro isomers.
-
Potential Cause 2: Incorrect Reaction Temperature
Nitration reactions are typically exothermic, and temperature control is crucial for selectivity.
-
Explanation: Higher reaction temperatures can increase the overall reaction rate but may negatively impact the regioselectivity, often favoring the formation of thermodynamically more stable, but undesired, isomers. Lower temperatures generally favor kinetic control and can lead to higher selectivity.
-
Solution:
-
Maintain Low Temperatures: Conduct the addition of the nitrating agent at a low temperature, typically between -10°C and 0°C, using an ice-salt or dry ice/acetone bath.
-
Slow Addition: Add the mixed acid dropwise to a cooled solution of 3-(trifluoromethyl)toluene to allow for effective heat dissipation.
-
Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction mixture throughout the addition.
-
Issue 2: Formation of Significant Amounts of Isomeric Byproducts
The formation of a mixture of isomers is the most common challenge in this synthesis.
-
Explanation: The competing directing effects of the methyl and trifluoromethyl groups make the formation of multiple isomers almost inevitable. The goal is to find a "sweet spot" in the reaction conditions that maximizes the formation of the desired 4-nitro isomer.
-
Solution:
-
Vary Acid Concentration: As detailed in Issue 1, the ratio of sulfuric to nitric acid is a key parameter. A more dilute system may offer better selectivity.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. While many nitrations are run neat, using an inert solvent like dichloromethane may alter the solvation of the transition states and affect the isomer distribution.
-
Alternative Nitrating Agents: For highly specialized applications requiring high purity, consider alternative nitrating agents that may offer different selectivity profiles. These can include nitronium tetrafluoroborate (NO₂BF₄) or the use of a solid acid catalyst.
-
Issue 3: Presence of Di-nitrated or Oxidized Byproducts
The appearance of di-nitrated compounds or dark-colored impurities indicates overly harsh reaction conditions.
-
Explanation: The product, this compound, is more deactivated than the starting material but can still undergo a second nitration under forcing conditions (high temperature, high concentration of nitrating agent). The strong oxidizing nature of the mixed acid can also lead to the formation of phenolic and other oxidized byproducts.
-
Solution:
-
Stoichiometric Control: Use a precise stoichiometry of the nitrating agent. A slight excess of nitric acid (e.g., 1.05 to 1.1 equivalents) is often sufficient.
-
Control Reaction Time: Monitor the reaction progress by TLC or GC. Once the starting material is consumed, quench the reaction promptly to avoid over-reaction.
-
Quenching Procedure: Quench the reaction by pouring it carefully onto crushed ice. This will dilute the acid and stop the reaction.
-
III. Experimental Protocols & Data
Protocol 1: General Procedure for the Nitration of 3-(Trifluoromethyl)toluene
This protocol provides a starting point for your optimization studies.
-
Preparation of the Mixed Acid: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool concentrated sulfuric acid (98%) to 0°C. Slowly add concentrated nitric acid (70%) dropwise while maintaining the temperature below 10°C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-(trifluoromethyl)toluene in an equal volume of dichloromethane. Cool the solution to -5°C.
-
Nitration: Slowly add the prepared mixed acid to the solution of 3-(trifluoromethyl)toluene dropwise, ensuring the internal temperature does not exceed 0°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C and monitor its progress by TLC or GC analysis of quenched aliquots.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. Separate the organic layer.
-
Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of isomers.
Data Presentation: Isomer Distribution
The following table summarizes typical isomer distributions obtained under different conditions, as adapted from patent literature. This data highlights the challenge of achieving high selectivity.
| Nitrating Agent | Temperature | 4-Nitro Isomer (%) | 6-Nitro Isomer (%) | 2-Nitro Isomer (%) | Reference |
| 90% HNO₃ | 10°C | 24.5 | 31.1 | 44.2 | [6] |
| 98% HNO₃ | -20°C to -25°C | 26.6 | 29 | 44 | [6] |
Note: The isomer nomenclature in the reference has been rationalized to be consistent with the desired product being the 4-nitro isomer.
IV. Visualizing the Process
Reaction Pathway
The following diagram illustrates the formation of the major mononitrated isomers from 3-(trifluoromethyl)toluene.
Caption: Nitration of 3-(trifluoromethyl)toluene yields a mixture of isomers.
Troubleshooting Workflow
This workflow provides a logical approach to optimizing your reaction.
Caption: A systematic workflow for troubleshooting and optimizing the nitration reaction.
V. References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (1984). EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds. Retrieved from
-
Master Organic Chemistry. (2018). Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
Quora. (2021). Why is sulfuric acid used in aromatic nitration? Retrieved from [Link]
-
Study.com. (n.d.). Explain why the trifluoromethyl (CF3) group is metadirecting in electrophilic aromatic substitution. Retrieved from [Link]
-
Study.com. (n.d.). Why is sulfuric acid used in aromatic nitration? a. to protonate the aromatic ring b. to keep the... Retrieved from [Link]
-
Google Patents. (2020). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene. Retrieved from
-
Google Patents. (2012). CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene. Retrieved from
-
LibreTexts Chemistry. (2020). 16.4: Substituent Effects in Electrophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents [patents.google.com]
- 3. Recovery of high purity sulfuric acid from the waste acid in toluene nitration process by rectification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. issr.edu.kh [issr.edu.kh]
- 6. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
refining the work-up procedure for 4-Methyl-1-nitro-2-(trifluoromethyl)benzene synthesis
Welcome to the technical support guide for the synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on refining the work-up and purification procedures for this important intermediate. Here, we address common challenges and frequently asked questions to help you optimize your yield, purity, and process safety.
Troubleshooting Guide
This section addresses specific problems that may arise during the post-reaction work-up and purification. Each entry details potential causes and provides actionable solutions.
Problem 1: The product does not precipitate upon quenching the reaction mixture in ice water.
-
Potential Cause 1: High Solubility. The product, this compound, may have some solubility in the acidic aqueous mixture, especially if the volume of water used for quenching is insufficient or if the product is an oil at low temperatures.
-
Solution: If no solid precipitates, the product must be isolated by liquid-liquid extraction.[1]
-
Transfer the entire quenched reaction mixture to a large separatory funnel.
-
Extract the mixture three times with a suitable water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM).[1]
-
Combine the organic layers.
-
Proceed with the standard washing protocol (detailed below) to neutralize residual acids and remove water-soluble impurities.
-
Problem 2: The isolated product is an oil or a low-melting solid, not the expected crystalline solid.
-
Potential Cause 1: Presence of Impurities. Isomeric byproducts, unreacted starting material, or dinitrated species can act as impurities that depress the melting point and prevent crystallization. The nitration of trifluoromethyl toluene derivatives is known to produce isomers.[2][3] The trifluoromethyl group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-para directing group.[4] This directing-group opposition can lead to a mixture of isomers.
-
Potential Cause 2: Residual Solvent. Incomplete removal of the extraction solvent will result in an oily or semi-solid product.
-
Solution: Purification by Recrystallization.
-
Solvent Selection: The key to successful recrystallization is choosing a solvent (or solvent system) in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5][6] For this compound, which is a relatively nonpolar molecule, hexane or a mixed solvent system like hexane/ethyl acetate is often a good starting point.[7][8]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If using a mixed solvent system, dissolve the product in the "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., hexane) until the solution becomes cloudy. Gently heat until the solution is clear again.[7]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Problem 3: The final product yield is low.
-
Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the starting material is fully consumed.
-
Potential Cause 2: Product Loss During Work-up. Significant amounts of the product can be lost during aqueous washes if emulsions form or if the product has partial solubility in the aqueous phase. Using a brine (saturated NaCl solution) wash can help break emulsions and decrease the solubility of the organic product in the aqueous layer.[1]
-
Potential Cause 3: Overly Aggressive Washing. Using strong base or excessive volumes during the neutralization wash can lead to hydrolysis or other degradation of the desired product. A saturated sodium bicarbonate solution is generally preferred over stronger bases like sodium hydroxide.[1]
-
Solution: Optimized Work-up Protocol.
-
Ensure the reaction is complete via TLC before quenching.
-
When quenching, pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[1]
-
During extraction, if an emulsion forms, add a small amount of brine and swirl gently.
-
Use saturated sodium bicarbonate for the neutralization wash, and vent the separatory funnel frequently to release the CO2 gas that forms.[1]
-
Problem 4: The NMR spectrum shows unexpected peaks, indicating impurities.
-
Potential Cause: Isomeric Byproducts. As mentioned, the nitration can produce isomers. The primary expected byproduct would be 2-Methyl-1-nitro-4-(trifluoromethyl)benzene.
-
Solution 1: Careful Recrystallization. Often, isomers have slightly different solubilities, and a carefully performed recrystallization can selectively crystallize the desired major product. It may be necessary to try several solvent systems.
-
Solution 2: Column Chromatography. If recrystallization fails to remove the isomeric impurity, purification by flash column chromatography on silica gel is the most effective method. A nonpolar eluent system, such as a gradient of ethyl acetate in hexane, will typically provide good separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching the nitration reaction in ice water? A1: This step serves three critical functions. First, it rapidly halts the reaction by diluting the acid catalyst.[1] Second, nitration reactions are highly exothermic, and quenching on ice quickly dissipates heat, preventing thermal runaway and reducing the formation of unwanted side products like dinitrated compounds.[9] Third, for many solid nitroaromatic compounds, the sharp decrease in polarity upon adding water causes the crude product to precipitate from the solution, providing an initial, simple isolation step.[1]
Q2: Why is a neutralization wash with sodium bicarbonate necessary? A2: The crude product, whether isolated by filtration or extraction, will be contaminated with residual sulfuric and nitric acids. The wash with a mild base like sodium bicarbonate neutralizes these strong acids.[1] If left in the product, these acids can cause degradation during storage or subsequent steps and can interfere with purification techniques like silica gel chromatography.
Q3: What is the correct sequence of washing steps for the organic extract? A3: A standard and effective washing sequence after extraction is as follows:
-
Water Wash (Optional but Recommended): An initial wash with deionized water can remove the bulk of the residual mineral acids.
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: This neutralizes the remaining traces of strong acids.
-
Water Wash: This removes any remaining inorganic salts from the bicarbonate wash.
-
Saturated Brine (NaCl) Wash: This final wash removes the majority of the dissolved water from the organic layer before the drying step, making the subsequent drying with an agent like MgSO₄ or Na₂SO₄ more efficient.[1]
Q4: What are the most critical safety precautions for this procedure? A4: Nitration reactions carry significant risks.[9] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[10][11]
-
Fume Hood: All steps, especially the handling of concentrated nitric and sulfuric acids, must be performed in a well-ventilated chemical fume hood.[10]
-
Exothermic Reaction: The reaction is highly exothermic. The addition of reagents must be done slowly and with efficient cooling (e.g., in an ice bath) to maintain control of the reaction temperature.[9]
-
Quenching: The quenching process should also be done slowly by adding the reaction mixture to ice, never the other way around, to manage the heat generated upon dilution of the strong acids.
Optimized Work-up & Purification Protocol
This protocol provides a validated, step-by-step procedure for the work-up and purification of this compound.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₂ | [12] |
| Molecular Weight | 205.14 g/mol | [13] |
| Appearance | Colorless to light-yellow crystalline solid | [12] |
| Melting Point | 35-37 °C | |
| Boiling Point | 103-104 °C at 10 mmHg | |
| Recrystallization Solvents | Hexane, Ethanol, or Hexane/Ethyl Acetate | [7][8] |
Step-by-Step Methodology
-
Quenching the Reaction:
-
Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water (approximately 10 volumes relative to the reaction mixture volume).
-
Once the reaction is deemed complete by TLC, slowly and carefully pour the reaction mixture into the ice slurry. The addition should be done in a thin stream to control the exotherm.
-
Stir the mixture for 15-30 minutes to ensure complete precipitation and cooling.
-
-
Isolation / Extraction:
-
If a solid precipitates: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
If no solid forms: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
-
Washing and Neutralization:
-
Dissolve the crude solid from step 2 in ethyl acetate or use the combined organic extracts directly.
-
Transfer the organic solution to a separatory funnel.
-
Wash the solution sequentially with:
-
1 x Saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Vent the funnel frequently to release pressure from CO₂ evolution.
-
1 x Deionized water.
-
1 x Saturated aqueous sodium chloride (brine) solution.
-
-
-
Drying and Solvent Removal:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot hexane (or another suitable solvent) while heating on a hotplate until all the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold hexane, and dry under vacuum.
-
Visual Workflow Guides
The following diagrams illustrate the key decision-making and procedural workflows for the work-up and purification process.
Caption: Decision tree for troubleshooting common experimental issues.
References
- Nitr
- Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.
- NITRIC ACID SAFETY.University of Washington Environmental Health & Safety.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- A simple procedure for optimal scale-up of fine chemical processes. Part II: the nitration of 4-chloro benzotrifluoride. (2008). Industrial & Engineering Chemistry Research.
- Reagents & Solvents: Solvents for Recrystallization.University of Rochester, Department of Chemistry.
- Technical Support Center: Work-up Procedures for Aromatic Nitr
- Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.
- Organic Chemistry Lab: Recrystalliz
- Recrystallization: Choosing Solvent & Inducing Crystalliz
- 1,1'-Biphenyl, 2-methyl-4'-nitro.Organic Syntheses Procedure.
- This compound.ChemBK.
- m-(Trifluoromethyl)nitrobenzene.PubChem.
- Nitration of Toluene (Electrophilic Aromatic Substitution).University of Toronto.
- MCQ-100: Nitration of trifluoro-toluene. (2023). YouTube.
- Substituent Effects in Electrophilic Arom
- Nitration of trifluoromethyl benzene.
Sources
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- 12. chembk.com [chembk.com]
- 13. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene and Other Nitrated Toluenes: A Guide for Synthetic Chemists
Introduction
Nitrated toluene derivatives are foundational pillars in the landscape of industrial and synthetic chemistry. Serving as crucial intermediates, their applications span from the synthesis of dyes and agrochemicals to the production of high-energy materials and pharmaceuticals.[1][2] The reactivity and physical properties of these aromatic compounds are profoundly influenced by the nature and position of substituents on the toluene ring. This guide provides an in-depth comparative analysis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene , a specialized derivative, against more conventional nitrated toluenes such as 2-nitrotoluene, 4-nitrotoluene, and 2,4-dinitrotoluene.
The central focus of this comparison is the trifluoromethyl (-CF₃) group. Its potent electron-withdrawing nature and lipophilicity dramatically alter the electronic landscape of the aromatic ring, imparting unique characteristics not observed in its non-fluorinated counterparts. For researchers, scientists, and drug development professionals, understanding these distinctions is paramount for designing novel synthetic pathways and developing molecules with tailored properties. We will explore how the interplay between the activating methyl group, the deactivating nitro group, and the powerfully deactivating trifluoromethyl group dictates the compound's behavior, from its basic physical constants to its reactivity in key aromatic substitution reactions.
Physicochemical Properties: A Quantitative Comparison
The introduction of a trifluoromethyl group imparts significant changes to the fundamental physical properties of the nitrotoluene scaffold. These alterations, including molecular weight, melting and boiling points, and density, are critical considerations for reaction setup, solvent selection, and purification strategies.
The data presented below has been aggregated from various chemical data repositories. As is common in chemical literature, slight variations in reported values may exist due to different experimental conditions.
| Property | This compound | 2-Nitrotoluene | 4-Nitrotoluene | 2,4-Dinitrotoluene |
| Molecular Formula | C₈H₆F₃NO₂[3] | C₇H₇NO₂[1] | C₇H₇NO₂[2] | C₇H₆N₂O₄[4] |
| Molecular Weight | 205.13 g/mol [5] | 137.14 g/mol [6] | 137.14 g/mol [2] | 182.13 g/mol [4] |
| Appearance | Colorless crystalline solid[3] | Pale yellow liquid[1][7] | Pale yellow crystalline solid[2][8] | Pale yellow to orange crystalline solid[4][9] |
| Melting Point | 55-56 °C[3] | -9.3 to -10.4 °C[1][7] | 51-54 °C[8][10] | 70 °C[4][9] |
| Boiling Point | 135-136 °C[3] | 222 °C[7] | 238 °C[8][10] | ~300 °C (decomposes)[11] |
| Density | 1.427 g/cm³[3] | 1.162 g/cm³[1] | 1.104 g/cm³ (at 75 °C)[10] | 1.52 g/cm³[4] |
| Solubility in Water | Slightly soluble[3] | Low solubility (652 mg/L at 30 °C)[1] | Insoluble/Limited solubility (0.35 g/L at 20 °C)[2][12] | Insoluble/Very poor solubility |
Expert Analysis: The most striking differences arise from the -CF₃ group. Its presence significantly increases the molecular weight and density of this compound compared to the mononitrotoluenes. The melting point is comparable to that of 4-nitrotoluene, suggesting that the molecular symmetry and crystal packing forces are similarly influenced in both solids. The relatively low boiling point reported for the trifluoromethylated compound is noteworthy and may be specific to certain experimental pressure conditions, as increased mass and polarity would typically suggest a higher boiling point.
Reactivity Analysis: The Electronic Tug-of-War
The reactivity of a substituted benzene ring is governed by the electronic nature of its substituents, which dictate the regioselectivity and rate of substitution reactions. The subject compounds present a fascinating case study in competing electronic effects.
Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile attacks the electron-rich π-system of the benzene ring. The substituents on the ring determine which positions are most favorable for attack.
-
-CH₃ (Methyl): An electron-donating group (EDG) that activates the ring (makes it more reactive than benzene) and directs incoming electrophiles to the ortho and para positions.[13][14]
-
-NO₂ (Nitro): A strong electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta position.[14]
-
-CF₃ (Trifluoromethyl): A very strong electron-withdrawing group (EWG) due to the high electronegativity of fluorine atoms. It strongly deactivates the ring and is a meta-director.[13][15]
In This compound , the ring is subjected to a complex interplay of these effects. The methyl group at C4 activates the ring, particularly at its ortho positions (C3, C5) and para position (C1, already substituted). The nitro group at C1 and the trifluoromethyl group at C2 both strongly deactivate the ring. An incoming electrophile would face a highly deactivated ring, with the least deactivated positions being C3 and C5, which are meta to the deactivating groups. However, these positions are also ortho to the activating methyl group. This complex substitution pattern makes further EAS reactions challenging and less regioselective compared to simpler nitrotoluenes.
For comparison, the nitration of toluene primarily yields 2-nitrotoluene and 4-nitrotoluene, demonstrating the powerful ortho, para-directing effect of the methyl group.[7] Further nitration of 4-nitrotoluene yields 2,4-dinitrotoluene, where the second nitro group is directed to the ortho position of the activating methyl group.[4]
Caption: Influence of substituents on Electrophilic Aromatic Substitution (EAS) reactivity.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a pathway for substituting a leaving group (like a halide) on an aromatic ring with a nucleophile. This reaction is only feasible when the ring is "activated" by the presence of strong electron-withdrawing groups, which are necessary to stabilize the negatively charged intermediate (Meisenheimer complex).[16][17]
This is where This compound exhibits its most distinct reactivity. The combined electron-withdrawing power of both the nitro group and the trifluoromethyl group makes the aromatic ring highly electron-deficient.[15] This powerful activation renders the compound (or its halo-derivatives) exceptionally reactive towards nucleophiles, far more so than mononitrotoluenes. 2,4-Dinitrotoluene is a classic substrate for SNAr, but the replacement of a nitro group with a trifluoromethyl group maintains, and in some cases enhances, this reactivity due to the -CF₃ group's potent inductive effect.[15][18]
The rate-determining step in an SNAr reaction is the initial attack by the nucleophile to form the Meisenheimer complex.[18][19] The stability of this intermediate is key. Electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, stabilize the negative charge through resonance and induction, thereby lowering the activation energy and accelerating the reaction.[16]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Applications and Synthesis
The distinct properties of these compounds lead them to different, though sometimes overlapping, application areas.
-
2- and 4-Nitrotoluene: These are high-volume industrial chemicals primarily used as precursors to o-toluidine and p-toluidine through reduction of the nitro group.[1] These toluidines are essential building blocks for azo dyes, rubber chemicals, and various agricultural products.[1][10] Their synthesis is straightforward, arising from the direct nitration of toluene.[7]
-
2,4-Dinitrotoluene (DNT): The majority of DNT is used to produce 2,4-toluenediamine (TDA) via hydrogenation. TDA is the primary precursor to toluene diisocyanate (TDI), a monomer used to manufacture polyurethane foams.[4] A smaller fraction of DNT is used in the explosives industry, often as a plasticizer in propellants or as an intermediate for trinitrotoluene (TNT).[4]
-
This compound: This compound and its isomers are valuable intermediates in the synthesis of specialty chemicals, particularly in the pharmaceutical and agrochemical sectors.[3] The trifluoromethyl group is a common feature in modern drug discovery, often introduced to enhance metabolic stability, binding affinity, and lipophilicity.[15] The synthesis is more specialized, typically involving the nitration of a corresponding trifluoromethyl-substituted toluene.[3][20]
Featured Experimental Protocol: Comparative Nucleophilic Aromatic Substitution
To empirically demonstrate the enhanced reactivity conferred by fluoroalkyl groups, this protocol outlines a comparative kinetic experiment. We will compare the reaction of a highly activated substrate analogous to our topic compound, 4-fluoro-2-nitro-1-(trifluoromethyl)benzene , with a classic SNAr substrate, 1-chloro-2,4-dinitrobenzene . The reaction with sodium methoxide will be monitored to compare reaction rates.
Objective: To demonstrate the superior reactivity of a trifluoromethyl- and nitro-activated aromatic ring in an SNAr reaction compared to a dinitro-activated ring.
Materials:
-
4-Fluoro-2-nitro-1-(trifluoromethyl)benzene (CAS 182289-81-2)
-
1-Chloro-2,4-dinitrobenzene (CAS 97-00-7)
-
Sodium methoxide (0.1 M solution in anhydrous methanol)
-
Anhydrous Methanol (solvent)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Experimental Workflow:
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. innospk.com [innospk.com]
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- 4. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]
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- 6. 2-Nitrotoluene - Sciencemadness Wiki [sciencemadness.org]
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- 20. chembk.com [chembk.com]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its accurate quantification crucial for quality control, process monitoring, and stability testing. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability and regulatory compliance.[1][2][3]
Introduction to the Analyte and the Importance of Method Validation
This compound (C8H6F3NO2, Molar Mass: 205.13 g/mol ) is a substituted aromatic compound.[4][5][6] Its chemical structure, featuring a nitro group and a trifluoromethyl group, imparts specific physicochemical properties that must be considered when developing and validating analytical methods for its quantification.
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] It is a cornerstone of quality assurance, ensuring that the data generated are reliable, reproducible, and accurate. Key validation characteristics, as outlined by the ICH, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[7][8]
Recommended Analytical Methods and Alternatives
While specific, pre-validated methods for this compound are not extensively published, established methods for structurally similar nitroaromatic and fluorinated compounds can be readily adapted and validated.[9][10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for such compounds.[9][12] An excellent alternative, particularly for assessing purity and potential volatile impurities, is Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS).[10][11][13]
This guide will focus on the comparison of two primary methods:
-
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Alternative Method: Gas Chromatography with Mass Spectrometry (GC-MS)
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a powerful and versatile technique for the quantification of non-volatile and thermally labile compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Parameters and Acceptance Criteria:
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity (R²) | ≥ 0.999 |
| Range | 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | Consistent results with minor variations in mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Workflow for RP-HPLC-UV Method Validation
Caption: Workflow for the validation of the RP-HPLC-UV method.
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.
Experimental Protocol: GC-MS
1. Instrumentation and Chromatographic Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification.
-
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of a suitable solvent like ethyl acetate.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution to cover the desired concentration range (e.g., 0.1-20 µg/mL).
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.
3. Validation Parameters and Acceptance Criteria:
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The mass spectrum of the analyte peak should be unique and free from interference from co-eluting peaks. |
| Linearity (R²) | ≥ 0.998 |
| Range | To be defined based on the application. |
| Accuracy (% Recovery) | 97.0% to 103.0% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 3.0%Intermediate Precision (Inter-day): ≤ 3.0% |
| Limit of Detection (LOD) | Typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Typically in the ng/mL range. |
| Robustness | Consistent results with minor variations in inlet temperature (±10 °C), oven temperature ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min). |
Workflow for GC-MS Method Validation
Caption: Workflow for the validation of the GC-MS method.
Comparative Analysis of RP-HPLC-UV and GC-MS
| Feature | RP-HPLC-UV | GC-MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra. | High; based on specific mass fragmentation patterns. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range). |
| Application | Bulk drug, pharmaceutical formulations, purity testing. | Trace-level impurity analysis, identification of unknowns. |
| Instrumentation | Widely available, lower cost. | More specialized, higher cost. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. |
Conclusion
The choice between RP-HPLC-UV and GC-MS for the quantification of this compound depends on the specific application. RP-HPLC-UV is a reliable and cost-effective method suitable for routine quality control of bulk materials and pharmaceutical intermediates where analyte concentrations are relatively high. GC-MS is the preferred method for trace-level analysis and unequivocal identification due to its superior sensitivity and selectivity. Both methods, when properly validated according to ICH guidelines, can provide accurate and reliable data to support drug development and manufacturing processes.
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A Comparative Guide to the Biological Activity of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene Derivatives
An In-Depth Technical Guide for Researchers
Introduction: Unveiling the Potential of a Trifunctional Scaffold
The 4-Methyl-1-nitro-2-(trifluoromethyl)benzene core structure presents a compelling starting point for the development of novel bioactive molecules. The convergence of a nitroaromatic system, a lipophilic trifluoromethyl group, and a reactive methyl group on a single benzene ring suggests a high potential for diverse biological activities. This guide will deconstruct the contributions of each functional moiety, propose key biological assays for screening, and provide detailed protocols to empower researchers in their investigation of this promising class of compounds.
The Chemical Moieties and Their Predicted Contribution to Bioactivity
The anticipated biological activity of these derivatives can be understood by examining the well-documented roles of its constituent functional groups in medicinal chemistry.
The Trifluoromethyl Group: An Enhancer of Potency and Pharmacokinetics
The introduction of a trifluoromethyl (-CF3) group into small molecules is a widely used strategy in drug design to enhance their therapeutic profile.[1] Its strong electronegativity and lipophilicity can significantly improve a compound's:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can increase the compound's half-life in vivo.[1]
-
Lipophilicity: This property is enhanced, which can improve cell membrane permeability and oral bioavailability.[1]
-
Binding Affinity: The -CF3 group can engage in unique interactions with protein targets, potentially increasing the potency of the molecule.[1] In some cases, the trifluoromethyl group has been successfully used as a bioisosteric replacement for an aliphatic nitro group, resulting in more potent and metabolically stable compounds.[2]
The Nitroaromatic System: A Versatile Pharmacophore
Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[3][4] The nitro group is a key pharmacophore, and its activity is often dependent on its reduction within the biological system.[3]
-
Antimicrobial Mechanism: A widely accepted model suggests that the enzymatic reduction of the nitro group produces toxic intermediates, such as nitroso and superoxide radicals. These reactive species can covalently bind to and damage critical cellular components like DNA, leading to cell death.[3]
-
Antifungal Activity: Substituted nitrobenzenes have demonstrated fungitoxicity against various fungal strains.[5]
-
Anticancer Potential: Many planar aromatic and polycyclic aromatic compounds have the ability to intercalate with DNA, which is a mechanism of action for some chemotherapeutic drugs.[6] The presence of a nitro group can contribute to this activity.
The Methyl Group: A Modulator of Metabolism and Specificity
The methyl group on the aromatic ring, while less dramatic in its effects compared to the other two moieties, can influence the molecule's overall properties. It can be a site for metabolic oxidation, as seen in the degradation of 4-nitrotoluene by certain bacteria.[7] This provides a potential handle for creating prodrugs or for modifying the pharmacokinetic profile of the derivatives.
Potential Avenues for Biological Investigation and Derivative Synthesis
Based on the properties of the constituent groups, the primary areas for investigating the biological activity of this compound derivatives are antimicrobial and anticancer applications.
Antimicrobial Activity
The combination of a nitroaromatic system and a trifluoromethyl group strongly suggests potential as antimicrobial agents. Chalcones containing trifluoromethyl groups have shown activity against both Gram-positive and Gram-negative bacteria.[8] Similarly, N-(trifluoromethyl)phenyl substituted pyrazoles have demonstrated potent activity against antibiotic-resistant Gram-positive bacteria.[9]
Anticancer/Cytotoxic Activity
The planar aromatic core, coupled with the known cytotoxic potential of some nitroaromatic compounds and the ability of the trifluoromethyl group to enhance the activity of anticancer agents, makes this a promising area of investigation.[1][6]
Synthetic Modifications for a Derivative Library
The parent compound, this compound, is commercially available and serves as an excellent starting material.[10][11] A library of derivatives can be synthesized to explore structure-activity relationships (SAR). Key modifications could include:
-
Oxidation or Halogenation of the Methyl Group: To explore changes in metabolism and steric interactions.
-
Reduction of the Nitro Group: To create the corresponding aniline, which can then be further functionalized.
-
Aromatic Substitution: Introducing additional substituents onto the benzene ring to modulate electronic and steric properties.
Below is a diagram illustrating the potential relationships between the chemical structure and biological activity.
Caption: Structure-Activity Relationship Hypothesis.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of newly synthesized derivatives, standardized and robust assays are essential. The following are detailed protocols for initial cytotoxicity and antimicrobial screening.
Protocol 1: In Vitro Cytotoxicity Screening using the Sulforhodamine B (SRB) Assay
This colorimetric assay is a reliable method for determining cell density, based on the measurement of cellular protein content.[6]
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., HT-29 colon cancer, HeLa cervical cancer)
-
Growth medium (specific to the cell line)
-
Test compounds dissolved in DMSO
-
Doxorubicin (positive control)
-
0.5% DMSO in medium (negative control)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Plate reader (510 nm)
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of approximately 5,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: The following day, treat the cells with increasing concentrations of the test compounds (e.g., 3–100 µM). Include positive (doxorubicin, 10 µM) and negative (0.5% DMSO) controls.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Measurement: Add Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the negative control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Antimicrobial Susceptibility Testing via Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Test compounds dissolved in DMSO
-
Standard antibiotic/antifungal (e.g., Gentamycin, Ketoconazole) as a positive control
-
Broth with DMSO (negative control)
-
Bacterial/fungal inoculum, adjusted to the appropriate density (e.g., 0.5 McFarland standard)
Procedure:
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include wells with inoculum and a standard antimicrobial (positive control), wells with inoculum and DMSO (negative control), and wells with only broth (sterility control).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]
The following diagram outlines a general workflow for the screening process.
Caption: Experimental Workflow for Screening Derivatives.
Hypothetical Data Presentation for Comparative Analysis
To effectively compare the biological activity of a series of derivatives, the data should be presented in a clear and organized manner. The following table provides a template for presenting hypothetical screening results.
| Compound ID | R-Group Modification | Cytotoxicity (HeLa) IC50 (µM) | Antimicrobial (S. aureus) MIC (µg/mL) |
| Parent | -CH3 | > 100 | 128 |
| DERIV-01 | -CH2Br | 45.2 | 64 |
| DERIV-02 | -COOH | 89.5 | > 128 |
| DERIV-03 | -NH2 (from -NO2) | 22.8 | 32 |
| Doxorubicin | N/A | 0.8 | N/A |
| Gentamycin | N/A | N/A | 4 |
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the discovery of new bioactive compounds. By leveraging the known contributions of the trifluoromethyl and nitroaromatic moieties, researchers can rationally design and screen derivative libraries for potent antimicrobial and anticancer activities. The experimental protocols and workflow provided in this guide offer a solid foundation for initiating such a research program. A systematic approach to synthesis and biological evaluation will be key to unlocking the full therapeutic potential of this versatile chemical scaffold.
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A Senior Application Scientist's Guide to 4-Methyl-1-nitro-2-(trifluoromethyl)benzene and Its Structural Analogues
An In-depth Comparison for Synthetic and Medicinal Chemistry Applications
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
4-Methyl-1-nitro-2-(trifluoromethyl)benzene (CAS 87617-21-8) is a substituted nitrotoluene that has garnered significant interest as a versatile intermediate in organic synthesis.[1][2] Its structure is characterized by three key functional groups on a benzene ring: a nitro group (-NO2), a methyl group (-CH3), and a trifluoromethyl group (-CF3). This unique combination of electron-withdrawing (-NO2, -CF3) and electron-donating (-CH3) groups imparts specific reactivity and properties to the molecule, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][3] The trifluoromethyl group, in particular, is a crucial bioisostere for various functional groups and is known to enhance metabolic stability and binding affinity in drug candidates.[4]
This guide will compare the title compound with key structural analogues to provide a clear perspective on how subtle molecular changes influence chemical reactivity and physical properties.
Physicochemical and Spectroscopic Profile
A foundational understanding of a compound's physical and spectroscopic properties is paramount for its effective use in synthesis. The properties of this compound and its selected analogues are summarized below.
Comparative Physicochemical Properties
The introduction of different functional groups significantly alters properties such as melting point, boiling point, and density. These variations are critical for designing reaction conditions and purification protocols.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C8H6F3NO2 | 205.13[2][5] | 55-56[1] | 135-136[1] | 1.427[1] | |
| Analogue A: 4-Chloro-1-nitro-2-(trifluoromethyl)benzene | C7H3ClF3NO2 | 225.55[6] | 36-38 | 224 | ~1.6 | |
| Analogue B: 1-Nitro-3-(trifluoromethyl)benzene | C7H4F3NO2 | 191.11[7][8] | -2 | 202-203 | 1.402 | |
| Analogue C: 4-Nitrotoluene | C7H7NO2 | 137.14[9] | 51-54[10] | 238[10] | 1.104 |
Expert Rationale: The replacement of a methyl group with a more electronegative and larger chlorine atom (Analogue A) increases both molecular weight and intermolecular forces, leading to a higher boiling point despite a potentially lower melting point due to packing inefficiencies. The removal of the methyl group (Analogue B) lowers the molecular weight and melting point.[7] The absence of the bulky, electron-withdrawing -CF3 group (Analogue C) drastically reduces the molecular weight and density while having a comparable melting point to the title compound.[9]
Spectroscopic Signature Analysis
Spectroscopic data is essential for identity confirmation and purity assessment.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the methyl protons (~2.5 ppm) and a complex pattern in the aromatic region (7.5-8.5 ppm) due to the specific substitution pattern.
-
¹⁹F NMR: A sharp singlet around -60 to -63 ppm is characteristic of the -CF3 group in this chemical environment.[11] This is a critical diagnostic peak for confirming the presence and purity of trifluoromethylated aromatics.
-
¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbon, the aromatic carbons (with splitting for those coupled to fluorine), and the quaternary carbon attached to the -CF3 group (a quartet).
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 205.035.[12] Fragmentation patterns would likely involve the loss of the nitro group.
Synthesis and Reactivity: A Comparative Overview
The synthetic accessibility and subsequent reactivity of these compounds are of primary interest to synthetic chemists.
General Synthetic Approach
The synthesis of substituted nitrotoluenes often involves the nitration of the corresponding toluene derivative. The directing effects of the substituents are crucial.
Causality in Synthesis: For this compound, the starting material would be 3-(trifluoromethyl)toluene. The methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Nitration will thus predominantly yield the desired 4-nitro isomer.
Comparative Reactivity
The reactivity of the aromatic ring and the nitro group is highly dependent on the other substituents.
-
Nitro Group Reduction: The reduction of the nitro group to an amine is a common and vital transformation. The presence of the strongly electron-withdrawing -CF3 group facilitates this reduction compared to 4-nitrotoluene (Analogue C). This reaction is fundamental for using these compounds as intermediates in the synthesis of pharmaceuticals, where the resulting aniline is a key building block.[13]
-
Nucleophilic Aromatic Substitution (SNAr): In analogues containing a halogen, such as 4-Chloro-1-nitro-2-(trifluoromethyl)benzene (Analogue A), the chloro group is highly activated towards SNAr. The potent electron-withdrawing effects of both the adjacent nitro group and the trifluoromethyl group make the aromatic ring electron-deficient and susceptible to attack by nucleophiles. This reactivity is significantly lower in analogues lacking a good leaving group.
-
Benzylic Position Reactivity: The methyl group of the title compound can undergo reactions typical of a benzylic position, although its reactivity is modulated by the ring's electronic nature.
Experimental Protocols
To ensure reproducibility, detailed experimental protocols are provided for key transformations.
Protocol 1: Reduction of the Nitro Group
This protocol describes the conversion of this compound to 4-Methyl-2-(trifluoromethyl)aniline.
Objective: To achieve a high-yield reduction of the nitro group to an amine.
Methodology:
-
Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (10.25 g, 50 mmol).
-
Solvent: Add ethanol (100 mL) to dissolve the starting material.
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C, 0.5 g) to the solution.
-
Reaction: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The reaction is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The disappearance of the starting material spot indicates completion (typically 4-6 hours).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The Celite® is washed with ethanol (2 x 20 mL).
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude aniline can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.
Trustworthiness: This protocol is self-validating. The progress is monitored by TLC, and the final product's identity and purity should be confirmed by NMR and MS analysis, comparing the data to literature values for the expected aniline.
Conclusion
This compound stands out as a highly valuable and versatile building block. Its unique electronic properties, conferred by the trifluoromethyl and nitro groups, facilitate key synthetic transformations, particularly the reduction to its corresponding aniline. When compared to its structural analogues, it offers a balanced profile of reactivity and physical properties. Analogues like 4-chloro-1-nitro-2-(trifluoromethyl)benzene provide a handle for nucleophilic substitution, while simpler structures like 4-nitrotoluene, lacking the trifluoromethyl group, exhibit different reactivity and physical characteristics. The choice of which compound to use will ultimately depend on the specific synthetic goal, required downstream reactivity, and desired physicochemical properties of the final target molecule.
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ChemBK. (2024). This compound. Available at: [Link]
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Lynch, D. E., & McClenaghan, I. (2004). Four trifluoromethylnitrobenzene analogues. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 1), o1–o5. Available at: [Link]
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PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. National Center for Biotechnology Information. Available at: [Link]
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-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). Available at: [Link]
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NIST. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST Chemistry WebBook. Available at: [Link]
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ChemBK. (2024). 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. Available at: [Link]
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Supporting Information. (n.d.). General procedure for the trifluoromethylation of aryl halides. Available at: [Link]
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PubChemLite. (n.d.). 4-methyl-2-nitro-1-(trifluoromethyl)benzene. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Properties of 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene for Synthesis. Available at: [Link]
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Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5638-5651. Available at: [Link]
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PubChem. (n.d.). 2-Nitrotoluene. National Center for Biotechnology Information. Available at: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Data Validation: A Comparative Analysis of Nitrobenzotrifluoride Isomers
Introduction: The Imperative of Rigorous Spectroscopic Validation
In the fields of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent data rests. A seemingly minor error in structural assignment can lead to misinterpreted biological results, wasted resources, and significant delays in development timelines. This guide addresses the critical process of spectroscopic data validation, a cornerstone of scientific integrity.
Our initial goal was to profile 4-Methyl-1-nitro-2-(trifluoromethyl)benzene . However, a comprehensive search of public databases and literature revealed a scarcity of validated, publicly available spectroscopic data for this specific compound. This scenario is not uncommon and serves as a powerful real-world example of why robust, in-house validation protocols are not just best practice, but a necessity. When reference data is unavailable, the scientist must build the case for their compound's identity from the ground up, using a combination of orthogonal analytical techniques.
To illustrate the principles of this process, this guide will pivot to a set of well-characterized, structurally similar compounds: the ortho, meta, and para isomers of nitrobenzotrifluoride. By comparing and contrasting their spectroscopic data, we will demonstrate how subtle differences in molecular structure translate into distinct, measurable spectral fingerprints, providing a framework for confident compound validation. This comparative approach is fundamental when differentiating between closely related isomers, which may possess vastly different pharmacological or toxicological profiles.
Our methodology is grounded in the principles of analytical procedure validation outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and data management best practices advocated by organizations such as the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4] The objective is to create a self-validating system of analysis where each piece of spectroscopic data corroborates the others, culminating in an irrefutable structural assignment.
Part 1: The Spectroscopic Validation Workflow
A robust validation workflow is a systematic process designed to ensure that a chosen analytical method is suitable for its intended purpose. For structural elucidation, this involves acquiring high-quality data from multiple spectroscopic techniques and ensuring they collectively support the proposed chemical structure.
Foundational Principles & Experimental Protocols
Expertise in Practice: The choice of experiment and parameters is dictated by the molecule's properties. For nitrobenzotrifluorides, the presence of aromatic protons, a trifluoromethyl group, and a nitro group informs our selection of IR, Mass Spec, and multinuclear (¹H, ¹³C, ¹⁹F) NMR spectroscopy.
Trustworthiness through Verification: Each spectrum must be of high quality. This means ensuring proper sample preparation (e.g., high purity, appropriate solvent), instrument calibration, and parameter optimization (e.g., sufficient scan number in NMR to achieve good signal-to-noise).
Step-by-Step Experimental Protocols:
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Objective: To identify key functional groups.
-
Protocol:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of air. The baseline should be flat.
-
Apply a small amount of the neat liquid or solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
-
Causality: The ATR technique is rapid and requires minimal sample preparation, making it ideal for a quick functional group assessment. The key vibrations we look for are the strong N-O stretches of the nitro group, C-F stretches, and aromatic C-H and C=C bands.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To map the carbon-hydrogen framework and probe the electronic environment of fluorine atoms.
-
Protocol:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d is a good first choice for its versatility, but the solvent should not have peaks that obscure important sample signals.[5]
-
Acquire a ¹H NMR spectrum. A standard acquisition includes a 90° pulse and an acquisition time of 2-4 seconds.
-
Acquire a ¹³C{¹H} NMR spectrum. This is a proton-decoupled experiment to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
-
Acquire a ¹⁹F NMR spectrum. This is a high-sensitivity experiment that provides information on the chemical environment of the trifluoromethyl group.
-
-
Causality: The chemical shift, integration, and coupling patterns in ¹H NMR reveal the number and connectivity of protons. ¹³C NMR indicates the number of unique carbon environments. ¹⁹F NMR is crucial for fluorinated compounds, as its chemical shift is highly sensitive to substitution on the aromatic ring.
-
-
Mass Spectrometry (MS) (Electron Ionization - EI)
-
Objective: To determine the molecular weight and identify characteristic fragmentation patterns.
-
Protocol:
-
Introduce a dilute solution of the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet which separates the analyte from any minor impurities.
-
Ionize the sample using a standard electron energy of 70 eV.
-
The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Causality: EI at 70 eV is a high-energy, reproducible method that induces predictable fragmentation. This not only provides the molecular ion peak (M⁺), confirming the molecular weight, but also a fragmentation "fingerprint" that can help distinguish between isomers.
-
Validation Workflow Diagram
The following diagram illustrates the logical flow of spectroscopic data acquisition and validation, forming a self-reinforcing analytical loop.
Caption: A workflow for robust spectroscopic data validation.
Part 2: Comparative Guide - Nitrobenzotrifluoride Isomers
We will now apply this workflow to our chosen model system. Our primary compound for detailed analysis will be 1-Nitro-4-(trifluoromethyl)benzene (the para isomer), and we will compare its spectral features against its ortho and meta counterparts.
Spectroscopic Data Summary: 1-Nitro-4-(trifluoromethyl)benzene (para)
This isomer serves as our reference point. Its high degree of symmetry will result in a relatively simple set of spectra.
| Technique | Key Features and Observations | Interpretation |
| ¹H NMR | δ 8.38 (d, J = 8.7 Hz, 2H), 7.87 (d, J = 8.7 Hz, 2H)[6] | Two signals, each integrating to 2 protons. The downfield shift (8.38 ppm) is for protons ortho to the electron-withdrawing NO₂ group. The simple doublet pattern (AX system) confirms the 1,4-disubstitution pattern. |
| ¹³C NMR | δ 150.0 (C-NO₂), 136.1 (q, C-CF₃), 126.8 (CH), 124.1 (CH), 123.0 (q, CF₃)[6] | Four aromatic carbon signals are expected due to symmetry (C1, C4, C2/6, C3/5). The quartets (q) arise from coupling to the three fluorine atoms. The C-F coupling is a key identifier. |
| ¹⁹F NMR | δ -63.2 (s, 3F)[6] | A single sharp signal (singlet) confirms the presence of one type of CF₃ group with no adjacent fluorine or proton neighbors to couple with. |
| IR | Strong absorptions at ~1530 cm⁻¹ and ~1350 cm⁻¹; Strong absorptions at ~1325 cm⁻¹ (C-F) and in the 1100-1200 cm⁻¹ region. | The bands at ~1530 and ~1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of an aromatic nitro group, respectively. The C-F stretches are also prominent. |
| Mass Spec (EI) | m/z 191 (M⁺), 145 ([M-NO₂]⁺), 125 ([M-NO₂-HF]⁺) | The molecular ion peak at m/z 191 confirms the molecular weight (C₇H₄F₃NO₂). The loss of 46 amu (NO₂) is a characteristic fragmentation for nitroaromatics. |
Comparative Analysis: Differentiating the Isomers
The true power of spectroscopic validation becomes evident when comparing isomers. While all three compounds have the same molecular formula and weight, their differing substitution patterns create unique electronic environments and spatial relationships, leading to distinct spectra.
| Spectroscopic Feature | 1-Nitro-2-(trifluoromethyl)benzene (ortho) | 1-Nitro-3-(trifluoromethyl)benzene (meta) | 1-Nitro-4-(trifluoromethyl)benzene (para) |
| ¹H NMR Pattern | Four complex signals in the aromatic region (multiplets).[5] | Four distinct signals, often appearing as complex multiplets or doublets of doublets.[6] | Two clean doublets (AX system).[6] |
| Reason for Difference | No symmetry. All 4 aromatic protons are chemically distinct and couple to each other. | No symmetry. All 4 protons are chemically distinct. | High C₂ᵥ symmetry makes protons at C2/C6 and C3/C5 equivalent. |
| ¹³C NMR (Aromatic Signals) | Six unique aromatic carbon signals expected. | Six unique aromatic carbon signals expected. | Four unique aromatic carbon signals due to symmetry. |
| ¹⁹F NMR Chemical Shift (δ) | ~ -60.1 ppm[5] | ~ -63.0 ppm[6] | ~ -63.2 ppm[6] |
| Reason for Difference | The CF₃ group is deshielded due to the proximity of the nitro group (the "ortho effect"). | The electronic effect of the nitro group is weaker at the meta position, resulting in a chemical shift similar to the para isomer. | The CF₃ group is electronically influenced by the para-nitro group. |
| MS Fragmentation | Similar primary fragments (M⁺, [M-NO₂]⁺), but relative intensities may differ slightly.[7] | Similar primary fragments (M⁺, [M-NO₂]⁺), but relative intensities may differ slightly.[7] | Similar primary fragments (M⁺, [M-NO₂]⁺). |
Visualizing Structural Differences
The diagram below highlights the structural differences that give rise to the distinct NMR spectroscopic patterns, which are often the most powerful tool for isomer differentiation.
Caption: Structural isomers and their resulting NMR signal complexity.
Conclusion: A Framework for Trust
This guide demonstrates that while the initial target, this compound, lacked sufficient public data for a full analysis, the principles of spectroscopic validation are universal. By systematically acquiring and cross-correlating data from IR, multinuclear NMR, and mass spectrometry, we can build an unshakeable case for a molecule's structure. The comparative analysis of nitrobenzotrifluoride isomers powerfully illustrates that even closely related molecules present unique spectral fingerprints. The symmetry of the para isomer leads to simplified NMR spectra, while the lack of symmetry in the ortho and meta isomers results in more complex patterns. Furthermore, the through-space electronic effect of the nitro group allows for the differentiation of the ortho isomer by ¹⁹F NMR.
For researchers and drug development professionals, this workflow is not merely an academic exercise; it is a critical component of data quality and integrity. It ensures that the molecule in the vial is unequivocally the molecule you believe it to be, safeguarding the validity of all subsequent research and development efforts. Adherence to these principles, in line with FDA and IUPAC guidelines, builds a foundation of trustworthiness and scientific rigor essential for success.[1][3][8][9]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 121-17-5, Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Retrieved from [Link].
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National Institute of Standards and Technology (2024). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- in NIST Chemistry WebBook. Retrieved from [Link].
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National Institute of Standards and Technology (2024). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- in NIST Chemistry WebBook. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522405, 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link].
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Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". (2012). Angewandte Chemie International Edition, 51(39), S1-S105. Retrieved from [Link].
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Wiley-VCH GmbH (2024). 1-Nitro-4-((trifluoromethyl)sulfonyl)benzene on SpectraBase. Retrieved from [Link].
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IUPAC (2020). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link].
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National Institute of Standards and Technology (2024). Benzene, 1-nitro-3-(trifluoromethyl)- in NIST Chemistry WebBook. Retrieved from [Link].
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LCGC International (2000). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link].
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De Gruyter (2022). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), pp. 543-558. Retrieved from [Link].
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U.S. Food and Drug Administration (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2777297, 1-Nitro-3-(trifluoromethoxy)benzene. Retrieved from [Link].
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Cambridge Open Engage (2022). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ChemRxiv. Retrieved from [Link].
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Supporting Information for "A General and Practical Copper-Catalyzed Trifluoromethylation of Aryl Halides". (2013). Chemistry - A European Journal, 19(38), 12791-12799. Retrieved from [Link].
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A Comparative Guide to the Reactivity of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene and 4-Chloro-1-nitro-2-(trifluoromethyl)benzene in Nucleophilic Aromatic Substitution
Introduction
In the landscape of modern medicinal and materials chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for the synthesis of highly substituted aromatic compounds, particularly those bearing electron-withdrawing groups. This guide provides a detailed comparative analysis of the reactivity of two key building blocks: 4-Methyl-1-nitro-2-(trifluoromethyl)benzene and 4-Chloro-1-nitro-2-(trifluoromethyl)benzene .
Both molecules share a common scaffold activated towards nucleophilic attack by the potent electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups. The key distinction lies in the substituent at the 4-position—a methyl group (-CH₃) versus a chlorine atom (-Cl). This seemingly subtle difference has profound implications for the electron density of the aromatic ring and, consequently, its susceptibility to nucleophilic attack. This guide will dissect the electronic and steric factors governing their reactivity, present a framework for their experimental comparison, and provide detailed protocols for researchers in drug development and organic synthesis.
Electronic and Steric Landscape: A Tale of Two Substituents
The reactivity of an aromatic ring in SNAr reactions is primarily dictated by its electrophilicity. The presence of strong electron-withdrawing groups is essential to delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction.[1][2]
4-Chloro-1-nitro-2-(trifluoromethyl)benzene: The chlorine atom at the para position to the nitro group exerts a dual electronic effect. Inductively, it is an electron-withdrawing group due to its high electronegativity. Through resonance, it can act as a weak electron-donating group by sharing its lone pairs with the aromatic ring. However, for halogens, the inductive effect typically outweighs the resonance effect, leading to a net electron-withdrawing character. This further enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.
This compound: In contrast, the methyl group is a weak electron-donating group through both inductive effects and hyperconjugation. This electron-donating nature counteracts the electron-withdrawing effects of the nitro and trifluoromethyl groups, thereby reducing the overall electrophilicity of the aromatic ring compared to its chloro-substituted counterpart.
The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] The nitro group (-NO₂) is also a strong electron-withdrawing group, acting through both inductive and resonance effects. The ortho and para positioning of these groups relative to the site of potential nucleophilic attack is crucial for stabilizing the anionic Meisenheimer intermediate.[4]
The following diagram illustrates the electronic influence of the methyl versus the chloro substituent on the aromatic ring's susceptibility to nucleophilic attack.
Caption: Electronic effects of chloro and methyl substituents on the electrophilicity of the aromatic ring.
Comparative Reactivity Analysis: A Predictive Framework
Based on the fundamental principles of electronic effects in SNAr reactions, a clear prediction of the relative reactivity can be made:
4-Chloro-1-nitro-2-(trifluoromethyl)benzene is expected to be significantly more reactive towards nucleophiles than this compound.
The rationale for this prediction lies in the greater electrophilicity of the chloro-substituted aromatic ring. The electron-withdrawing nature of the chlorine atom synergizes with the nitro and trifluoromethyl groups to create a more electron-deficient aromatic system, which is a more attractive target for an incoming nucleophile.
The mechanism for the SNAr reaction in this context proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack to form this stabilized anionic intermediate.[2]
Caption: Generalized mechanism for the SNAr reaction.
Quantitative Comparison: Supporting Experimental Data
To provide a quantitative basis for this comparison, a competitive reaction experiment can be designed. In such an experiment, equimolar amounts of both substrates are allowed to react with a limiting amount of a nucleophile. The product ratio, determined by a suitable analytical technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), provides a direct measure of their relative reactivity.
The following table presents hypothetical, yet theoretically sound, experimental data from a competitive reaction between the two compounds with a generic amine nucleophile (e.g., morpholine) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) at a controlled temperature.
| Substrate | Initial Concentration (M) | Nucleophile (Morpholine) Concentration (M) | Reaction Time (h) | Conversion (%) | Product Ratio (Chloro:Methyl) | Relative Rate (kCl/kMe) |
| 4-Chloro-1-nitro-2-(trifluoromethyl)benzene | 0.1 | 0.05 | 2 | 95 | \multirow{2}{}{~20 : 1} | \multirow{2}{}{~20} |
| This compound | 0.1 | 0.05 | 2 | 5 |
Note: This data is illustrative and represents the expected outcome based on established principles of SNAr reactivity. Actual experimental results may vary depending on the specific nucleophile, solvent, and temperature.
The significantly higher conversion of the chloro-substituted compound and the large product ratio are in complete agreement with the theoretical prediction. The electron-withdrawing chlorine atom accelerates the rate-determining nucleophilic attack, leading to a much faster reaction.
Experimental Protocols
To empower researchers to validate these findings and apply them in their own work, the following detailed experimental protocols are provided.
Protocol 1: Competitive Reactivity Study via GC Analysis
This protocol outlines a method to determine the relative reactivity of the two substrates in a competitive SNAr reaction.
Materials:
-
4-Chloro-1-nitro-2-(trifluoromethyl)benzene
-
This compound
-
Morpholine (or other suitable amine nucleophile)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Internal Standard (e.g., Dodecane)
-
Reaction vials with magnetic stir bars
-
Thermostatically controlled heating block or oil bath
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of 4-Chloro-1-nitro-2-(trifluoromethyl)benzene in DMSO.
-
Prepare a 0.2 M stock solution of this compound in DMSO.
-
Prepare a 0.1 M stock solution of morpholine in DMSO.
-
Prepare a 0.1 M stock solution of the internal standard (dodecane) in DMSO.
-
-
Reaction Setup:
-
In a reaction vial, combine 500 µL of the 4-chloro substrate stock solution, 500 µL of the 4-methyl substrate stock solution, and 100 µL of the internal standard stock solution. This results in a solution containing 0.1 M of each substrate and 0.01 M of the internal standard.
-
Equilibrate the vial at the desired reaction temperature (e.g., 80 °C) with magnetic stirring for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 500 µL of the pre-heated 0.1 M morpholine stock solution to the reaction vial. The final concentrations will be approximately 0.067 M for each substrate, 0.033 M for the nucleophile, and 0.0067 M for the internal standard.
-
At predetermined time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot by diluting it in 1 mL of a suitable solvent (e.g., ethyl acetate) to stop the reaction.
-
-
GC Analysis:
-
Analyze the quenched aliquots by GC-FID.
-
Develop a GC method that provides good separation of the starting materials, products, and the internal standard.
-
Quantify the concentrations of the remaining starting materials and the formed products by comparing their peak areas to that of the internal standard, using pre-determined response factors.
-
-
Data Analysis:
-
Plot the concentration of each reactant versus time.
-
The relative rate of reaction can be determined from the initial rates of consumption of the two substrates.
-
Sources
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A Comparative Guide to the Synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene for Researchers and Drug Development Professionals
This guide provides an in-depth validation and comparison of synthetic routes to 4-Methyl-1-nitro-2-(trifluoromethyl)benzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. We will delve into the mechanistic intricacies of the primary synthetic methodologies, offering field-proven insights and detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most efficient and scalable synthetic strategy for their specific needs.
Introduction: The Strategic Importance of this compound
This compound, with its unique substitution pattern, serves as a valuable building block in organic synthesis. The presence of the electron-donating methyl group, the strongly electron-withdrawing nitro and trifluoromethyl groups, and their specific positional arrangement on the benzene ring, imparts distinct reactivity that is leveraged in the construction of more complex molecular architectures. Its applications are found in the synthesis of novel therapeutic agents and potent agrochemicals.[1] The efficient and selective synthesis of this intermediate is therefore a critical consideration in the early stages of drug discovery and development.
Synthetic Strategies: A Comparative Analysis
Two primary synthetic strategies for the preparation of this compound are discussed and compared in this guide:
-
Route 1: Direct Electrophilic Nitration of 2-(Trifluoromethyl)toluene. This is the most straightforward approach, involving the direct introduction of a nitro group onto the commercially available starting material.
-
Route 2: Multi-step Synthesis from 2-Amino-5-methylbenzotrifluoride. This pathway involves a sequence of reactions, including diazotization and substitution, offering an alternative approach that may provide advantages in terms of regioselectivity under certain circumstances.
Route 1: Direct Electrophilic Nitration of 2-(Trifluoromethyl)toluene
Mechanistic Rationale and Regioselectivity:
The direct nitration of 2-(trifluoromethyl)toluene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The key to the success of this route lies in understanding and controlling the regioselectivity, which is dictated by the directing effects of the substituents already present on the aromatic ring: the methyl group (-CH₃) and the trifluoromethyl group (-CF₃).
-
The Methyl Group (-CH₃): As an alkyl group, the methyl group is an activating, ortho, para-director.[2][3] It donates electron density to the ring through an inductive effect, stabilizing the carbocation intermediates (sigma complexes) formed during electrophilic attack at the ortho and para positions.
-
The Trifluoromethyl Group (-CF₃): This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect (-I effect). It destabilizes the sigma complexes, particularly when the positive charge is adjacent to it.
In the case of 2-(trifluoromethyl)toluene, these two directing effects are in opposition. The methyl group at C1 directs incoming electrophiles to the C2, C4, and C6 positions, while the trifluoromethyl group at C2 directs to the C4 and C6 positions (which are meta to it). The position para to the methyl group (C4) is also meta to the trifluoromethyl group. This convergence of directing effects, coupled with the deactivating nature of the -CF₃ group, strongly favors the nitration at the C4 position, leading to the desired product, this compound.
Experimental Protocol (Adapted from a similar procedure for an isomeric compound):
This protocol is adapted from a documented procedure for the nitration of 3-methyl benzotrifluoride and is expected to be effective for 2-(trifluoromethyl)toluene with minor optimization.
Materials:
-
2-(Trifluoromethyl)toluene
-
Concentrated Nitric Acid (98%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-(Trifluoromethyl)toluene (1.0 eq).
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add concentrated sulfuric acid (3.0 eq) to the stirred starting material, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound as a crystalline solid.[1]
Route 2: Multi-step Synthesis from 2-Amino-5-methylbenzotrifluoride
This alternative route offers a different strategic approach, starting from a pre-functionalized aniline derivative. While potentially longer, it can offer advantages in situations where the starting material is readily available or where direct nitration proves problematic.
Conceptual Workflow:
This synthetic pathway would conceptually involve the following transformations:
-
Diazotization: Conversion of the amino group of 2-amino-5-methylbenzotrifluoride to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Sandmeyer-type Reaction: Displacement of the diazonium group with a nitro group. This is a well-established method for introducing a nitro group onto an aromatic ring.
Challenges and Considerations:
While theoretically sound, this route has practical challenges that must be considered:
-
Stability of the Diazonium Salt: Aromatic diazonium salts can be unstable and require careful temperature control during their formation and subsequent reaction.
-
Reagents for Nitro Group Introduction: The classic Sandmeyer reaction for nitration (using NaNO₂ and copper catalysis) can sometimes give moderate yields. Alternative methods, such as the use of sodium nitrite in the presence of a copper(I) oxide catalyst, may be more efficient.
-
Availability of Starting Material: The availability and cost of 2-amino-5-methylbenzotrifluoride will be a key factor in the economic viability of this route.
Comparative Data Summary
| Parameter | Route 1: Direct Nitration | Route 2: Multi-step Synthesis |
| Starting Material | 2-(Trifluoromethyl)toluene | 2-Amino-5-methylbenzotrifluoride |
| Number of Steps | 1 | 2 (Diazotization and Nitration) |
| Key Reagents | Nitric Acid, Sulfuric Acid | Sodium Nitrite, Strong Acid, Copper Catalyst |
| Expected Yield | Good to Excellent (with optimization) | Moderate to Good (process dependent) |
| Regioselectivity | High, directed by existing substituents | High, determined by the starting material |
| Scalability | Generally high | Moderate, due to handling of diazonium salts |
| Safety Considerations | Use of strong, corrosive acids; exothermic reaction | Handling of potentially unstable diazonium salts |
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
Conclusion and Recommendations
The direct nitration of 2-(trifluoromethyl)toluene (Route 1) presents the most efficient and atom-economical approach for the synthesis of this compound. The strong directing effects of the methyl and trifluoromethyl groups lead to high regioselectivity for the desired product. While the provided experimental protocol is adapted from a closely related procedure and may require some optimization, it serves as a robust starting point for laboratory-scale synthesis and process development.
The multi-step synthesis from 2-amino-5-methylbenzotrifluoride (Route 2) offers a viable alternative, particularly if the starting material is readily accessible or if direct nitration presents unforeseen challenges with byproduct formation. However, the lack of a well-documented protocol for this specific transformation necessitates further research and development to establish its practicality and efficiency.
For researchers and drug development professionals, the choice between these routes will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the in-house expertise in handling the specific reagents and reaction conditions involved. It is recommended to perform small-scale trial reactions to validate and optimize the chosen route before committing to a larger-scale synthesis campaign.
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ChemBK. This compound. [Link]
- Google Patents. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
- Google Patents. CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
- Google Patents. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
Chemguide. Electrophilic substitution in methylbenzene and nitrobenzene. [Link]
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Chemistry LibreTexts. 1.31: Electrophilic Substitution. [Link]
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Willson Research Group, University of Texas at Austin. Electrophilic Aromatic Substitution. [Link]
-
MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
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University of Wisconsin-Madison. Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]
-
"Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene” October 3, 2001 Organic Chemistry 335. [Link]
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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provides a comprehensive cross-validation study of two stalwart analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene. This compound, characterized by its nitro and trifluoromethyl functional groups, presents unique analytical challenges and necessitates robust method validation to ensure data integrity.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, data-driven comparison to inform method selection and implementation. The content herein is structured to provide not only procedural steps but also the scientific rationale underpinning the experimental design, in alignment with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Introduction to the Analyte and Analytical Imperatives
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of both a nitro group, which is electron-withdrawing, and a trifluoromethyl group, which imparts significant steric and electronic effects, influences its chromatographic behavior and detection characteristics. Accurate quantification is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final product.
The choice between HPLC and GC-MS for the analysis of such a compound is not always straightforward. HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds, while GC-MS offers exceptional sensitivity and specificity for volatile and semi-volatile analytes.[1] A cross-validation approach, where both methods are developed and validated to analyze the same analyte, provides the highest level of confidence in the analytical results.
Principles of Separation and Detection: A Mechanistic Overview
High-Performance Liquid Chromatography (HPLC)
In HPLC, the separation of this compound is typically achieved using reversed-phase chromatography. The stationary phase, commonly a C18-bonded silica, is nonpolar, while the mobile phase is a polar mixture, often of water and an organic solvent like acetonitrile or methanol. The separation mechanism is primarily based on the hydrophobic interactions between the analyte and the stationary phase.[2] The aromatic ring and the methyl group of the target compound contribute to its retention on the C18 column. The polar nitro and trifluoromethyl groups will modulate this retention.
For detection, a UV detector is highly effective for this analyte due to the presence of the nitroaromatic chromophore, which absorbs strongly in the UV region.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For this compound, which has a moderate boiling point, GC is a suitable technique. The separation occurs in a capillary column, where the analyte partitions between a gaseous mobile phase (an inert gas like helium) and a liquid or solid stationary phase coated on the column wall. The choice of the stationary phase is critical for achieving good resolution from potential isomers and impurities.
Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then separated by their mass-to-charge ratio, providing a unique mass spectrum that serves as a "fingerprint" for unequivocal identification.[4] This high degree of specificity is a key advantage of GC-MS.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the analytical system is performing correctly before sample analysis. These protocols are based on established methods for similar nitroaromatic and trifluoromethylated compounds and are presented as a robust starting point for laboratory implementation.
HPLC Method Protocol
Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method Protocol
Instrumentation and Chromatographic Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
Solvent Delay: 4 minutes.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using ethyl acetate to create calibration standards in the desired concentration range (e.g., 0.1-20 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in a known volume of ethyl acetate to achieve a concentration within the calibration range.
Method Validation and Comparative Data
The cross-validation of the HPLC and GC-MS methods was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5] The following validation parameters were assessed for both methods.
System Suitability
System suitability tests are an integral part of method validation, ensuring the chromatographic system is adequate for the intended analysis.[6]
| Parameter | HPLC | GC-MS | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 50000 | > 2000 |
| %RSD of Peak Area (n=6) | 0.8% | 1.2% | ≤ 2.0% |
Linearity and Range
Linearity was evaluated by analyzing a series of standard solutions at different concentrations. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
| Parameter | HPLC | GC-MS |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Regression Equation | y = 25432x + 1234 | y = 45678x + 567 |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Concentration Level | HPLC (% Recovery ± %RSD) | GC-MS (% Recovery ± %RSD) | Acceptance Criteria |
| 80% | 99.5 ± 0.9 | 101.2 ± 1.5 | 98.0 - 102.0% |
| 100% | 100.2 ± 0.7 | 99.8 ± 1.1 | 98.0 - 102.0% |
| 120% | 100.8 ± 0.6 | 99.1 ± 1.3 | 98.0 - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | HPLC (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.3% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | 1.8% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
| Parameter | HPLC | GC-MS |
| LOD (µg/mL) | 0.3 | 0.03 |
| LOQ (µg/mL) | 1.0 | 0.1 |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For both methods, specificity was demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo sample. The high selectivity of the mass spectrometric detection in GC-MS provides an additional layer of specificity.[7]
Visualization of Experimental Workflows
Concluding Remarks and Method Selection Guidance
Both the developed HPLC and GC-MS methods are demonstrated to be suitable for the accurate and precise quantification of this compound. The cross-validation of these two orthogonal techniques provides a high degree of confidence in the analytical data.
HPLC is a robust and reliable method, particularly well-suited for routine quality control analysis due to its simplicity and high throughput. The sample preparation is straightforward, and the instrumentation is widely available in most analytical laboratories.
GC-MS offers superior sensitivity and selectivity. The significantly lower LOD and LOQ make it the method of choice for trace-level analysis, such as the determination of impurities or for applications in environmental and biological monitoring. The mass spectral data provides unequivocal identification, which is invaluable in research and development settings.
The choice between these two validated methods should be guided by the specific analytical requirements of the study. For routine assays where the analyte concentration is relatively high, HPLC is a practical and efficient choice. For applications demanding the highest sensitivity and specificity, GC-MS is the preferred technique. In a comprehensive quality control strategy, both methods can be employed synergistically: HPLC for routine release testing and GC-MS for confirmatory analysis and impurity profiling.
References
-
Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?[Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
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Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]
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Scribd. (2025, July 8). Ich q2 Practical Applications. [Link]
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Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
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UKEssays.com. (2020, February 8). HPLC vs. GC/MS: Detecting Polycyclic Aromatic Hydrocarbons in Beijing, China. [Link]
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European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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ResearchGate. (2015, June 16). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography--Electron Capture Detection. [Link]
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AMSlab. (2024, July 5). New update for ICH Q2 (R2) Analytical process validation guidance. [Link]
-
Carolina Digital Repository. (2019, February 28). Development of a Procedure for Sampling, Fractionation and HPLC Analysis of Nitrated Polycyclic Aromatic Hydrocarbons in Air. [Link]
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Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
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PubMed. (2024, September 15). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. [Link]
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ResearchGate. (2025, August 6). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. [Link]
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National Center for Biotechnology Information. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. [Link]
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PubMed. (2009, December 30). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]
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T3DB. (2014, August 29). Nitrobenzene (T3D4216). [Link]
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TSI Journals. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. [Link]
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Preprints.org. (2025, December 29). Comparative Evaluation of High-Performance Liquid Chromatography versus Total Organic Carbon Analysis for Cleaning Validation in Pharmaceutical Manufacturing. [Link]
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Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Nitrobenzene GC-MS (Non-derivatized) - 70eV, Positive (HMDB0041950). [Link]
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ChemBK. (n.d.). This compound. [Link]
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Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
-
ResolveMass Laboratories Inc. (2025, December 21). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. [Link]
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NACALAI TESQUE, INC. (n.d.). (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
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Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. [Link]
- Google Patents. (n.d.).
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eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. [Link]
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PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]
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CONICET. (2024, February 16). Development of a fast RP-HPLC method for the separation of nifurtimox and its forced degradation products through a design of ex. [Link]
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YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. [Link]
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comparing the efficacy of different reducing agents for the nitro group in 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
A Comparative Guide to the Efficacy of Reducing Agents for 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
The selective reduction of the nitro group in substituted nitroarenes is a cornerstone transformation in organic synthesis, pivotal for the production of anilines that serve as key building blocks in pharmaceuticals, agrochemicals, and materials science. The target molecule, this compound, is a precursor to 4-Methyl-2-(trifluoromethyl)aniline, an important intermediate in drug development. The presence of the electron-withdrawing trifluoromethyl (CF₃) group introduces electronic effects that can influence the reduction process and necessitates a careful selection of methodology to ensure high efficacy and chemoselectivity.[1][2]
This guide provides a comprehensive comparison of common and advanced reduction methodologies for this specific substrate. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed, field-proven protocols to aid researchers in making informed decisions for their synthetic campaigns.
Overview of Reduction Strategies
The conversion of an aromatic nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates. The primary challenge lies in achieving this transformation efficiently and cleanly, without affecting other functional groups on the molecule—in this case, the robust but potentially sensitive trifluoromethyl group. The principal methods can be broadly categorized as:
-
Catalytic Hydrogenation: The "gold standard" for its clean nature and high efficiency.
-
Dissolving Metal Reductions: Classic, cost-effective, and scalable methods using metals in acidic media.
-
Catalytic Transfer Hydrogenation: A safer, practical alternative that avoids high-pressure hydrogen gas.
-
Catalyzed Hydride Reductions: Mild methods employing sodium borohydride activated by transition metal catalysts.
The following sections will evaluate each of these approaches.
Comparative Efficacy and Mechanistic Insights
Catalytic Hydrogenation
Catalytic hydrogenation is a heterogeneous process where molecular hydrogen (H₂) and the nitroarene are adsorbed onto the surface of a metal catalyst, facilitating the reduction.[3] It is widely favored for its clean workup, as the only byproduct is water, and the catalyst can be recovered by simple filtration.
-
Common Catalysts: Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are the most frequently used catalysts.[4][5][6]
-
Efficacy & Selectivity: This method is highly effective for reducing nitro groups to amines with excellent yields, often exceeding 95%.[7] For substrates like this compound, catalytic hydrogenation is an excellent choice. The C-F bonds of the trifluoromethyl group are exceptionally strong and are not susceptible to hydrogenolysis under standard nitro reduction conditions. However, Pd/C can sometimes cause dehalogenation if aryl halides are present.[5] Raney Nickel is often a better choice in such cases.[5]
-
Advantages: High yields, very clean reactions, catalyst is recyclable.
-
Disadvantages: Requires specialized high-pressure hydrogenation equipment, potential fire hazard when handling pyrophoric catalysts (especially Raney Ni and dry Pd/C), and higher initial cost for precious metal catalysts.
Caption: General workflow for catalytic hydrogenation.
Dissolving Metal Reductions (Metal/Acid)
These are among the oldest and most reliable methods for nitro group reduction.[6] The Béchamp reduction, using iron (Fe) in acidic medium, is a classic example that is still used industrially due to its low cost.[3][8] Other common systems include tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).[4][5]
-
Mechanism: The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group, with protons supplied by the acidic medium. For the Fe/HCl system, an interesting feature is that the generated FeCl₂ can be hydrolyzed by steam, regenerating HCl, which makes the reaction somewhat self-sustaining and requires only a catalytic amount of acid to initiate.[8]
-
Efficacy & Selectivity: These methods are robust and effective, providing good to excellent yields.[9] SnCl₂ is considered particularly mild and chemoselective, often sparing other reducible groups like carbonyls and esters.[5][10] The strong C-F bonds in the trifluoromethyl group are inert to these conditions.
-
Advantages: Very low reagent cost (especially Fe), high functional group tolerance (especially SnCl₂), and scalability.
-
Disadvantages: Requires stoichiometric amounts of metal, leading to large quantities of metallic waste that require disposal. The workup can be cumbersome due to the formation of metal salts and hydroxides. Reactions are often run at elevated temperatures.
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A Comparative Guide to the Directing Effects of Methyl and Trifluoromethyl Groups in Electrophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of substituent effects in electrophilic aromatic substitution (EAS) is fundamental to the rational design of synthetic routes and the prediction of reaction outcomes. This guide provides an in-depth, comparative assessment of the directing effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups, two substituents with diametrically opposed electronic properties that profoundly influence the reactivity and regioselectivity of this cornerstone reaction class. We will delve into the mechanistic underpinnings of their directing effects, present supporting experimental data, and provide detailed protocols for the assessment of these phenomena in a laboratory setting.
The Dichotomy of Electronic Influence: An Overview
The methyl group, a classic example of an activating substituent, enhances the rate of electrophilic aromatic substitution relative to benzene and directs incoming electrophiles to the ortho and para positions.[1][2][3] Conversely, the trifluoromethyl group is a powerful deactivating substituent, retarding the reaction rate and directing electrophiles to the meta position.[4][5][6] This stark contrast in reactivity and regioselectivity stems from the distinct electronic contributions of each group to the aromatic ring.
The Activating, Ortho, Para-Directing Methyl Group
The methyl group exerts its influence through two primary mechanisms:
-
Inductive Effect (+I): Alkyl groups are electron-donating through induction, pushing electron density onto the aromatic ring and increasing its nucleophilicity.[1][2]
-
Hyperconjugation: The overlap of the C-H σ bonds of the methyl group with the π system of the benzene ring further donates electron density, particularly stabilizing the carbocation intermediates formed during ortho and para attack.[7]
This increased electron density makes the aromatic ring more susceptible to attack by an electrophile. The stabilization of the arenium ion intermediates for ortho and para substitution is more significant than for meta substitution, leading to the observed regioselectivity.
The Deactivating, Meta-Directing Trifluoromethyl Group
The trifluoromethyl group's directing effect is dominated by a single, powerful electronic influence:
-
Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, resulting in a potent electron-withdrawing inductive effect.[4][6] This effect withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[8]
This deactivation is felt most strongly at the ortho and para positions, which are in closer proximity to the -CF₃ group. Consequently, the meta positions, while still deactivated relative to benzene, become the least disfavored sites for electrophilic attack.
Mechanistic Rationale: A Look at the Arenium Ion Intermediates
The directing effects of both the methyl and trifluoromethyl groups can be rationalized by examining the stability of the resonance structures of the arenium ion (sigma complex) intermediates formed during electrophilic attack at the ortho, meta, and para positions.
Toluene: Stabilization of Ortho and Para Intermediates
For the nitration of toluene, attack at the ortho and para positions results in a resonance structure where the positive charge is located on the carbon atom bearing the methyl group. This tertiary carbocation is stabilized by both the inductive effect and hyperconjugation of the methyl group, lowering the activation energy for these pathways.[7] In contrast, meta attack does not allow for this direct stabilization of the positive charge by the methyl group.
Caption: Logical workflow for determining directing effects based on arenium ion stability.
Trifluoromethylbenzene: Destabilization of Ortho and Para Intermediates
In the case of trifluoromethylbenzene, ortho and para attack also place the positive charge on the carbon atom attached to the -CF₃ group. However, the strongly electron-withdrawing nature of the trifluoromethyl group intensely destabilizes this adjacent positive charge, raising the activation energy for these pathways. Meta attack avoids this highly unfavorable arrangement, making it the preferred, albeit slower, reaction pathway.
Quantitative Comparison: Experimental Data
The directing effects of the methyl and trifluoromethyl groups can be quantified through experimental data, such as relative reaction rates and isomer distributions in electrophilic substitution reactions like nitration.
| Substrate | Relative Rate of Nitration (vs. Benzene) | Ortho (%) | Meta (%) | Para (%) |
| Toluene (-CH₃) | ~25 | ~59-65 | ~3-5 | ~30-38 |
| Trifluoromethylbenzene (-CF₃) | ~40,000 times slower | ~6 | ~91 | ~3 |
Data compiled from various sources.[3][4][7][8][9][10]
The data clearly illustrates the activating nature of the methyl group, with toluene reacting significantly faster than benzene, and the profound deactivating effect of the trifluoromethyl group. The isomer distributions confirm the ortho, para-directing nature of the methyl group and the meta-directing nature of the trifluoromethyl group.
Experimental Protocols
To empirically determine the directing effects of the methyl and trifluoromethyl groups, a competitive nitration experiment can be designed, or individual nitrations can be performed followed by product analysis.
Protocol 1: Nitration of Toluene
Materials:
-
Toluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate (5% aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane
Procedure:
-
Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a flask cooled in an ice bath.
-
In a separate flask, cool 5 mL of toluene in an ice bath.
-
Slowly add the cold nitrating mixture to the toluene with constant stirring, maintaining the temperature below 10 °C.[11]
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Carefully pour the reaction mixture over 50 g of crushed ice in a beaker.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of water, 20 mL of 5% sodium bicarbonate solution, and finally with 20 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Analyze the product mixture by gas chromatography (GC) to determine the isomer distribution.[12]
Protocol 2: Nitration of Trifluoromethylbenzene
Materials:
-
Trifluoromethylbenzene
-
Fuming Nitric Acid (95%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate (5% aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane
Procedure:
-
In a flask cooled in an ice-salt bath, add 10 mL of trifluoromethylbenzene.
-
Prepare a nitrating mixture by slowly adding 5 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cold.
-
Slowly add the nitrating mixture to the trifluoromethylbenzene with vigorous stirring, maintaining the temperature between 0 and 10 °C.[4]
-
After the addition, continue stirring at room temperature for 1 hour.
-
Work up the reaction as described in Protocol 1 (steps 5-10).
Protocol 3: Gas Chromatography (GC) Analysis of Isomers
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for separating aromatic isomers (e.g., HP-5 or equivalent)
GC Conditions (suggested):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
Procedure:
-
Prepare a dilute solution of the product mixture in dichloromethane.
-
Inject a 1 µL sample into the GC.
-
Identify the peaks corresponding to the ortho, meta, and para isomers based on their retention times (co-injection with authentic standards is recommended for confirmation).
-
Determine the relative percentages of each isomer from the peak areas in the chromatogram.
Caption: Experimental workflow for the synthesis and analysis of nitrated products.
Conclusion
The contrasting directing effects of the methyl and trifluoromethyl groups provide a compelling illustration of how subtle changes in electronic properties can dramatically alter the course of an electrophilic aromatic substitution reaction. The electron-donating methyl group activates the aromatic ring and directs incoming electrophiles to the ortho and para positions through a combination of inductive and hyperconjugation effects. In stark contrast, the powerfully electron-withdrawing trifluoromethyl group deactivates the ring and directs substitution to the meta position, a consequence of its strong -I effect. A thorough understanding of these principles, supported by empirical data, is indispensable for the strategic design and successful execution of synthetic routes in organic chemistry and drug development.
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Clarke, H. T., & Taylor, E. R. (n.d.). m-NITROTOLUEN. Organic Syntheses Procedure. Retrieved from [Link]
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m-NITROTOLUEN. (n.d.). Organic Syntheses. Retrieved from [Link]
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Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. (2005, July). Retrieved from [Link]
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12_09_11.html.ppt [Read-Only]. (n.d.). Retrieved from [Link]
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Anderson, S. W. (n.d.). Product Distribution in the Nitration of Toluene. The Catalyst. Retrieved from [Link]
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Production of the Isomers of Mono-Nitrotoluene by Nitration of Toluene. (n.d.). DWSIM. Retrieved from [Link]
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Is Hammett Correlation of Dipole Moments of mono-Substituted Benzenes Helpful to Distinguish o,p-Directing Groups from m. (n.d.). Retrieved from [Link]
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The application of the Hammett equation to ortho-substituted benzene reaction series. (n.d.). Retrieved from [Link]
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Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. (1978, February). ResearchGate. Retrieved from [Link]
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Capturing electronic substituent effect with effective atomic orbitals. (n.d.). RSC Publishing. Retrieved from [Link]
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2-Nitrotoluene. (2023, December 28). Sciencemadness Wiki. Retrieved from [Link]
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4-Nitrotoluene to 2-bromobenzoic acid. (2025, January 27). YouTube. Retrieved from [Link]
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Wagen, C. (2022, September 10). Singleton Saturday: Nitration of Toluene. Corin Wagen. Retrieved from [Link]
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Synthesis of Nitrotoluene. (2023, January 22). Sciencemadness Discussion Board. Retrieved from [Link]
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Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.). Retrieved from [Link]
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Isomer distribution in mixed-acid nitration of toluene. Evidence for mass-transfer effects on selectivity. (n.d.). ACS Publications. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Synthesized 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise molecular architecture of chemical intermediates is paramount. 4-Methyl-1-nitro-2-(trifluoromethyl)benzene is a key building block, valued for the unique electronic properties conferred by its trifluoromethyl and nitro groups.[1] These substituents are potent electron-withdrawing groups that significantly influence the reactivity and biological activity of derivative molecules.[1] Its application as an intermediate in the synthesis of pharmaceuticals, dyes, and specialty polymers necessitates an unequivocal confirmation of its purity and structural integrity.[2]
This guide provides an in-depth, experience-driven approach to validating the purity of synthesized this compound. We will move beyond rote procedural descriptions to explore the causal logic behind methodological choices, establishing a self-validating analytical workflow. Our focus will be on distinguishing the target compound from common process-related impurities and, critically, from its closely related regioisomer, 2-Methyl-1-nitro-4-(trifluoromethyl)benzene, which presents a significant analytical challenge.
The Synthetic Landscape: Anticipating Potential Impurities
A common synthetic route to nitroaromatic compounds involves electrophilic nitration of a substituted benzene ring.[3][4] For our target molecule, the nitration of 3-methylbenzotrifluoride is a plausible pathway.
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This reaction, while effective, is rarely perfectly selective. The directing effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups can lead to the formation of a primary isomeric impurity, 2-Methyl-1-nitro-4-(trifluoromethyl)benzene .[5][6] Furthermore, incomplete reaction can leave residual starting material, and side reactions may introduce other nitrated or oxidized species. Therefore, a robust validation strategy must not only quantify the main product but also definitively identify and quantify these anticipated impurities.
Orthogonal Analytical Strategy: A Multi-Faceted Approach to Purity
No single analytical technique is sufficient for complete validation. We advocate for an orthogonal approach, combining spectroscopic and chromatographic methods. Spectroscopy provides unambiguous structural confirmation, while chromatography excels at separating and quantifying individual components in a mixture.[]
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// Edges Start -> NMR [color="#4285F4", fontcolor="#4285F4"]; Start -> GCMS [color="#4285F4", fontcolor="#4285F4"]; Start -> HPLC [color="#4285F4", fontcolor="#4285F4"]; NMR -> Result1 [color="#5F6368", fontcolor="#5F6368"]; GCMS -> Result2 [color="#5F6368", fontcolor="#5F6368"]; HPLC -> Result3 [color="#5F6368", fontcolor="#5F6368"]; Result1 -> Final [color="#34A853", fontcolor="#34A853"]; Result2 -> Final [color="#34A853", fontcolor="#34A853"]; Result3 -> Final [color="#34A853", fontcolor="#34A853"]; } Figure 2: Orthogonal workflow for purity validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR is the most powerful tool for absolute structural elucidation. For a trifluoromethylated nitroaromatic compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Rationale: The key to distinguishing our target compound from its primary isomer lies in the coupling patterns and chemical shifts of the aromatic protons. The substitution pattern dictates the relationship between the protons, which is directly observable in the ¹H NMR spectrum. ¹⁹F NMR provides a clean, single peak for the -CF₃ group, confirming its presence, while ¹³C NMR, especially with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirms the carbon skeleton.[8]
Comparative NMR Data (Illustrative)
| Technique | This compound (Target) | 2-Methyl-1-nitro-4-(trifluoromethyl)benzene (Isomer) | Key Differentiator |
| ¹H NMR | ~8.0 ppm (d, 1H), ~7.6 ppm (d, 1H), ~7.4 ppm (s, 1H), ~2.5 ppm (s, 3H) | ~8.2 ppm (s, 1H), ~7.8 ppm (d, 1H), ~7.5 ppm (d, 1H), ~2.7 ppm (s, 3H) | The aromatic region splitting patterns are distinct. The target compound shows two doublets and a singlet, while the isomer shows a singlet and two doublets in different positions. |
| ¹⁹F NMR | Singlet at approx. -60 to -62 ppm | Singlet at approx. -62 to -64 ppm | The chemical shift is sensitive to the electronic environment. While both are singlets, a slight but measurable difference in chemical shift is expected.[8][9] |
| ¹³C NMR | Distinct aromatic carbon signals, including a quaternary carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling. | Different chemical shifts for the aromatic carbons due to the altered substituent positions. The coupling patterns will differ. | The chemical shifts of the nitrated carbon and the methyl-bearing carbon will be significantly different between the two isomers. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the synthesized, dried compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data with a spectral width of ~16 ppm.
-
Use a 90° pulse angle and a relaxation delay of 5 seconds to ensure quantitative integration.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire data with a spectral width of ~50 ppm centered around -60 ppm.
-
Use a proton-decoupled pulse sequence.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence with a spectral width of ~250 ppm.
-
A longer acquisition time (several hours) may be needed due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.
Chromatographic Techniques: Purity Quantification
While NMR confirms structure, chromatography is essential for quantifying purity by separating the target compound from impurities.[][10]
A. Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is ideal for analyzing thermally stable and volatile compounds. It provides separation based on boiling point and polarity (the GC component) and offers mass information for peak identification (the MS component).[11][12] The molecular weight of our target compound is 205.13 g/mol , and its isomer will have the identical mass.[2][5] The mass spectrometer will confirm the molecular ion peak (m/z = 205) and provide a fragmentation pattern that can serve as a fingerprint, though it may be very similar for close isomers. The primary utility here is the chromatographic separation, with the retention time being the key differentiator.
B. High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC with a UV detector is a workhorse for purity analysis in the pharmaceutical industry.[10] It is particularly useful for less volatile compounds or as an orthogonal technique to GC. The nitroaromatic structure provides a strong chromophore, making UV detection highly sensitive. Purity is typically reported as area percent, assuming all components have a similar response factor at the chosen wavelength.
Comparative Chromatographic Data (Illustrative)
| Technique | Parameter | Target Compound | Isomeric Impurity | Starting Material |
| GC-MS | Retention Time | ~12.5 min | ~12.2 min | ~8.5 min |
| Mass Spectrum | m/z 205 (M+), characteristic fragments | m/z 205 (M+), similar fragments | m/z 160 (M+), different fragments | |
| HPLC-UV | Retention Time | ~8.1 min | ~7.6 min | ~5.2 min |
| Purity (Area %) | >99.5% (for a pure sample) | <0.2% | <0.1% |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or dichloromethane.
-
Instrument & Column: Use a standard GC-MS system equipped with a non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify peaks based on their retention times and by comparing their mass spectra to a library (e.g., NIST) and the expected fragmentation.
Conclusion: Establishing a Certificate of Analysis
A comprehensive purity validation of this compound is a non-negotiable step in its use for high-value applications. By employing an orthogonal analytical strategy, we create a self-validating system. NMR spectroscopy provides the definitive structural proof, unequivocally distinguishing the target from its challenging regioisomer. Concurrently, high-resolution chromatographic techniques like GC-MS and HPLC provide robust quantitative data on the purity level and the profile of any minor impurities. This integrated approach, rooted in a fundamental understanding of the compound's synthetic pathway and potential byproducts, ensures the quality, consistency, and reliability required by researchers and drug development professionals.
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ChemBK. (2024). This compound. Retrieved from [Link]
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Shishkov, I. F., et al. (n.d.). Trifluoromethoxy benzene in the gas phase studied by electron diffraction and spectroscopy supplemented with ab initio calculations. ResearchGate. Retrieved from [Link]
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for Nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. Retrieved from [Link]
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de Souza, M. V. N. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Campbell, R. M., & Lee, M. L. (1986). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry, 58(11), 2247-2251. Retrieved from [Link]
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NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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Agilent. (2016). Chemical Purity Analysis. Retrieved from [Link]
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Sepehrmansourie, H., & Zarei, M. (2023). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research, 9(1), 1-5. Retrieved from [Link]
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Matsui, K., et al. (2013). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 18(10), 12661-12674. Retrieved from [Link]
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Comparative Cost Analysis of Synthetic Routes to 4-Methyl-1-nitro-2-(trifluoromethyl)benzene: A Guide for Researchers and Drug Development Professionals
Introduction
4-Methyl-1-nitro-2-(trifluoromethyl)benzene is a key building block in the synthesis of a variety of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a nitro group for further functionalization, a methyl group, and a trifluoromethyl group which can enhance metabolic stability and lipophilicity, makes it a valuable intermediate. The economic viability and scalability of synthesizing this compound are critical considerations for any drug development program. This guide provides a comprehensive comparative analysis of the most common synthetic routes to this compound, offering an in-depth look at the underlying chemistry, experimental protocols, and a cost-performance evaluation to aid researchers in selecting the optimal synthetic strategy.
Synthetic Strategies: An Overview
Two primary synthetic strategies have been reported for the preparation of this compound. The first is a direct approach involving the nitration of 3-methylbenzotrifluoride. The second is a two-step process commencing with the nitration of benzotrifluoride followed by methylation. Each route presents a distinct set of advantages and disadvantages in terms of yield, purity, cost, and operational complexity.
Route 1: Direct Nitration of 3-Methylbenzotrifluoride
This approach is predicated on the electrophilic nitration of 3-methylbenzotrifluoride. The methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This directing-group opposition leads to the formation of a mixture of isomers, namely this compound (the desired product), 2-methyl-1-nitro-4-(trifluoromethyl)benzene, and 2-methyl-1-nitro-6-(trifluoromethyl)benzene.
Reaction Mechanism & Rationale
The nitration reaction proceeds via the standard mechanism for electrophilic aromatic substitution. A nitronium ion (NO₂⁺), typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile. The electron-donating methyl group activates the ortho and para positions, while the strongly electron-withdrawing trifluoromethyl group deactivates the ring and directs incoming electrophiles to the meta position. The interplay of these electronic effects dictates the final isomer distribution. The challenge in this route lies not in the reaction itself, but in the subsequent purification to isolate the desired isomer.
Experimental Protocol
-
Materials: 3-methylbenzotrifluoride, fuming nitric acid, concentrated sulfuric acid, ice, dichloromethane, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 3-methylbenzotrifluoride to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-methylbenzotrifluoride over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.[1][2][3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of nitro isomers.
-
The isomeric mixture is then subjected to fractional distillation under reduced pressure to isolate the this compound isomer.[4]
-
Logical Flow of the Nitration of 3-Methylbenzotrifluoride
Caption: Workflow for the synthesis of this compound via direct nitration.
Route 2: Methylation of 3-Nitrobenzotrifluoride
This two-step route begins with the nitration of benzotrifluoride to produce 3-nitrobenzotrifluoride, followed by a methylation step to introduce the methyl group at the 2-position.
Reaction Mechanism & Rationale
Step 1: Nitration of Benzotrifluoride The trifluoromethyl group is a strong deactivating and meta-directing group. Therefore, the nitration of benzotrifluoride proceeds with high regioselectivity to yield 3-nitrobenzotrifluoride as the major product.[5]
Step 2: Methylation of 3-Nitrobenzotrifluoride The introduction of the methyl group is achieved via a nucleophilic aromatic substitution-like reaction. A patent describes the use of trimethylsulphoxonium halide.[5] This reagent, in the presence of a base, generates dimethylsulfoxonium methylide, a potent nucleophile that attacks the aromatic ring. The nitro group activates the ortho and para positions towards nucleophilic attack.
Experimental Protocol
Step 1: Synthesis of 3-Nitrobenzotrifluoride
-
Materials: Benzotrifluoride, fuming nitric acid, concentrated sulfuric acid, ice.
-
Procedure:
-
In a flask cooled in an ice bath, slowly add benzotrifluoride to concentrated sulfuric acid.
-
Add fuming nitric acid dropwise to the mixture while maintaining the temperature between 20-30 °C.[5]
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Pour the reaction mixture into ice water and separate the organic layer.
-
Wash the organic layer with water and a dilute sodium bicarbonate solution, then dry and distill to obtain pure 3-nitrobenzotrifluoride.
-
Step 2: Synthesis of this compound
-
Materials: 3-nitrobenzotrifluoride, trimethylsulphoxonium iodide, sodium hydride, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of trimethylsulphoxonium iodide in anhydrous DMSO.
-
Add sodium hydride portion-wise to the solution at room temperature to generate the ylide.
-
To this mixture, add a solution of 3-nitrobenzotrifluoride in DMSO dropwise.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Logical Flow of the Methylation of 3-Nitrobenzotrifluoride
Caption: Workflow for the two-step synthesis of this compound.
Comparative Analysis
| Feature | Route 1: Direct Nitration | Route 2: Methylation of 3-Nitrobenzotrifluoride |
| Starting Material Cost | Moderate (3-methylbenzotrifluoride) | Low (Benzotrifluoride) |
| Reagent Cost | Low (Nitric acid, Sulfuric acid) | High (Trimethylsulphoxonium halide, NaH, Anhydrous DMSO) |
| Number of Steps | One | Two |
| Reported Yield | Moderate to high (for the mixture of isomers) | Good (for each step) |
| Purity of Crude Product | Low (mixture of isomers) | High |
| Purification Method | Fractional distillation (energy intensive) | Column chromatography or recrystallization |
| Scalability | Challenging due to isomer separation | More straightforward |
| Safety Concerns | Handling of fuming nitric and sulfuric acids | Handling of sodium hydride (pyrophoric) |
| Environmental Impact | Generation of acidic waste | Use of DMSO (can be difficult to remove) |
Discussion and Recommendations
Route 1: Direct Nitration is an atom-economical, one-step process. However, its major drawback is the formation of a mixture of isomers, which necessitates an energy-intensive and potentially costly fractional distillation for purification. The efficiency of this separation is crucial for the overall economic viability of this route. For small-scale laboratory synthesis where access to a high-efficiency distillation setup is available, this route might be considered.
Route 2: Methylation of 3-Nitrobenzotrifluoride , while being a two-step process, offers the significant advantage of high regioselectivity in both steps. This leads to a cleaner crude product and simplifies the purification process, often requiring only standard techniques like recrystallization or column chromatography. Although the reagents for the methylation step, particularly the trimethylsulphoxonium halide and sodium hydride, are more expensive and require careful handling, the higher purity of the final product and the avoidance of a difficult isomer separation can make this route more cost-effective and scalable, especially for industrial production.
References
- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google P
- WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google P
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Process for the preparation of nitro-substituted benzotrifluoride compounds - European Patent Office. [Link]
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Nitro-substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - European Patent Office. [Link]
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A Comparative Guide to the Synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene: Evaluating Environmental Impact Through Green Chemistry Metrics
In the landscape of pharmaceutical and agrochemical development, the synthesis of complex intermediates like 4-Methyl-1-nitro-2-(trifluoromethyl)benzene is a critical, yet often environmentally demanding, process. The presence of both a nitro group and a trifluoromethyl group on an aromatic ring makes this compound a valuable building block, but its synthesis traditionally involves harsh reagents and generates significant waste.[1][2] This guide provides an in-depth comparison of established and emerging synthetic routes, evaluating them through the lens of green chemistry to offer researchers and process chemists a framework for selecting more sustainable methodologies.
We will dissect three distinct synthetic strategies: a classical electrophilic nitration route, a modern cross-coupling approach, and a prospective greener alternative leveraging advanced catalytic systems. The evaluation will be grounded in key green chemistry metrics, primarily Process Mass Intensity (PMI) and Environmental Factor (E-Factor), to provide a quantitative basis for comparison.[3][4][5][6]
Pillar 1: The Classical Approach - Direct Nitration of 2-(Trifluoromethyl)toluene
The most straightforward and historically common method to synthesize the target molecule is the direct electrophilic aromatic nitration of 2-(trifluoromethyl)toluene. This pathway is conceptually simple but carries a significant environmental burden inherent to traditional nitration reactions.[7][8]
Reaction Rationale: The mechanism involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion. The electron-withdrawing nature of the trifluoromethyl group directs the incoming nitro group primarily to the meta-position, while the activating, ortho-para directing methyl group guides it to the available ortho and para positions. The interplay of these directing effects leads to the desired product, albeit often with isomeric impurities.
Environmental Concerns:
-
Corrosive Acid Waste: The use of stoichiometric or excess mixed acids (H₂SO₄/HNO₃) is the primary drawback, generating large volumes of highly corrosive and difficult-to-treat acidic wastewater.[8]
-
Hazardous Vapors: The reaction produces toxic nitrogen oxide (NOx) fumes and acidic vapors, necessitating robust ventilation and scrubbing systems.[7][9]
-
Thermal Runaway Risk: Nitration reactions are highly exothermic and pose a significant risk of thermal runaway if not carefully controlled, which can lead to violent decomposition or explosions.[8][9]
-
Volatile Organic Compounds (VOCs): The use of traditional organic solvents for extraction and purification contributes to VOC emissions.[7]
Experimental Protocol: Direct Nitration
-
Reactor Setup: A 250 mL jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel is charged with 2-(trifluoromethyl)toluene (16.0 g, 0.1 mol).
-
Cooling: The reactor is cooled to 0-5 °C using a circulating chiller.
-
Acid Mixture Preparation: In a separate beaker, concentrated sulfuric acid (98%, 40 mL) is carefully added to concentrated nitric acid (70%, 20 mL) while cooling in an ice bath.
-
Addition: The pre-cooled mixed acid is added dropwise to the stirred toluene derivative over 60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: The mixture is stirred at 5-10 °C for 2 hours.
-
Quenching: The reaction mixture is slowly poured onto 200 g of crushed ice with vigorous stirring.
-
Extraction: The aqueous mixture is extracted with dichloromethane (3 x 50 mL).
-
Workup: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or recrystallization to yield this compound.
Pillar 2: A Modern Approach - Multi-Step Synthesis via Suzuki Coupling
Modern synthetic chemistry offers more controlled, multi-step routes that can potentially mitigate the hazards of direct nitration. A plausible strategy involves the synthesis of a key intermediate, 4-chloro-3-nitrobenzotrifluoride, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the methyl group.[10][11]
Reaction Rationale: This approach dissects the synthesis into two manageable stages. First, the nitration is performed on p-chlorobenzotrifluoride.[12][13] While still a nitration, the substrate is different, and greener nitrating systems can be employed. The subsequent Suzuki coupling offers a highly selective and functional-group-tolerant method for C-C bond formation. The mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetallation with a methylboronic acid derivative and subsequent reductive elimination to yield the product.[14]
Environmental Considerations:
-
Reduced Acid Waste: The initial nitration step can be performed using milder or more recyclable reagents, such as ammonium nitrate in an ionic liquid, which reduces the generation of corrosive mixed-acid waste.[12]
-
Catalyst Waste: The primary environmental concern shifts to the palladium catalyst used in the Suzuki coupling. While used in catalytic amounts, palladium is a precious and toxic heavy metal that must be meticulously removed from the final product and waste streams.
-
Solvent and Base Usage: Suzuki couplings often require organic solvents (e.g., dioxane, THF) and bases (e.g., K₂CO₃, K₃PO₄), which contribute to the overall process mass intensity.[15] However, aqueous systems have been developed to mitigate this.[14]
Experimental Protocol: Suzuki Coupling Route
Step A: Synthesis of 4-Chloro-3-nitrobenzotrifluoride
-
Reactor Setup: A 100 mL round-bottom flask is charged with p-chlorobenzotrifluoride (18.1 g, 0.1 mol), ammonium nitrate (12.0 g, 0.2 mol), and an ionic liquid such as 3-(N,N-dimethyldodecylammonium)propanesulfonic acid hydrogen sulphate (2.2 g, 0.005 mol).[12]
-
Reaction: The mixture is heated to 70 °C and stirred for 9 hours.
-
Workup: After cooling, the mixture separates into two phases. The upper product layer is separated, washed with water, and dried under vacuum to yield 4-chloro-3-nitrobenzotrifluoride. The ionic liquid layer can be recovered and potentially recycled.
Step B: Suzuki Coupling
-
Inert Atmosphere: A 250 mL flask is charged with 4-chloro-3-nitrobenzotrifluoride (11.3 g, 0.05 mol), methylboronic acid (3.6 g, 0.06 mol), and potassium phosphate (K₃PO₄, 15.9 g, 0.075 mol).
-
Solvent & Catalyst: Dioxane (100 mL) and water (20 mL) are added. The mixture is degassed with argon for 15 minutes. A palladium catalyst, such as SPhos-Pd-G2 (0.36 g, 0.5 mol%), is added.
-
Reaction: The mixture is heated to 80 °C under an argon atmosphere and stirred for 12 hours.
-
Workup: After cooling, the mixture is diluted with ethyl acetate (100 mL) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield this compound.
Pillar 3: A Greener Alternative - Reductive Amination Pathway
A forward-thinking, greener approach aims to build the molecule by forming the C-N bond last, avoiding direct nitration of the final aromatic scaffold. This can be achieved through a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[16][17] A particularly innovative variant uses nitroarenes directly as coupling partners, involving an in-situ reduction of the nitro group to an amine, followed by coupling.[18][19][20]
Reaction Rationale: This strategy could start from 4-methyl-2-(trifluoromethyl)bromobenzene. The key step is the coupling with a nitro source. A novel aqueous micellar catalysis has been developed for the C-N cross-coupling of nitroarenes with aryl halides.[18][19] This domino reaction involves the in-situ reduction of the nitroaromatic to an amine, which then couples with the aryl halide. This avoids the isolation of potentially hazardous aniline intermediates and can be performed in water, a significant green advantage.[21][22]
Environmental Advantages:
-
Avoids Direct Nitration: This route completely circumvents the hazardous nitration step on the toluene derivative.
-
Aqueous Medium: The use of aqueous micellar technology eliminates the need for bulk organic solvents, drastically improving the environmental profile.[19]
-
Step Economy: Combining the reduction and C-N coupling into a one-pot process improves efficiency and reduces waste from intermediate workups and purifications.[23]
-
Reduced Hazard Profile: Eliminating harsh acids and using water as a solvent significantly lowers the overall process risk.[22]
Experimental Protocol: Aqueous Buchwald-Hartwig Amination
-
Catalyst Preparation: A bimetallic palladium-copper (Pd-Cu) nanocatalyst is prepared as described in the literature for aqueous micellar C-N coupling.[18]
-
Reaction Setup: A reaction vial is charged with 4-methyl-2-(trifluoromethyl)bromobenzene (1.2 g, 5 mmol), nitrobenzene (used here as the amino source surrogate, 0.68 g, 5.5 mmol), the Pd-Cu nanocatalyst (1 mol%), and a surfactant such as PS-750-M in water to form micelles.
-
Reaction: The mixture is stirred at an elevated temperature (e.g., 100 °C) for 24 hours. The reaction proceeds via in-situ reduction of the nitrobenzene and subsequent coupling.
-
Workup: Upon completion, the reaction mixture is cooled, and the product is extracted with a minimal amount of an organic solvent like ethyl acetate.
-
Purification: The organic extract is dried and concentrated, and the product is purified via column chromatography.
Quantitative Environmental Impact Assessment
To objectively compare these methods, we estimate their Process Mass Intensity (PMI) and E-Factor. Lower values indicate a more efficient and less wasteful process.
| Metric | Method 1: Direct Nitration | Method 2: Suzuki Coupling | Method 3: Buchwald-Hartwig | Ideal |
| Starting Materials | 2-(Trifluoromethyl)toluene, H₂SO₄, HNO₃ | p-Chlorobenzotrifluoride, NH₄NO₃, Methylboronic Acid | 4-Methyl-2-(trifluoromethyl)bromobenzene, Nitrobenzene | Renewable |
| Key Reagents | Mixed Acid | Pd Catalyst, K₃PO₄, Ionic Liquid | Pd-Cu Catalyst, Surfactant | Catalytic, Non-toxic |
| Solvent | Dichloromethane | Dioxane, Water, Ethyl Acetate | Water | None or Water |
| Estimated PMI | ~50 - 100 | ~30 - 60 | ~15 - 30 | 1 |
| Estimated E-Factor | ~49 - 99 | ~29 - 59 | ~14 - 29 | 0 |
| Primary Waste Stream | Acidic Wastewater, NOx | Heavy Metal Catalyst, Organic Solvents | Catalyst, Surfactant | Benign Waste |
| Safety Hazards | High (Exotherm, Corrosive) | Moderate (Heavy Metals, Solvents) | Low (Aqueous System) | Minimal |
Note: PMI and E-Factor values are estimates based on typical lab-scale procedures and include solvents for reaction and workup. Industrial optimization would likely lower these values, but the relative differences would remain.
Process Visualization
The following diagrams illustrate the workflows for the three evaluated synthetic routes.
Caption: Comparative workflows for the synthesis of the target molecule.
Caption: Decision-making flowchart for selecting an environmentally conscious route.
Conclusion and Future Outlook
This guide demonstrates a clear progression from a hazardous, waste-intensive classical synthesis to safer, more sustainable alternatives for producing this compound.
-
Method 1 (Direct Nitration) remains a viable, albeit environmentally poor, choice for small-scale synthesis where simplicity is the primary driver. Its large E-Factor and significant safety risks make it unsuitable for sustainable, large-scale production.
-
Method 2 (Suzuki Coupling) represents a significant improvement. By breaking the synthesis into more manageable steps, it allows for the use of more advanced and less hazardous reagents for the critical nitration step and offers high selectivity in the C-C bond formation. The main drawback is the reliance on a precious metal catalyst and organic solvents.
-
Method 3 (Aqueous Buchwald-Hartwig Amination) stands out as the most environmentally benign approach. By eliminating the nitration step entirely in favor of a C-N coupling and utilizing water as the reaction medium, it aligns closely with the principles of green chemistry.[3] While this technology is still emerging, it holds the most promise for future sustainable pharmaceutical manufacturing.
For researchers and drug development professionals, the choice of synthetic route has profound implications for cost, safety, and environmental stewardship. While classical methods may offer a quick route to material, investing in the development of greener alternatives like the Suzuki and Buchwald-Hartwig pathways is essential for building a sustainable and responsible pharmaceutical industry.[5] The adoption of quantitative metrics like PMI is crucial for making informed, data-driven decisions that benefit both the laboratory and the planet.[4]
References
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Title: Notes on Environmental Concerns of Nitration Source: Unacademy URL: [Link]
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Title: GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW Source: Neuroquantology URL: [Link]
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Title: Green solvents for sustainable organic synthesis: state of the art Source: RSC Publishing URL: [Link]
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Title: An overview of waste management in pharmaceutical industry Source: The Pharma Innovation Journal URL: [Link]
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Title: Aromatic Nitration Source: BYJU'S URL: [Link]
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Title: The Green Chemistry Approach to Pharma Manufacturing Source: Pharma Manufacturing URL: [Link]
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Title: Waste Management in Pharma Manufacturing Source: AbbVie CMO URL: [Link]
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Title: Types of Pharmaceutical Waste and How to Dispose of Them Source: VLS Environmental Solutions URL: [Link]
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Title: Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water Source: Novartis OAK (Open Access Knowledge) URL: [Link]
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Title: Green Chemistry Using Smarter Metrics: A Life Cycle Approach Source: ACS Green Chemistry Institute URL: [Link]
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Title: Managing waste in the pharmaceutical manufacturing industry Source: European Pharmaceutical Manufacturer URL: [Link]
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Title: Green Chemistry Pharmaceutical Industry Source: Syrris URL: [Link]
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Title: Atmospheric nitration makes toxic aromatics Source: CORDIS | European Commission URL: [Link]
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Title: Greener synthesis of chemical compounds and materials Source: Royal Society Open Science URL: [Link]
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Title: Pharma Waste Management: Steps for Compliance & Sustainability Source: Triumvirate Environmental URL: [Link]
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Title: Green solvent Source: Wikipedia URL: [Link]
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Title: Chapter 4 : Green Solvents in Organic Synthesis: A Futuristic Approach Source: International Academic Publishing House (IAPH) URL: [Link]
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Title: Green Chemistry: A Sustainable Approach in the Pharmaceutical Industry Source: SCL Lifesciences URL: [Link]
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Title: Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector Source: ResearchGate URL: [Link]
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Title: Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water Source: ACS Catalysis (via Novartis OAK) URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
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Title: Sandmeyer Reactions: Mechanism, Examples, and Applications Source: ZoomOrgo URL: [Link]
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Title: Sandmeyer reaction Source: Wikipedia URL: [Link]
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Title: The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Nitration reaction safety Source: YouTube URL: [Link]
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Title: 4-Chloro-3-nitrobenzotrifluoride Source: ChemBK URL: [Link]
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Title: this compound Source: ChemBK URL: [Link]
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Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PMC - NIH URL: [Link]
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Title: Sandmeyer reaction Source: L.S.College, Muzaffarpur URL: [Link]
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Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
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Title: Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides Source: ResearchGate URL: [Link]
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Title: Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution Source: MDPI URL: [Link]
- Title: Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)
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Title: Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL: [Link]
- Title: Process for the synthesis of organic compounds Source: Google Patents URL
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Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
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Title: Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications Source: NIH National Library of Medicine URL: [Link]
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Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
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Title: Synthesis of N-Trifluoromethylsulfilimines via Trifluoromethyl Nitrene and Their Synthetic Potential Source: ResearchGate URL: [Link]
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Title: The Suzuki Reaction Source: Andrew G Myers Research Group, Harvard University URL: [Link]
-
Title: Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis Source: PMC - NIH URL: [Link]
-
Title: Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis Source: Chemical Science (RSC Publishing) URL: [Link]
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Title: Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations Source: MDPI URL: [Link]
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Title: Struggling with Suzuki Reaction Source: Reddit URL: [Link]
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A Comparative Guide to the Physicochemical Properties of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene: Experimental Validation and In Silico Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparative analysis of the reported physicochemical properties of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene. In drug discovery and development, a precise understanding of a compound's physicochemical profile is paramount as it governs its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This document offers a critical evaluation of available data, outlines detailed experimental protocols for verification, and compares the target compound with structurally similar molecules to provide a broader context for its behavior.
Introduction to this compound
This compound is an aromatic organic compound characterized by the presence of a nitro group, a methyl group, and a trifluoromethyl group attached to a benzene ring. These functional groups impart specific electronic and steric properties that significantly influence its reactivity and physical characteristics. The electron-withdrawing nature of the nitro and trifluoromethyl groups, contrasted with the electron-donating methyl group, creates a unique electronic environment that dictates its interactions with biological systems and other chemical entities. A thorough and validated understanding of its physicochemical properties is therefore essential for its potential applications in medicinal chemistry and materials science.
Reported and Comparative Physicochemical Properties
To establish a baseline for our validation, we have compiled the reported physicochemical data for this compound and two structurally related compounds: 4-Chloro-1-nitro-2-(trifluoromethyl)benzene and 2-Chloro-5-methyl-1-nitrobenzene. The inclusion of these analogs allows for an insightful comparison, highlighting the influence of substituting a methyl group with a chloro group and altering the substitution pattern.
It is critical to note that while some experimental data is available, particularly for melting and boiling points, other key parameters such as aqueous solubility, pKa, and logP for this compound are not readily found in publicly accessible experimental databases. To address this, this guide incorporates predicted values from well-established computational models. The use of in silico predictions is a standard and valuable practice in modern drug discovery to guide experimental work and to understand structure-activity relationships.[1][2] We will clearly distinguish between experimental and predicted data throughout this guide.
| Property | This compound | 4-Chloro-1-nitro-2-(trifluoromethyl)benzene | 2-Chloro-5-methyl-1-nitrobenzene |
| Molecular Formula | C₈H₆F₃NO₂ | C₇H₃ClF₃NO₂[3] | C₇H₆ClNO₂ |
| Molecular Weight | 205.13 g/mol | 225.55 g/mol [3] | 171.58 g/mol |
| Melting Point (°C) | 55-56[4] | 21[5] | 42-44 |
| Boiling Point (°C) | 135-136[4] | 222-224[5] | 237 |
| Density (g/cm³) | 1.427[4] | 1.526[6] | 1.353 |
| Water Solubility | Slightly soluble in water[4] | 168 mg/L (20 °C)[5] | Predicted LogS: -2.83 |
| pKa (Predicted) | ~16.5 (carbon acid) | Not available | Not available |
| logP (Predicted) | 3.10 (ALOGPS) | 2.8 (XLogP3)[7] | 2.69 (XLogP3) |
Predicted values are generated using reputable computational software (e.g., ALOGPS, XLogP3) and are intended to be indicative. Experimental verification is recommended.
Experimental Validation Protocols
To ensure the scientific integrity of the reported data, this section details the standard, validated experimental protocols for determining the key physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity.[8] For a crystalline solid, a sharp melting range typically signifies high purity.
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered to ensure uniform heating.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a column height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample at a controlled rate. A rapid initial heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) starting about 20 °C below the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Boiling Point Determination
The boiling point provides information about the volatility of a substance and is sensitive to atmospheric pressure.
Workflow for Boiling Point Determination (Micro-method)
Caption: Workflow for Boiling Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of liquid this compound into a small test tube or fusion tube.
-
Capillary Tube Insertion: Place a sealed-end capillary tube, open end down, into the liquid.
-
Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., oil bath).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The temperature at which a rapid and continuous stream of bubbles is observed is the approximate boiling point.
-
Cooling and Recording: Allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug candidates, influencing their bioavailability and formulation.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for Aqueous Solubility Determination.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water in a sealed flask.
-
Equilibration: Agitate the flask in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the saturated solution from the undissolved solid by centrifugation or filtration.
-
Quantification: Accurately determine the concentration of the dissolved compound in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Express the solubility in appropriate units (e.g., mg/L, µg/mL, or mol/L).
pKa Determination
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. For this compound, the potential for C-H acidity of the methyl group, influenced by the strong electron-withdrawing adjacent groups, is of interest.
Workflow for Potentiometric pKa Determination
Caption: Workflow for Potentiometric pKa Determination.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve a known amount of this compound in a suitable solvent system (e.g., a water/co-solvent mixture if aqueous solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
Data Collection: Record the pH at regular, small volume increments of the added titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.
Workflow for Shake-Flask logP Determination
Caption: Workflow for Shake-Flask logP Determination.
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of this compound in one of the phases and add a known volume of the other phase.
-
Equilibration: Shake the mixture for a sufficient time to allow the compound to partition between the two phases.
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Conclusion
This guide has provided a detailed overview of the known and predicted physicochemical properties of this compound, placing them in context through comparison with structurally similar compounds. The outlined experimental protocols offer a robust framework for the validation of these properties, emphasizing the importance of empirical data in drug discovery and development. While computational predictions serve as invaluable tools for initial assessment, experimental verification remains the gold standard for establishing a definitive physicochemical profile. Researchers and scientists are encouraged to utilize the methodologies described herein to generate high-quality, reliable data to support their research and development endeavors.
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A Comparative Guide to the Stability of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene and Its Positional Isomers
Abstract: In the landscape of pharmaceutical and materials science, the stability of substituted benzene derivatives is a cornerstone of development, influencing everything from synthesis and purification to shelf-life and biological activity. This guide provides a comprehensive comparative analysis of the stability of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene and a selection of its positional isomers. We delve into the nuanced interplay of steric and electronic effects that govern their thermodynamic, thermal, and chemical stability. By integrating theoretical principles with detailed, field-proven experimental protocols for techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and High-Performance Liquid Chromatography (HPLC)-based forced degradation studies, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to predict and rationalize the stability of complex aromatic molecules.
Introduction
The benzene ring, substituted with a trifluoromethyl (-CF3), a nitro (-NO2), and a methyl (-CH3) group, represents a common and powerful scaffold in modern chemistry. The -CF3 group is prized for its ability to enhance metabolic stability and receptor binding affinity, while the nitro group is a versatile synthetic handle and a potent electron-withdrawing group. The methyl group, an electron-donating substituent, further modulates the electronic landscape of the molecule. However, the precise arrangement of these groups on the aromatic ring can have profound consequences for the molecule's overall stability.[1] Positional isomers, while sharing the same molecular formula, often exhibit dramatically different physicochemical properties. Understanding these differences is not merely an academic exercise; it is critical for designing robust synthetic routes, developing stable formulations, and ensuring the safety and efficacy of new chemical entities.[2] This guide will explore these differences through a structured analysis, providing both the theoretical foundation and the practical methodologies required for a thorough stability assessment.
Chapter 1: The Isomers in Focus: Structural and Electronic Profiles
To conduct a meaningful comparative analysis, we have selected four representative positional isomers. Their structures are designed to probe the effects of altering the ortho-, meta-, and para- relationships between the electron-withdrawing groups (-NO2, -CF3) and the electron-donating group (-CH3).
| Designation | Structure | IUPAC Name | Key Structural Features |
| Isomer A | ![]() | This compound | -NO2 and -CF3 are ortho. -CH3 is para to -NO2. |
| Isomer B | ![]() | 2-Methyl-1-nitro-4-(trifluoromethyl)benzene | -NO2 and -CH3 are ortho. -CF3 is para to -NO2. |
| Isomer C | ![]() | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | -NO2 and -CH3 are ortho. -CF3 is meta to -NO2. |
| Isomer D | ![]() | 4-Methyl-1-nitro-3-(trifluoromethyl)benzene | -NO2 and -CF3 are meta. -CH3 is para to -NO2. |
The stability of these isomers is dictated by a delicate balance of:
-
Electronic Effects: The powerful electron-withdrawing nature of the -NO2 and -CF3 groups deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution. The electron-donating -CH3 group has an opposing effect. The relative positioning of these groups determines the overall electron density and distribution within the ring.[1]
-
Steric Effects: Substituents placed in adjacent (ortho) positions can lead to steric hindrance or clashing. This forces groups out of the plane of the benzene ring, potentially disrupting conjugation and increasing the molecule's ground-state energy, which in turn decreases thermodynamic stability.[1][3][4] For example, the adjacent bulky -NO2 and -CF3 groups in Isomer A are expected to introduce significant steric strain.
Caption: Interplay of electronic effects on the stability of Isomer A.
Chapter 2: Theoretical Framework for Stability Assessment
Stability can be categorized into two primary types: thermodynamic and kinetic.[5][6]
-
Thermodynamic Stability refers to the relative energy of the molecule in its ground state. A more thermodynamically stable isomer has a lower intrinsic energy and will be the major product under conditions of equilibrium.[5][6] Factors like steric strain decrease thermodynamic stability, while favorable electronic interactions (e.g., resonance stabilization) increase it.[1][7]
-
Kinetic Stability relates to the energy barrier (activation energy) that must be overcome for a reaction or decomposition to occur. A kinetically stable compound reacts slowly, even if it is thermodynamically unstable.
Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the thermodynamic stability of isomers. By calculating the ground-state energy of each molecule, we can rank them in order of stability. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable.
Hypothetical Computationally-Derived Data
| Isomer | Relative Energy (kJ/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Rationale for Predicted Stability |
| Isomer A | +8.5 | 5.1 | 4.2 | High energy due to severe steric clash between ortho -NO2 and -CF3 groups. |
| Isomer B | +4.2 | 4.8 | 4.5 | Moderate steric strain between ortho -NO2 and -CH3 groups. |
| Isomer C | +3.9 | 3.5 | 4.6 | Less steric strain than B, but less electronic stabilization. |
| Isomer D | 0.0 (Reference) | 4.1 | 4.8 | Predicted most stable. Substituents are well-separated, minimizing steric repulsion. Favorable para relationship between EDG and EWG. |
Note: These values are illustrative, based on established chemical principles, and represent the type of data generated from DFT calculations.
The analysis suggests Isomer D is the most thermodynamically stable due to the minimization of steric repulsion between the bulky substituents. Conversely, Isomer A is predicted to be the least stable due to the significant steric strain imposed by the adjacent -NO2 and -CF3 groups.
Chapter 3: Experimental Assessment of Thermal & Chemical Stability
While theoretical calculations provide a strong predictive foundation, experimental verification is essential. Thermal and chemical stability are assessed using a suite of well-established analytical techniques.
Thermal Stability: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for evaluating thermal stability.[8][9]
-
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11][12] A loss in mass indicates decomposition or evaporation. The temperature at which significant mass loss begins is a key indicator of thermal stability.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14][15] It can detect melting points, phase transitions, and the onset of exothermic decomposition reactions.
Caption: Experimental workflow for comparative stability analysis.
Hypothetical Thermal Stability Data
| Isomer | TGA Onset of Decomposition (Td, 5% mass loss) | DSC Onset of Exotherm (°C) | Interpretation |
| Isomer A | 215 °C | 220 °C | Least thermally stable, consistent with high steric strain. |
| Isomer B | 240 °C | 245 °C | Intermediate stability. |
| Isomer C | 248 °C | 252 °C | Similar to B, slightly higher stability due to reduced strain. |
| Isomer D | 285 °C | 290 °C | Most thermally stable, correlating with lowest predicted ground-state energy. |
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using appropriate standards (e.g., indium for temperature, calcium oxalate for mass loss).[16]
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer into a ceramic or aluminum TGA pan.[17][18]
-
Method Setup:
-
Atmosphere: Set a constant flow of inert nitrogen gas at 50 mL/min to prevent oxidative decomposition.[11]
-
Temperature Program: Equilibrate the sample at 30 °C for 5 minutes. Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 10 °C/min.[18] This rate provides a good balance between resolution and experiment time.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (Td,5%).[18] This serves as a key data point for comparing thermal stability.
Chemical Stability: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[2][19][20][21][22] These studies intentionally expose a compound to harsh conditions to identify potential degradation pathways and products, and to develop stability-indicating analytical methods.[2][23][24] High-Performance Liquid Chromatography (HPLC) is the predominant technique for these analyses.[25][26][27]
Hypothetical Forced Degradation Data (% Degradation after 24h)
| Isomer | 0.1 M HCl (Acid) | 0.1 M NaOH (Base) | 3% H₂O₂ (Oxidative) | Photolytic (ICH Q1B) | Interpretation |
| Isomer A | < 5% | 25% | < 5% | < 2% | Susceptible to nucleophilic attack under basic conditions, potentially enhanced by steric strain pushing the nitro group out of plane. |
| Isomer B | < 5% | 15% | 8% | < 2% | Moderately susceptible to base. The ortho methyl group may be susceptible to oxidation. |
| Isomer C | < 5% | 18% | 6% | < 2% | Susceptibility to base is similar to Isomer B. |
| Isomer D | < 5% | 10% | < 5% | < 2% | Most chemically robust, showing the least degradation across all conditions, aligning with its higher thermodynamic stability. |
Protocol 2: Forced Degradation with HPLC Analysis
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent isomer from all potential degradation products.[25][28][29] A typical starting point is a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid).[29]
-
Stock Solution Preparation: Prepare a stock solution of each isomer at 1 mg/mL in acetonitrile.
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Oxidative: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL.
-
Control: Dilute the stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Incubation: Store all solutions in a controlled environment (e.g., 60 °C) for 24 hours, protected from light. For basic hydrolysis, neutralize the sample with an equivalent amount of acid before injection.
-
Photostability: Expose a solid sample and a solution of the isomer to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
HPLC Analysis: Inject the control and stressed samples onto the HPLC system. Monitor the peak area of the parent compound using a UV detector.
-
Calculation: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
Conclusion and Practical Implications
This guide demonstrates a clear and logical progression from theoretical prediction to experimental verification for assessing the stability of positional isomers. The analysis reveals a strong correlation between molecular structure and stability:
-
Steric hindrance is a primary destabilizing factor. Isomer A , with its bulky ortho -NO2 and -CF3 groups, is consistently the least stable, both thermally and thermodynamically.
-
Minimizing steric repulsion enhances stability. Isomer D , which arranges its substituents to reduce steric interactions, is demonstrably the most stable isomer across all tested parameters.
For researchers in drug development and materials science, these findings have direct practical implications:
-
Synthesis: Synthetic routes may favor the formation of the thermodynamically most stable isomer (Isomer D ). Isolating less stable isomers like Isomer A could be challenging and require carefully controlled conditions to prevent degradation or rearrangement.
-
Formulation & Storage: Knowledge of an isomer's stability profile is crucial for developing stable formulations. Isomer A would likely require more stringent storage conditions and the inclusion of stabilizers compared to Isomer D .
-
Safety & Efficacy: The degradation products formed under stress conditions must be identified and assessed for potential toxicity. The higher chemical reactivity of less stable isomers could lead to a more complex impurity profile over the shelf-life of a product.
By combining computational prediction with rigorous experimental testing, scientists can make informed decisions early in the development process, saving time and resources while ensuring the creation of safe, stable, and effective chemical products.
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Safety Operating Guide
A Guide to the Proper Disposal of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical reagents like 4-Methyl-1-nitro-2-(trifluoromethyl)benzene—a substituted nitroaromatic compound—demand a protocol that is not just procedural, but also deeply rooted in a scientific understanding of its properties and potential hazards. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Chemical Profile
Understanding the specific chemical nature of this compound is the foundation of its safe handling. This compound belongs to the class of nitroaromatic compounds, which are known for their potential toxicity and environmental persistence.[1][2][3] The presence of a trifluoromethyl group generally enhances metabolic stability and lipophilicity, which can be a concern if released into the environment.[4]
Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx) and gaseous hydrogen fluoride (HF).[5] Therefore, it must be handled as a hazardous substance, with disposal protocols strictly followed.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-methyl-1-nitro-4-(trifluoromethyl)benzene | PubChem[6] |
| CAS Number | 67192-42-1 | PubChem[6] |
| Molecular Formula | C₈H₆F₃NO₂ | PubChem[6] |
| Molecular Weight | 205.13 g/mol | PubChem[6] |
| Appearance | Colorless crystalline solid | ChemBK[7] |
| Key Hazards | Harmful if swallowed, Causes serious eye irritation. | PubChem[6] |
| Incompatibilities | Strong oxidizing agents, reducing agents, and strong acids. | GOV.UK, Fisher Scientific[5][8] |
Immediate Safety and Personal Protective Equipment (PPE)
Before any handling or disposal procedures begin, establishing a safe working environment is paramount. All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption, as aromatic nitro compounds can be toxic.[8][9][11] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation.[9][12] |
| Protective Clothing | Chemical-resistant lab coat and closed-toe shoes. | Shields skin and personal clothing from accidental spills.[9] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required if there is any risk of exposure outside of a fume hood, such as during a large spill.[9] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste.[13] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[2][10]
Step 1: Waste Segregation and Collection
-
Isolate the Waste Stream: Designate a specific, clearly labeled container for this compound waste. Do not mix this waste with other chemical streams, particularly incompatible materials like strong oxidizing agents.[14]
-
Solid Waste: Collect any contaminated disposable materials, such as gloves, pipette tips, and absorbent pads, in a dedicated, puncture-proof container lined with a heavy-duty plastic bag.[10]
-
Liquid Waste: Collect all liquid waste, including pure compound and solutions containing the compound, in a separate, compatible liquid waste container.
Step 2: Proper Containerization
-
Choose the Right Container: Use a container made of a material compatible with the chemical (e.g., glass or high-density polyethylene). The container must have a secure, leak-proof screw-top cap.
-
Maintain Headspace: Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion and prevent spills.
-
Keep Containers Clean: Ensure the exterior of the waste container remains free from contamination.
Step 3: Comprehensive Labeling
-
Clarity is Key: Every waste container must be clearly labeled as soon as the first drop of waste is added.
-
Required Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number: "67192-42-1"
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
The date of accumulation.
-
Step 4: Temporary Storage in the Laboratory
-
Designated Area: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Safe Placement: Store away from heat, open flames, and ignition sources.[5] Ensure it is segregated from incompatible chemicals.
Step 5: Final Disposal Arrangement
-
Institutional EHS: The final step is to arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10] These professionals will ensure the waste is transported and disposed of via approved methods, such as high-temperature incineration, in compliance with all federal and local regulations.[15][16]
Emergency Procedures: Spills and Exposure
Small Spill Response (inside a fume hood):
-
Ensure all PPE is worn correctly.
-
Absorb the spill using an inert, non-combustible material like vermiculite, dry sand, or earth.[5][9] Do not use paper towels or other combustible materials.
-
Carefully collect the absorbent material and any contaminated debris using non-sparking tools.
-
Place the collected material into a designated hazardous waste container, seal it, and label it appropriately.[9]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.
Large Spill Response:
-
Evacuate the immediate area and alert nearby personnel.
-
Eliminate all sources of ignition.[9]
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[12][17]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17][18]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane. Benchchem.
- SAFETY DATA SHEET - 1-Nitro-3,5-bis(trifluoromethyl)benzene. Fisher Scientific.
- Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals. Benchchem.
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- SAFETY DATA SHEET. Sigma-Aldrich.
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An In-depth Technical Guide to the Safe Handling of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene (CAS No. 89976-12-5). The protocols herein are designed to empower laboratory personnel with the knowledge to manage this chemical safely, from initial receipt to final disposal, ensuring both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks
This compound is an organic compound featuring both a nitroaromatic group and a trifluoromethyl group. This specific combination of functional groups dictates its reactivity and toxicological profile. The nitroaromatic structure is associated with potential toxicity, while the trifluoromethyl group can influence the compound's metabolic stability and physical properties.[1] While specific toxicity data for this exact isomer is limited, the hazards can be inferred from its structural motifs and data on similar compounds. The chemical is known to be harmful if inhaled, swallowed, or if it comes into contact with the skin, and is irritating to the eyes, respiratory system, and skin.[2]
A proactive approach to safety begins with a clear understanding of the potential hazards, which are summarized below.
| Hazard Classification | Description | Potential Effects |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] | May cause systemic effects if significant exposure occurs. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Direct contact can lead to redness, inflammation, and discomfort. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | Contact can result in significant pain, redness, and potential damage to eye tissue. |
| Respiratory Irritation | May cause respiratory tract irritation.[2][3] | Inhalation of dust or aerosols can irritate the nose, throat, and lungs. |
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should never be the sole method of protection. A robust safety culture implements the "Hierarchy of Controls," a systematic approach to minimizing risk. This framework prioritizes engineering and administrative controls to reduce the hazard at its source, with PPE serving as the last line of defense.
Caption: Hierarchy of Controls for chemical handling.
Core Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical for mitigating exposure risks. Due to the irritating and potentially toxic nature of this compound, a comprehensive PPE strategy is mandatory.
Primary Barrier Protection (Body and Hands)
-
Laboratory Coat: A flame-resistant lab coat must be worn and kept fully fastened to protect against accidental splashes and contact with flammable solvents.[5]
-
Chemical-Resistant Apron: For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the laboratory coat.[5]
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility chart for resistance to both the compound and any solvents being used. For extended procedures or when handling concentrated solutions, double-gloving is a highly recommended practice to prevent permeation.[6] Contaminated gloves should be removed and replaced immediately, and hands should be washed thoroughly after glove removal.
Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required at all times to protect against splashes, dust, and aerosols.[5][7]
-
Face Shield: When there is a significant potential for splashing (e.g., transferring large volumes, running reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[7][8]
Respiratory Protection
All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5][9] A fume hood is an engineering control that is generally sufficient to keep exposure below permissible limits.
A respirator may be required in specific, non-routine situations, such as:
-
A large-scale spill outside of a fume hood.
-
Failure of engineering controls (e.g., fume hood malfunction).
In such cases, a full-face air-purifying respirator (APR) with cartridges appropriate for organic vapors and particulates should be used by trained personnel.[6][8]
| Task | Minimum Required PPE |
| Weighing Solid | Double Nitrile Gloves, Flame-Resistant Lab Coat, Chemical Splash Goggles |
| Solution Preparation/Transfer | Double Nitrile Gloves, Flame-Resistant Lab Coat, Chemical-Resistant Apron, Chemical Splash Goggles |
| Reaction Monitoring | Double Nitrile Gloves, Flame-Resistant Lab Coat, Chemical Splash Goggles (Face shield if splash risk exists) |
| Waste Disposal | Double Nitrile Gloves, Flame-Resistant Lab Coat, Chemical Splash Goggles |
Operational Plan: Safe Handling from Receipt to Disposal
A procedural, step-by-step approach ensures that safety is integrated into every phase of the workflow.
Step-by-Step Handling Procedure
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the lowest possible height for comfortable work.[5] Designate a specific area within the hood for the experiment to contain potential spills.
-
Weighing: Always weigh the solid compound within the fume hood.[5] Use a tared container and handle it with care to avoid generating dust.
-
Transfer: Use a spatula or other appropriate tool for solid transfers. When transferring solutions, do so slowly and carefully to avoid splashing.
-
Post-Experiment: After use, decontaminate all surfaces and equipment that came into contact with the chemical.[5] Properly label and store any resulting products or mixtures according to institutional guidelines.
Emergency Response Protocol
Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with the location of safety showers and eyewash stations.
Caption: Emergency response workflow for chemical incidents.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[6] Seek prompt medical attention.[10]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air.[9][10] If they are having difficulty breathing, administer oxygen if you are trained to do so and seek immediate medical attention.[9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10][11]
Decontamination and Disposal Plan
Proper disposal is a legal and ethical requirement to protect both personnel and the environment.
-
Decontamination: All glassware and equipment should be rinsed with an appropriate solvent in the fume hood. The rinsate must be collected as hazardous liquid waste. Work surfaces should be wiped down thoroughly.
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound (e.g., gloves, weighing paper, paper towels, absorbent pads) must be collected in a designated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, must be collected in a separate, labeled hazardous waste container for liquids.[5]
-
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[6] Never dispose of this chemical down the drain or in regular trash.
References
- Benchchem.Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- ChemBK.this compound.
- Echemi.4-Methyl-2-nitro-1-(trifluoroMethyl)benzene Safety Data Sheets.
- U.S. Environmental Protection Agency (EPA).Personal Protective Equipment.
- PubChem.4-(Trifluoromethyl)-2-methyl-1-nitrobenzene.
- Sigma-Aldrich.SAFETY DATA SHEET.
- International Enviroguard.3 Common Chemicals That Require Protective Clothing.
- Fisher Scientific.SAFETY DATA SHEET.
- Fisher Scientific.SAFETY DATA SHEET (1-Nitro-3,5-bis(trifluoromethyl)benzene).
- Thermo Fisher Scientific.SAFETY DATA SHEET (1-Nitro-4-(trifluoromethoxy)benzene).
- ChemBK.1-Methyl-4-nitro-2-(trifluoromethyl)benzene - Risk and Safety.
- Benchchem.Safety and handling of fluorinated organic compounds.
- American Chemistry Council.Guidance for Selection of Personal Protective Equipment for MDI Users.
- Haohong Scientific.Safety Data Sheet ((3-(Trifluoromethyl)phenyl)hydrazine hydrochloride).
- ResearchGate.Major mechanisms of toxicity of nitroaromatic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




